molecular formula C10H16 B1181052 (3E)-3,7-dimethylocta-1,3,6-triene CAS No. 1856-63-9

(3E)-3,7-dimethylocta-1,3,6-triene

Cat. No.: B1181052
CAS No.: 1856-63-9
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Description

(3E)-3,7-dimethylocta-1,3,6-triene, also known as this compound, is a useful research compound. Its molecular formula is C10H16. The purity is usually 95%.
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Properties

CAS No.

1856-63-9

Molecular Formula

C10H16

Synonyms

(3E)-3,7-dimethylocta-1,3,6-triene

Origin of Product

United States

Foundational & Exploratory

The Ubiquitous Volatile: A Technical Guide to (3E)-3,7-Dimethylocta-1,3,6-triene in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3E)-3,7-Dimethylocta-1,3,6-triene, a monoterpene commonly known as (E)-β-ocimene, is a widespread volatile organic compound found throughout the plant kingdom. This acyclic monoterpene is a significant component of the essential oils of numerous plant species, contributing to their characteristic aroma. Beyond its olfactory properties, (E)-β-ocimene plays a crucial role in plant ecology, acting as an attractant for pollinators and as a key signaling molecule in plant defense mechanisms against herbivores. Its diverse biological activities have also made it a compound of interest for researchers in drug development and other industrial applications. This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, detailing its biosynthesis, methods for its extraction and analysis, and its role in plant signaling pathways.

Natural Occurrence and Quantitative Data

This compound is found in a wide array of plant species, including commercially important herbs, fruits, and flowers. Its concentration can vary significantly depending on the plant species, cultivar, environmental conditions, and the developmental stage of the plant. The following table summarizes the quantitative data on the percentage of this compound found in the essential oils of several plant species.

Plant SpeciesCommon NamePlant PartPercentage of (E)-β-ocimene in Essential Oil (%)
Lavandula angustifoliaLavenderFlowers4.6 - 6.89[1][2]
Mangifera indicaMangoLeaves0.5[3]
Cannabis sativaCannabisFlowers7.33 - 9.04[4]
Ocimum basilicumBasilAerial PartsNot explicitly quantified as (E)-β-ocimene, but ocimene is present.
Syzygium cuminiJamunLeaves11.80
Chaerophyllum macropodum-Aerial Parts24.9
Origanum vulgare ssp. vulgareOreganoInflorescences & Leaves with Stems13.3 - 25.3
Pistacia veraPistachioHulls4.49

Biosynthesis of this compound

The biosynthesis of this compound in plants occurs through the methyl-erythritol-phosphate (MEP) pathway, which takes place in the plastids. The key steps are as follows:

  • Precursor Synthesis: The MEP pathway synthesizes the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

  • Geranyl Diphosphate (B83284) (GPP) Formation: IPP and DMAPP are condensed to form the ten-carbon molecule, geranyl diphosphate (GPP).

  • Enzymatic Conversion: The enzyme (E)-β-ocimene synthase, a member of the terpene synthase (TPS) family, catalyzes the conversion of GPP into this compound.

Herbivory has been shown to induce the expression of (E)-β-ocimene synthase, leading to increased production and emission of this volatile compound as a defense response.

Experimental Protocols

The extraction and analysis of this compound from plant materials typically involve distillation or solvent extraction followed by chromatographic analysis. Below are detailed methodologies for commonly used techniques.

Hydrodistillation for Essential Oil Extraction

Hydrodistillation is a common method for extracting essential oils from plant material.

Materials:

  • Fresh or dried plant material

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collection vessel

  • Anhydrous sodium sulfate (B86663)

Protocol:

  • Weigh a known amount of plant material and place it in the round-bottom flask.

  • Add distilled water to the flask, ensuring the plant material is fully submerged.

  • Set up the Clevenger-type apparatus with the condenser and collection vessel.

  • Heat the flask using the heating mantle to boil the water. The steam will pass through the plant material, vaporizing the volatile compounds.

  • The steam and volatile compounds will then pass into the condenser, where they will be cooled and condensed back into a liquid.

  • The condensate (a mixture of water and essential oil) is collected in the collection vessel. Due to their different densities, the essential oil will separate from the water.

  • Carefully collect the essential oil layer.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the essential oil in a sealed, dark glass vial at a low temperature to prevent degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique for separating and identifying the individual components of a complex mixture like essential oils.

Materials:

  • Extracted essential oil sample

  • Solvent (e.g., hexane (B92381) or dichloromethane)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., HP-5MS, DB-5)

  • Helium (carrier gas)

Protocol:

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., 1:100 v/v in hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector port.

  • GC Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column. A typical temperature program might be:

    • Initial temperature: 60°C for 2 minutes

    • Ramp: Increase to 240°C at a rate of 3°C/minute

    • Hold: Maintain at 240°C for 5 minutes

  • MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

  • Compound Identification: The resulting mass spectrum of each compound is compared to a reference library (e.g., NIST, Wiley) for identification. The retention time of the compound can also be compared to that of a known standard for confirmation.

  • Quantification: For quantitative analysis, a Gas Chromatograph with a Flame Ionization Detector (GC-FID) is often used. The peak area of the target compound is proportional to its concentration. Calibration curves with known standards are used for accurate quantification.

Signaling Pathways and Logical Relationships

The production of this compound is often induced by biotic stress, particularly herbivory. This induction is mediated by complex signaling pathways, with the jasmonic acid (JA) pathway playing a central role.

Herbivore_Induced_Ocimene_Biosynthesis Herbivore_Feeding Herbivore Feeding (e.g., chewing insect) Wounding Mechanical Wounding Herbivore_Feeding->Wounding causes Oral_Secretions Herbivore Oral Secretions (Elicitors) Herbivore_Feeding->Oral_Secretions introduces JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Wounding->JA_Biosynthesis triggers Oral_Secretions->JA_Biosynthesis triggers JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 binds to JAZ_Degradation JAZ Repressor Degradation COI1->JAZ_Degradation promotes MYC2 MYC2 Transcription Factor Activation JAZ_Degradation->MYC2 leads to TPS_Gene_Expression Terpene Synthase (TPS) Gene Expression (e.g., (E)-β-ocimene synthase) MYC2->TPS_Gene_Expression activates Ocimene_Production This compound Production & Emission TPS_Gene_Expression->Ocimene_Production Pollinator_Attraction Attraction of Pollinators Ocimene_Production->Pollinator_Attraction can lead to Parasitoid_Attraction Attraction of Herbivore Natural Enemies (Parasitoids) Ocimene_Production->Parasitoid_Attraction leads to (Indirect Defense)

Caption: Herbivore-induced biosynthesis of (E)-β-ocimene.

The diagram above illustrates the signaling cascade initiated by herbivore feeding. Mechanical damage and chemical elicitors in the herbivore's saliva trigger the biosynthesis of jasmonic acid. The bioactive form, JA-Isoleucine, binds to the COI1 receptor, leading to the degradation of JAZ repressor proteins. This, in turn, activates transcription factors like MYC2, which upregulate the expression of genes encoding for terpene synthases, including (E)-β-ocimene synthase. The resulting emission of (E)-β-ocimene can act as an indirect defense by attracting natural enemies of the herbivores, such as parasitoid wasps.

Experimental_Workflow_Ocimene_Analysis Plant_Material Plant Material (e.g., leaves, flowers) Extraction Extraction Plant_Material->Extraction Hydrodistillation Hydrodistillation Extraction->Hydrodistillation Solvent_Extraction Solvent Extraction Extraction->Solvent_Extraction SPME Solid-Phase Microextraction (SPME) Extraction->SPME Essential_Oil Crude Essential Oil / Extract Hydrodistillation->Essential_Oil Solvent_Extraction->Essential_Oil SPME->Essential_Oil Analysis Analysis Essential_Oil->Analysis GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Analysis->GC_MS GC_FID Gas Chromatography- Flame Ionization Detector (GC-FID) Analysis->GC_FID Identification Compound Identification GC_MS->Identification Quantification Quantification GC_FID->Quantification Data_Interpretation Data Interpretation Identification->Data_Interpretation Quantification->Data_Interpretation

References

The Biosynthesis of (3E)-3,7-dimethylocta-1,3,6-triene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(3E)-3,7-dimethylocta-1,3,6-triene , more commonly known as (E)-β-ocimene , is an acyclic monoterpene that plays a significant role in the chemical ecology of plants, acting as a signaling molecule in plant-insect interactions and contributing to the characteristic aroma of many flowers and fruits. This technical guide provides an in-depth overview of the biosynthetic pathway of (E)-β-ocimene, tailored for researchers, scientists, and drug development professionals.

Core Biosynthesis Pathway

The biosynthesis of (E)-β-ocimene originates from the universal five-carbon precursors of all isoprenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, these precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1][2] For monoterpenes like (E)-β-ocimene, the MEP pathway is the primary source of IPP and DMAPP.[1][3]

The key steps in the biosynthesis of (E)-β-ocimene are as follows:

  • Formation of Geranyl Diphosphate (GPP): The first committed step in monoterpene biosynthesis is the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP). This reaction is catalyzed by the enzyme Geranyl Diphosphate Synthase (GPPS).[3]

  • Conversion of GPP to (E)-β-ocimene: The final step is the conversion of GPP to (E)-β-ocimene, a reaction catalyzed by a specific monoterpene synthase known as (E)-β-ocimene synthase (OCS) .[4][5][6] This enzyme facilitates the removal of the diphosphate group from GPP, leading to the formation of a geranyl carbocation intermediate. Subsequent deprotonation results in the formation of the characteristic triene structure of (E)-β-ocimene.[7]

The biosynthesis is predominantly localized in the plastids, where both the MEP pathway and the (E)-β-ocimene synthase are typically found.[5][8]

Quantitative Data on (E)-β-ocimene Synthase Activity

The product distribution of (E)-β-ocimene synthases can vary between different plant species. The following table summarizes the product distribution of functionally characterized (E)-β-ocimene synthases from various plant sources when GPP is used as a substrate.

Plant SpeciesEnzyme(E)-β-ocimene (%)(Z)-β-ocimene (%)Myrcene (B1677589) (%)Other Products (%)Reference
Antirrhinum majus (Snapdragon)ama0a2397small amountssmall amounts-[4][7]
Glycine max (Soybean)GmOCS94.273.47-Linalool (2.26%)[5]
Pyrus betuleafolia (Pear)PbeOCSMajor productTrace amount--[9][10]

Experimental Protocols

This section details the methodologies for key experiments involved in the identification and characterization of the (E)-β-ocimene biosynthesis pathway.

Protocol 1: Identification and Cloning of (E)-β-ocimene Synthase (OCS) cDNA

This protocol outlines the steps for isolating the cDNA encoding OCS from plant tissue.

1. RNA Isolation and cDNA Synthesis:

  • Total RNA is extracted from the plant tissue of interest (e.g., flower petals, herbivore-damaged leaves) using a suitable RNA extraction kit or a standard protocol like the Trizol method.
  • The integrity and concentration of the extracted RNA are assessed using gel electrophoresis and spectrophotometry.
  • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. PCR Amplification of the OCS Gene:

  • Degenerate primers are designed based on conserved regions of known monoterpene synthases.
  • Alternatively, if transcriptome data is available, gene-specific primers can be designed.
  • PCR is performed using the synthesized cDNA as a template to amplify the putative OCS gene.
  • The PCR products are separated by agarose (B213101) gel electrophoresis, and bands of the expected size are excised and purified.

3. Cloning and Sequencing:

  • The purified PCR product is ligated into a suitable cloning vector (e.g., pGEM-T Easy Vector).
  • The ligation mixture is used to transform competent E. coli cells.
  • Positive clones are selected, and the plasmid DNA is isolated.
  • The inserted cDNA is sequenced to confirm its identity as an OCS gene.

Protocol 2: Heterologous Expression and Purification of Recombinant OCS

This protocol describes the expression of the OCS gene in a microbial host and the purification of the recombinant protein.

1. Expression Vector Construction:

  • The full-length coding sequence of the OCS gene is amplified by PCR and cloned into an expression vector (e.g., pET vector for E. coli expression). The vector often includes a tag (e.g., His-tag) for affinity purification.

2. Heterologous Expression:

  • The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
  • A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium.
  • The culture is grown at 37°C to an optimal cell density (OD600 of 0.6-0.8).
  • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture.
  • The culture is then incubated at a lower temperature (e.g., 16-20°C) for several hours to overnight to enhance the production of soluble protein.

3. Protein Purification:

  • The bacterial cells are harvested by centrifugation.
  • The cell pellet is resuspended in a lysis buffer and sonicated or treated with lysozyme (B549824) to disrupt the cells.
  • The cell lysate is centrifuged to separate the soluble fraction containing the recombinant protein from the insoluble debris.
  • The soluble fraction is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins).
  • The column is washed to remove non-specifically bound proteins.
  • The recombinant OCS protein is eluted from the column using a buffer containing a high concentration of imidazole.
  • The purity of the protein is assessed by SDS-PAGE.

Protocol 3: In Vitro Enzyme Assays

This protocol details the procedure for determining the enzymatic activity and product profile of the purified recombinant OCS.

1. Assay Reaction Mixture:

  • The standard assay mixture contains a suitable buffer (e.g., MOPS, pH 7.0), MgCl₂, the purified recombinant OCS protein, and the substrate, geranyl diphosphate (GPP).[10]

2. Reaction Incubation:

  • The reaction is initiated by adding the substrate (GPP).
  • The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
  • To prevent the volatilization of the products, the reaction is often overlaid with a layer of a water-immiscible organic solvent (e.g., pentane (B18724) or hexane).

3. Product Extraction and Analysis:

  • The organic solvent layer containing the enzymatic products is collected.
  • The products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
  • The identity of the products is confirmed by comparing their mass spectra and retention times with those of authentic standards.
  • The relative amounts of different products are determined by integrating the peak areas in the gas chromatogram.

Visualizing the Biosynthesis and Experimental Workflow

Biosynthesis Pathway of (E)-β-ocimene

Biosynthesis_Pathway cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) Pyruvate Pyruvate MEP_intermediates ... Pyruvate->MEP_intermediates G3P Glyceraldehyde-3-Phosphate G3P->MEP_intermediates IPP_MEP IPP MEP_intermediates->IPP_MEP DMAPP_MEP DMAPP MEP_intermediates->DMAPP_MEP GPP_Synthase GPP Synthase (GPPS) IPP_MEP->GPP_Synthase DMAPP_MEP->GPP_Synthase AcetylCoA Acetyl-CoA MVA_intermediates ... AcetylCoA->MVA_intermediates IPP_MVA IPP MVA_intermediates->IPP_MVA DMAPP_MVA DMAPP MVA_intermediates->DMAPP_MVA GPP Geranyl Diphosphate (GPP) GPP_Synthase->GPP Condensation OCS (E)-β-ocimene Synthase (OCS) GPP->OCS Ocimene This compound ((E)-β-ocimene) OCS->Ocimene Deprotonation Experimental_Workflow start Plant Tissue Selection rna_extraction RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis pcr PCR Amplification of OCS Gene cdna_synthesis->pcr cloning Cloning into Vector pcr->cloning sequencing Sequencing and Confirmation cloning->sequencing expression Heterologous Expression in E. coli sequencing->expression purification Protein Purification expression->purification enzyme_assay In Vitro Enzyme Assay with GPP purification->enzyme_assay gcms GC-MS Analysis of Products enzyme_assay->gcms end Functional Characterization Complete gcms->end Signaling_Pathway herbivory Herbivore Feeding damage Tissue Damage herbivory->damage signaling_cascade Intracellular Signaling Cascade damage->signaling_cascade ja_biosynthesis Jasmonic Acid (JA) Biosynthesis signaling_cascade->ja_biosynthesis ja Jasmonic Acid ja_biosynthesis->ja ja_signaling JA Signaling Pathway ja->ja_signaling transcription_factors Activation of Transcription Factors ja_signaling->transcription_factors ocs_gene OCS Gene Expression transcription_factors->ocs_gene ocs_protein OCS Protein Synthesis ocs_gene->ocs_protein ocimene_production Increased (E)-β-ocimene Production ocs_protein->ocimene_production defense Plant Defense Response ocimene_production->defense

References

An In-depth Technical Guide to (3E)-3,7-Dimethylocta-1,3,6-triene: Chemical, Physical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3E)-3,7-Dimethylocta-1,3,6-triene, commonly known as trans-β-ocimene, is a naturally occurring acyclic monoterpene found in a wide variety of plants. It is a significant component of many essential oils and contributes to their characteristic aroma. Beyond its fragrance, this compound has garnered scientific interest for its diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for the evaluation of its biological activities, and a discussion of its known mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a volatile unsaturated hydrocarbon. Its chemical and physical properties are summarized in the table below. It is important to note that ocimenes are often found as mixtures of isomers and are known to be unstable in air, being prone to oxidation and polymerization.[1] They are generally insoluble in water but soluble in common organic solvents.[1]

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆[1]
Molecular Weight 136.24 g/mol [1]
IUPAC Name This compound
Synonyms trans-β-Ocimene
CAS Number 3779-61-1
Appearance Colorless to pale yellow clear oil[]
Odor Sweet, herbal, warm citrus, and floral[]
Density Approximately 0.800 g/cm³[1]
Boiling Point 100 °C at 70 mmHg (mixture of isomers)[1]
Melting Point -50 °C[1]
Flash Point 38 °C[3]
Solubility Nearly insoluble in water; soluble in common organic solvents[1]
Stability Unstable in air[1]

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities that are of interest to the pharmaceutical and drug development industries.

  • Antimicrobial Activity: This compound has been shown to possess both antibacterial and antifungal properties.[3] Its lipophilic nature is thought to facilitate its interaction with and disruption of microbial cell membranes, leading to increased permeability and eventual cell death.

  • Antioxidant Activity: this compound exhibits antioxidant properties, which are attributed to its ability to donate a hydrogen atom to scavenge free radicals.[3] This activity can help mitigate oxidative stress, a factor implicated in numerous chronic diseases.

  • Anti-inflammatory and Other Activities: Research suggests that β-ocimene may also possess anti-inflammatory effects. In plants, it plays a role in defense signaling, often through the jasmonic acid pathway, to deter herbivores.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activities of this compound.

Synthesis of this compound (General Overview)

Protocol Outline (Photochemical Synthesis):

  • Preparation of Reaction Mixture: Dissolve alpha-pinene (B124742) in an inert solvent (e.g., benzene, xylene, toluene) containing a photosensitizing agent (e.g., benzophenone, acetophenone).

  • Irradiation: Irradiate the solution with ultraviolet (UV) light with a wavelength in the range of 180-400 nm. The reaction is typically carried out at a temperature between -40°C and 100°C.

  • Purification: The resulting mixture of cis- and trans-ocimene can be purified using fractional distillation under reduced pressure.

Note: This is a generalized procedure based on patent literature and should be optimized and performed with appropriate safety precautions by qualified personnel.

Determination of Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent)

  • Ascorbic acid (positive control)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the stock solution to obtain a range of concentrations to be tested.

    • Prepare a stock solution of ascorbic acid in methanol and a similar series of dilutions to serve as a positive control.

  • Assay:

    • In a 96-well microplate, add a specific volume of each sample or control dilution to the wells.

    • Add a fixed volume of the DPPH solution to each well.

    • For the blank, use methanol instead of the sample solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

Determination of Antibacterial Activity: Agar (B569324) Disk Diffusion Method

This method is used to assess the susceptibility of bacteria to the test compound.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile paper discs (6 mm diameter)

  • Sterile saline solution (0.85% NaCl)

  • Positive control antibiotic discs (e.g., gentamicin)

  • Negative control (solvent used to dissolve the compound)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension in sterile saline solution and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates: Uniformly spread the bacterial inoculum onto the surface of the MHA plates using a sterile cotton swab.

  • Application of Discs:

    • Impregnate sterile paper discs with a known concentration of this compound dissolved in a suitable solvent.

    • Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Determination of Minimum Inhibitory Concentration (MIC): Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microplates

  • Positive control antibiotic/antifungal

  • Resazurin dye (optional, for viability indication)

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of this compound in the appropriate broth medium in the wells of a 96-well microplate.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the same broth.

  • Inoculation: Add a specific volume of the microbial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by using a colorimetric indicator like resazurin.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated.

  • Antimicrobial Mechanism: As a lipophilic monoterpene, it is hypothesized that its primary mode of antimicrobial action involves the disruption of the microbial cell membrane's structural integrity. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.

  • Antioxidant Mechanism: The antioxidant activity is likely due to its ability to donate a hydrogen atom from its allylic positions to stabilize free radicals, thereby terminating the radical chain reactions. The conjugated double bond system may also play a role in delocalizing the resulting radical, enhancing its stability.

  • Plant Defense Signaling: In plants, β-ocimene acts as a signaling molecule in response to herbivory. Its emission can trigger the expression of defense-related genes in neighboring plants, often mediated through the jasmonic acid signaling pathway. This prepares the receiving plants for potential attack.

Further research is required to identify specific molecular targets and signaling pathways in mammalian and microbial systems to fully understand its therapeutic potential.

Visualizations

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassays Biological Assays synthesis Synthesis of (3E)-3,7-dimethylocta- 1,3,6-triene purification Purification (e.g., Fractional Distillation) synthesis->purification characterization Structural & Purity Analysis (GC-MS, NMR) purification->characterization antioxidant Antioxidant Assay (DPPH) characterization->antioxidant antibacterial Antibacterial Assays (Disk Diffusion, MIC) characterization->antibacterial antifungal Antifungal Assays (MIC) characterization->antifungal

Caption: Generalized workflow for the synthesis, purification, characterization, and biological evaluation of this compound.

Proposed Mechanism of Antimicrobial Action

antimicrobial_mechanism compound (3E)-3,7-dimethylocta- 1,3,6-triene membrane Microbial Cell Membrane (Lipid Bilayer) compound->membrane Interaction disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of antimicrobial action of this compound through cell membrane disruption.

Conclusion

This compound is a monoterpene with a well-characterized chemical and physical profile and promising biological activities. Its antioxidant and antimicrobial properties make it a compound of significant interest for further investigation in the context of drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers to explore its therapeutic potential. Future studies should focus on elucidating the precise molecular mechanisms of action and signaling pathways to fully harness the pharmacological benefits of this natural product.

References

An In-depth Technical Guide to the Stereochemistry of 3,7-Dimethylocta-1,3,6-triene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethylocta-1,3,6-triene, a monoterpene hydrocarbon with the chemical formula C₁₀H₁₆, is a significant volatile organic compound found in a variety of plants. It is a key component of many essential oils and contributes to the characteristic aroma of numerous fruits, herbs, and flowers. The stereochemistry of 3,7-dimethylocta-1,3,6-triene is complex, giving rise to several isomers with potentially distinct biological activities. This technical guide provides a comprehensive overview of the stereoisomers of 3,7-dimethylocta-1,3,6-triene, their structural characteristics, and relevant analytical and synthetic methodologies.

Stereoisomers of 3,7-Dimethylocta-1,3,6-triene

The structural complexity of 3,7-dimethylocta-1,3,6-triene arises from the presence of multiple double bonds and a chiral center. The main isomers are categorized based on the geometry of the double bonds and the stereoconfiguration of the chiral carbon.

The most well-known isomers are the (E)- and (Z)- forms of β-ocimene, which differ in the configuration around the C3-C4 double bond. Furthermore, the presence of a stereocenter at the C3 position means that both (E)- and (Z)-β-ocimene can exist as a pair of enantiomers: (3R, 6E)-, (3S, 6E)-, (3R, 6Z)-, and (3S, 6Z)-3,7-dimethylocta-1,3,6-triene. Additionally, a structural isomer, α-ocimene ((3Z)-3,7-dimethylocta-1,3,7-triene), also exists.

Below is a graphical representation of the primary stereoisomers of β-ocimene.

Caption: Stereoisomeric relationships of β-ocimene.

Quantitative Data of 3,7-Dimethylocta-1,3,6-triene Isomers

Table 1: Physicochemical Properties of β-Ocimene Isomers

Property(E)-β-Ocimene(Z)-β-Ocimene
Synonyms trans-β-Ocimenecis-β-Ocimene
CAS Number 3779-61-13338-55-4
Molecular Formula C₁₀H₁₆C₁₀H₁₆
Molecular Weight 136.23 g/mol 136.23 g/mol
Boiling Point ~176-178 °C~177 °C
Density ~0.80 g/cm³Not available

Table 2: Spectroscopic Data of β-Ocimene Isomers

Isomer¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spectrometry (m/z)
(E)-β-Ocimene 1.64, 1.70, 1.76, 1.81, 1.82, 2.81, 2.83, 2.84, 2.86, 4.92, 4.94, 5.07, 5.09, 5.11, 5.12, 5.13, 5.14, 5.19, 5.22, 5.35, 5.37, 5.44, 5.45, 5.47, 6.34, 6.36, 6.37, 6.39, 6.78, 6.80, 6.81, 6.8417.7, 25.7, 26.8, 32.0, 115.8, 123.5, 131.9, 132.3, 139.2, 145.293, 79, 69, 41, 91, 77, 121, 136
(Z)-β-Ocimene Not fully assigned in available literature17.8, 22.9, 25.7, 31.6, 111.8, 124.6, 131.5, 132.8, 139.5, 145.793, 79, 69, 41, 91, 77, 121, 136

Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis and chiral resolution of 3,7-dimethylocta-1,3,6-triene enantiomers are scarce in publicly available literature. However, general methodologies for the analysis and separation of terpene isomers can be adapted.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like ocimene isomers.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) is typically used for the separation of (E)- and (Z)-isomers. For the separation of enantiomers, a chiral stationary phase is required, often based on cyclodextrin (B1172386) derivatives (e.g., β-cyclodextrin).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of a wide range of terpenes. A starting temperature of around 60°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C is a common starting point.

  • Injector and Detector Temperatures: Typically set at 250°C and 280°C, respectively.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, with a scan range of m/z 40-400.

  • Identification: Isomers are identified based on their retention times and comparison of their mass spectra with reference libraries (e.g., NIST, Wiley).

Chiral Resolution of Enantiomers
  • Column Selection: The choice of the chiral stationary phase is critical. Columns with derivatized cyclodextrins, such as permethylated or acetylated β- and γ-cyclodextrins, are commonly used for the enantiomeric separation of terpenes.

  • Method Optimization: The separation of enantiomers is often sensitive to temperature. Lowering the oven temperature can sometimes improve resolution, at the cost of longer analysis times. The carrier gas flow rate should also be optimized to achieve the best separation efficiency.

  • Sample Preparation: Samples should be diluted in a suitable solvent (e.g., hexane, dichloromethane) to an appropriate concentration to avoid column overload.

Biosynthesis of β-Ocimene

The biosynthesis of β-ocimene in plants occurs through the methylerythritol 4-phosphate (MEP) pathway, which takes place in the plastids.

Biosynthesis Pyruvate_G3P Pyruvate (B1213749) + Glyceraldehyde-3-Phosphate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate_G3P->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR IPP_DMAPP Isopentenyl Diphosphate (B83284) (IPP) & Dimethylallyl Diphosphate (DMAPP) MEP->IPP_DMAPP Multiple Steps GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP GPPS Ocimene (E)- and (Z)-β-Ocimene GPP->Ocimene Ocimene Synthase (TPS)

Caption: Simplified biosynthetic pathway of β-ocimene.

The key steps in the pathway are:

  • The condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), catalyzed by DXP synthase (DXS).

  • The conversion of DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DXP reductoisomerase (DXR).

  • A series of enzymatic reactions convert MEP into the isomeric five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

  • Geranyl diphosphate synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the ten-carbon precursor, geranyl diphosphate (GPP).

  • Finally, ocimene synthase, a member of the terpene synthase (TPS) family of enzymes, catalyzes the conversion of GPP to (E)- and (Z)-β-ocimene. The stereospecificity of the ocimene synthase determines the ratio of the produced isomers.

Conclusion

The stereochemistry of 3,7-dimethylocta-1,3,6-triene is a multifaceted area of study with implications for fragrance, flavor, and pharmaceutical research. While the (E)- and (Z)-isomers of β-ocimene are relatively well-characterized, a significant knowledge gap exists concerning their respective enantiomers. Further research is needed to develop methods for the stereoselective synthesis and chiral resolution of all stereoisomers to fully elucidate their individual biological properties. The methodologies and biosynthetic insights provided in this guide serve as a foundation for researchers to advance the understanding of this important class of monoterpenes.

Olfactory Perception of (3E)-3,7-dimethylocta-1,3,6-triene in Pollinators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3E)-3,7-dimethylocta-1,3,6-triene, a volatile organic compound commonly known as (E)-β-ocimene, is a key component of many floral scents. Its widespread presence suggests a significant role in mediating plant-pollinator interactions. This technical guide provides an in-depth overview of the current understanding of how pollinators perceive this crucial semiochemical. It synthesizes quantitative data from electrophysiological and behavioral studies, details relevant experimental protocols, and visualizes the underlying biological and methodological frameworks. This information is intended to serve as a valuable resource for researchers in chemical ecology, neuroethology, and those involved in the development of novel pest management and pollinator conservation strategies.

Data Presentation: Quantitative Olfactory Responses

The olfactory sensitivity of various pollinator species to this compound has been investigated using several electrophysiological and behavioral techniques. The following tables summarize the key quantitative findings from these studies.

Table 1: Electroantennography (EAG) Responses of Pollinators to (E)-β-Ocimene

Pollinator SpeciesCommon NameOrderEAG Response (Normalized %)Concentration (µg/µL)NotesReference(s)
Apis melliferaHoney BeeHymenoptera~120%10Response relative to mineral oil control.[1][2]
~130%100[1][2]
~140%200[1][2]
~150%300[1][2]
~160%400[1][2]
~170%500[1][2]
Bombus terrestrisBuff-tailed BumblebeeHymenoptera~150%10Response relative to mineral oil control.[1][2]
~180%100[1][2]
~210%200[1][2]
~240%300[1][2]
~270%400[1][2]
~300%500[1][2]

Table 2: Gas Chromatography-Electroantennographic Detection (GC-EAD) Responses

Pollinator SpeciesCommon NameOrderResponseNotesReference(s)
Heortia vitessoidesAgarwood Leaf DefoliatorLepidopteraActive(E)-β-ocimene was one of eleven electrophysiologically active compounds identified from floral volatiles.[3][4]
Heliconius melpomenePostman ButterflyLepidopteraStrongtrans-β-ocimene elicited strong antennal responses.

Table 3: Behavioral Responses of Pollinators to (E)-β-Ocimene

Pollinator SpeciesCommon NameOrderAssay TypeResponseNotesReference(s)
Apis melliferaHoney BeeHymenopteraForaging AssayIncreased non-pollen foraging activity.Exposure to synthetic β-ocimene significantly increased overall foraging activity.[5][6]
Megalopta spp.Nocturnal Sweat BeesHymenopteraField TrappingAttractionSynthetic scent mixtures containing linalool (B1675412) and (E)-β-ocimene successfully attracted nocturnal bees.[7]
Spodoptera littoralisCotton LeafwormLepidopteraY-tube OlfactometerNeutralNo significant choice was observed for (E)-ocimene over the solvent control.[8]

Signaling Pathways and Experimental Workflows

The perception of this compound by pollinators involves a series of molecular and cellular events, from the binding of the odorant to a receptor to the generation of a behavioral response. The following diagrams illustrate the key signaling pathway and the workflows of the primary experimental techniques used to study olfactory perception.

olfactory_signaling_pathway cluster_sensillum Olfactory Sensillum cluster_brain Antennal Lobe (Brain) Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding & Transport OR Odorant Receptor (OR) - Orco Complex OBP->OR Delivery to Receptor ORN Olfactory Receptor Neuron (ORN) OR->ORN Ion Channel Opening (Depolarization) Glomerulus Glomerulus ORN->Glomerulus Signal Transmission PN Projection Neuron (PN) Glomerulus->PN Synaptic Transmission Behavior Behavioral Response (e.g., Foraging) PN->Behavior Higher Brain Centers

Figure 1: Generalized olfactory signaling pathway in insects.

eag_workflow cluster_preparation Antennal Preparation cluster_stimulation Odorant Stimulation cluster_recording Signal Recording & Analysis Insect Immobilized Pollinator Antenna Excised or Intact Antenna Insect->Antenna Electrodes Reference & Recording Electrodes Antenna->Electrodes Amplifier High-Impedance Amplifier Electrodes->Amplifier Signal Detection OdorantSource Odorant Cartridge (this compound) Airflow Purified & Humidified Airflow OdorantSource->Airflow Injection Airflow->Electrodes Stimulus Delivery DataAcquisition Data Acquisition System Amplifier->DataAcquisition Analysis EAG Waveform Analysis (Amplitude Measurement) DataAcquisition->Analysis

Figure 2: Experimental workflow for Electroantennography (EAG).

ssr_workflow cluster_preparation Insect Preparation cluster_stimulation Odorant Stimulation cluster_recording Signal Recording & Analysis Insect Immobilized Pollinator Sensillum Target Sensillum on Antenna Insect->Sensillum Electrodes Reference & Recording (Tungsten) Electrodes Sensillum->Electrodes Electrode Insertion Amplifier Amplifier Electrodes->Amplifier Signal Detection OdorantSource Odorant Cartridge Airflow Continuous Airflow OdorantSource->Airflow Pulsed Injection Airflow->Sensillum Stimulus Delivery SpikeSorting Spike Sorting Software Amplifier->SpikeSorting Analysis Spike Frequency Analysis SpikeSorting->Analysis

Figure 3: Experimental workflow for Single Sensillum Recording (SSR).

ytube_workflow cluster_setup Y-Tube Olfactometer Setup cluster_assay Behavioral Assay cluster_analysis Data Analysis AirSource Air Source OdorArm Odor Arm (this compound) AirSource->OdorArm ControlArm Control Arm (Solvent) AirSource->ControlArm ReleasePoint Pollinator Release Point OdorArm->ReleasePoint ControlArm->ReleasePoint Choice Pollinator makes a choice ReleasePoint->Choice RecordChoice Record First Choice Choice->RecordChoice StatisticalTest Chi-Squared Test RecordChoice->StatisticalTest

Figure 4: Experimental workflow for Y-tube olfactometer assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide generalized protocols for the key experimental techniques cited in this guide.

Electroantennography (EAG)

Objective: To measure the overall olfactory response of a pollinator's antenna to this compound.

Materials:

  • Live pollinators (e.g., Apis mellifera, Bombus terrestris)

  • Stereomicroscope

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Electrode holder

  • High-impedance DC amplifier

  • Data acquisition system and software

  • This compound standard

  • Solvent (e.g., mineral oil or hexane)

  • Filter paper strips

  • Pasteur pipettes

  • Air stimulus controller (for purified, humidified air)

Procedure:

  • Preparation of Odorant Stimulus: Prepare serial dilutions of this compound in the chosen solvent. Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette.

  • Antennal Preparation: Immobilize the pollinator in a pipette tip or on a wax block, leaving the head and antennae exposed. Excise one antenna at the base using fine scissors.

  • Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., insect Ringer's solution). The reference electrode is inserted into the base of the antenna, and the recording electrode is placed in contact with the distal tip.

  • Stimulation: Deliver a continuous stream of purified and humidified air over the antennal preparation. Introduce a puff of the odorant-laden air from the Pasteur pipette into the continuous airstream for a defined duration (e.g., 0.5 seconds).

  • Recording: Record the voltage changes across the antenna using the data acquisition system. The negative deflection in the baseline potential upon stimulation is the EAG response.

  • Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each concentration of the odorant. Normalize the responses to a standard compound or the solvent control.

Single Sensillum Recording (SSR)

Objective: To measure the action potentials from individual olfactory receptor neurons (ORNs) housed within a single sensillum in response to this compound.[9]

Materials:

  • Live pollinators

  • Vibration isolation table

  • Stereomicroscope with high magnification

  • Micromanipulators (one for reference, one for recording electrode)

  • Tungsten electrodes (sharpened electrolytically)

  • Amplifier and data acquisition system with spike sorting software

  • Odorant delivery system as described for EAG

Procedure:

  • Insect Preparation: Immobilize the pollinator as described for EAG, ensuring the antennae are stable and accessible.[9]

  • Electrode Placement: Insert a sharpened tungsten reference electrode into the insect's eye or another part of the head. Carefully advance a second sharpened tungsten recording electrode to make contact with the base of a single olfactory sensillum on the antenna.[9]

  • Stimulation: Deliver a continuous stream of purified air over the antenna. Introduce a pulse of this compound into the airstream.

  • Recording: Record the extracellular action potentials (spikes) from the ORNs within the sensillum.[10]

  • Data Analysis: Use spike sorting software to differentiate the spikes from different neurons within the sensillum based on their amplitude and shape. Calculate the spike frequency (spikes per second) before, during, and after the stimulus. The response is typically quantified as the increase in spike frequency from the baseline.[11]

Y-Tube Olfactometer Assay

Objective: To assess the behavioral preference of a pollinator for this compound versus a control.

Materials:

  • Glass Y-tube olfactometer

  • Air pump and flow meters

  • Activated charcoal filter

  • Humidifier (e.g., gas washing bottle with distilled water)

  • Odor sources: this compound on filter paper and solvent control on filter paper

  • Live pollinators

Procedure:

  • Setup: Connect the air pump to the two arms of the Y-tube, with the airflow passing through the activated charcoal and humidifier. Place the odor source in one arm and the control in the other. Adjust the flow rate to be equal in both arms.[12][13]

  • Acclimation: Place a single pollinator in the base of the Y-tube and allow it to acclimate for a short period.

  • Choice: Observe the pollinator as it moves up the stem of the Y-tube and makes a choice by entering one of the arms. A choice is typically defined as the insect moving a certain distance into an arm.[12]

  • Data Collection: Record the first choice of each pollinator. Use each insect only once to ensure independence of data points.

  • Data Analysis: Use a Chi-squared test to determine if the number of pollinators choosing the odor arm is significantly different from the number choosing the control arm.[8]

Conclusion

The perception of this compound is a critical aspect of the chemical ecology of many pollinator species. Electrophysiological and behavioral studies have demonstrated that this compound elicits significant olfactory responses in a range of pollinators, including bees and butterflies. The quantitative data and detailed protocols presented in this guide provide a foundation for further research into the molecular mechanisms of olfaction, the evolution of plant-pollinator communication, and the development of innovative strategies for agriculture and conservation. Future work should aim to expand the quantitative dataset to a wider array of pollinator species and to elucidate the specific olfactory receptors involved in the detection of this key floral volatile.

References

An In-depth Technical Guide on the Discovery and Isolation of (3E)-3,7-dimethylocta-1,3,6-triene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3E)-3,7-dimethylocta-1,3,6-triene, an acyclic monoterpene commonly known as (E)-β-ocimene, is a significant natural product found in a wide variety of plants. It is a key component of many essential oils and plays a crucial role in plant signaling, acting as an attractant for pollinators and a defensive agent against herbivores. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. Detailed experimental protocols for its extraction and purification from natural sources are presented, along with a summary of its physicochemical and biological properties. Furthermore, this guide elucidates its involvement in plant defense signaling pathways, offering insights for researchers in natural product chemistry, chemical ecology, and drug development.

Introduction

This compound is a volatile organic compound that contributes to the characteristic aroma of many plants, including basil, mangoes, and various flowers[1]. Its biological activities, which include potential anti-inflammatory, anticancer, and antileishmanial effects, have garnered significant interest from the scientific community[2]. The discovery and study of terpenes, including ocimene, date back to the 19th century with the pioneering work of Otto Wallach, who is often regarded as the father of terpene chemistry[3]. While the exact date of its first isolation is not well-documented, (E)-β-ocimene was first identified in the essential oil of sweet basil (Ocimum basilicum) during this era of foundational organic chemistry[1].

This guide aims to provide a detailed technical resource for the isolation and characterization of this compound, facilitating further research into its chemical properties and biological functions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₆[4]
Molecular Weight136.23 g/mol [4]
IUPAC NameThis compound[5]
CAS Number3779-61-1[5]
AppearanceColorless to pale yellow liquid[1]
OdorSweet, herbal[1]
Boiling Point174-175 °C at 760 mmHg[6]
Density~0.800 g/cm³[5]
SolubilityInsoluble in water; soluble in ethanol, diethyl ether[7]

Experimental Protocols

The isolation of this compound from plant material typically involves a multi-step process, beginning with the extraction of the essential oil, followed by purification to isolate the target compound.

Isolation of Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant materials due to its efficiency and the ability to prevent thermal degradation of volatile compounds[7][8].

Materials and Equipment:

  • Fresh or dried plant material (e.g., sweet basil leaves)

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)[9]

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

Protocol:

  • Preparation of Plant Material: Finely chop or grind the plant material to increase the surface area for efficient oil extraction.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the prepared plant material into the biomass flask. Fill the boiling flask with distilled water to about two-thirds of its capacity[9].

  • Distillation: Heat the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize[10]. The steam and oil vapor mixture then travels to the condenser.

  • Condensation and Collection: The condenser, cooled with circulating water, will cool the vapor, causing it to condense back into a liquid. Collect the distillate, which will be a mixture of essential oil and water (hydrosol), in the collection vessel[8].

  • Separation: Transfer the distillate to a separatory funnel. The essential oil, being less dense and immiscible with water, will form a layer on top. Allow the layers to fully separate, and then carefully drain off the lower aqueous layer[10][11].

  • Drying: Collect the essential oil layer and dry it over anhydrous sodium sulfate to remove any residual water.

  • Solvent Removal: If a solvent was used for extraction from the distillate, remove it using a rotary evaporator under reduced pressure to obtain the crude essential oil.

Purification by Fractional Distillation

Fractional distillation is employed to separate the components of the essential oil based on their different boiling points[12][13].

Materials and Equipment:

  • Crude essential oil

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and collection flasks)[13]

  • Heating mantle with a magnetic stirrer

  • Vacuum pump (optional, for reduced pressure distillation)

  • Thermometer

Protocol:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude essential oil in the distillation flask.

  • Heating: Gently heat the distillation flask. The component with the lowest boiling point will vaporize first[14].

  • Fraction Collection: As the vapor rises through the fractionating column, it will cool, condense, and re-vaporize multiple times, enriching the vapor with the more volatile component. Monitor the temperature at the top of the column. Collect the distillate in fractions based on the boiling point ranges of the expected components. (E)-β-ocimene has a boiling point of approximately 174-175 °C at atmospheric pressure[6].

  • Analysis of Fractions: Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction with the highest concentration of this compound.

Characterization

The purified compound is characterized using spectroscopic methods to confirm its identity and purity.

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

Instrumentation: A gas chromatograph coupled with a mass spectrometer. Column: A non-polar or medium-polarity capillary column is typically used for terpene analysis. Carrier Gas: Helium or hydrogen. Injection: A small amount of the purified sample is injected into the GC. Temperature Program: A temperature gradient is used to separate the components based on their boiling points and interaction with the stationary phase. Detection: The mass spectrometer detects the eluted compounds, providing a mass spectrum for each peak, which can be compared to a library of known compounds for identification.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the molecule.

  • ¹H NMR (Proton NMR): Provides information about the number and types of hydrogen atoms in the molecule. Key expected signals for (E)-β-ocimene include those for vinyl, allylic, and methyl protons.

  • ¹³C NMR (Carbon NMR): Provides information about the carbon skeleton of the molecule.

Published Spectral Data for (E)-β-ocimene:

  • ¹H NMR (CDCl₃): δ (ppm) 1.64, 1.70, 1.76, 1.81, 1.82 (methyl protons); 2.81, 2.83, 2.84, 2.86 (methylene protons); 4.92, 4.94, 5.07, 5.09, 5.11, 5.12, 5.13, 5.14, 5.19, 5.22, 5.35, 5.37, 5.44, 5.45, 5.47 (vinyl protons); 6.34, 6.36, 6.37, 6.39, 6.78, 6.80, 6.81, 6.84 (vinyl protons)[6].

  • ¹³C NMR (CDCl₃): Chemical shifts can be found in spectral databases[6].

Biological Activity and Signaling Pathways

(E)-β-ocimene is a key signaling molecule in plants, particularly in response to herbivory. Herbivore-induced plant volatiles (HIPVs), including ocimene, can act as a defense mechanism by attracting natural enemies of the herbivores and by priming defenses in neighboring plants and other parts of the same plant[2][15][16].

Role in Plant Defense

When a plant is attacked by herbivores, it releases a blend of volatile organic compounds, often including (E)-β-ocimene[15]. This release serves multiple purposes:

  • Attraction of Predators and Parasitoids: The volatiles can attract beneficial insects that prey on or parasitize the herbivores, thus reducing the damage to the plant[16].

  • Plant-Plant Communication: Neighboring plants can detect these airborne signals and preemptively activate their own defense systems[16].

  • Systemic Acquired Resistance: The volatiles can signal to other parts of the same plant to prepare for a potential attack[2].

Jasmonic Acid Signaling Pathway

The production and perception of (E)-β-ocimene in plant defense are closely linked to the jasmonic acid (JA) signaling pathway[16][17]. Jasmonic acid is a plant hormone that regulates a wide range of stress responses and developmental processes[18][19].

Herbivore damage triggers the biosynthesis of jasmonic acid, which in turn activates the expression of genes responsible for producing defense compounds, including terpene synthases that produce (E)-β-ocimene[20][21]. The perception of β-ocimene by undamaged plants can prime the JA signaling pathway, leading to a faster and stronger defense response upon subsequent attack. This priming can involve epigenetic modifications, such as histone acetylation, at the promoters of defense-related genes[17][22].

Below is a simplified diagram of the involvement of (E)-β-ocimene in the herbivore-induced plant defense signaling pathway.

Herbivore_Induced_Defense Herbivory Herbivore Attack JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Herbivory->JA_Biosynthesis induces JA_Signaling JA Signaling Cascade JA_Biosynthesis->JA_Signaling TPS_Activation Terpene Synthase Gene Expression JA_Signaling->TPS_Activation activates Defense_Response Direct & Indirect Defense Responses JA_Signaling->Defense_Response activates Ocimene_Production (E)-β-ocimene Production & Release TPS_Activation->Ocimene_Production Neighboring_Plant Neighboring Plant Perception Ocimene_Production->Neighboring_Plant airborne signal Predator_Attraction Attraction of Natural Enemies Ocimene_Production->Predator_Attraction mediates Priming Priming of JA Pathway Neighboring_Plant->Priming Enhanced_Defense Enhanced Defense Upon Attack Priming->Enhanced_Defense Isolation_Workflow Plant_Material Plant Material (e.g., Sweet Basil) Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Crude_Oil Crude Essential Oil & Hydrosol Steam_Distillation->Crude_Oil Separation Phase Separation Crude_Oil->Separation Dried_Crude_Oil Dried Crude Essential Oil Separation->Dried_Crude_Oil Fractional_Distillation Fractional Distillation Dried_Crude_Oil->Fractional_Distillation Fractions Collected Fractions Fractional_Distillation->Fractions GCMS_Analysis GC-MS Analysis Fractions->GCMS_Analysis Pure_Ocimene Pure (E)-β-ocimene GCMS_Analysis->Pure_Ocimene identifies best fraction NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Pure_Ocimene->NMR_Analysis Structure_Confirmation Structure & Purity Confirmation NMR_Analysis->Structure_Confirmation

References

(3E)-3,7-dimethylocta-1,3,6-triene as a Semiochemical: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(3E)-3,7-dimethylocta-1,3,6-triene , more commonly known as (E)-β-ocimene , is a ubiquitous acyclic monoterpene volatile organic compound found throughout the plant and insect kingdoms. Its role as a semiochemical—a chemical substance that carries a message—is critical in mediating a wide array of ecological interactions. This technical guide provides an in-depth overview of (E)-β-ocimene's function as a semiochemical, detailing its biosynthesis, its role in plant-insect and insect-insect communication, and the mechanisms of its perception by insects. This document is intended for researchers, scientists, and drug development professionals working in chemical ecology, entomology, and related fields.

Data Presentation: Quantitative Effects of (E)-β-ocimene

The following tables summarize the quantitative data on the behavioral and electrophysiological responses of various insect species to (E)-β-ocimene.

Table 1: Behavioral Responses to (E)-β-ocimene

Insect SpeciesType of AssayConcentration/Dose of (E)-β-ocimeneObserved Behavioral ResponseCitation(s)
Apis mellifera (Honeybee)Field experimentLow dose: 5,000 larvae equivalent/day; High dose: 10,000 larvae equivalent/dayAccelerated onset of foraging behavior in worker bees. The high dose had a significantly stronger effect.[1][1]
Spodoptera litura (Tobacco cutworm)Dual-choice bioassayNot specifiedRepellent effect on larvae.[2]
Spodoptera litura (Tobacco cutworm)No-choice bioassay0.1 µg/µL, 1 µg/µL, and 10 µg/µL in dietSignificantly increased larval mortality at all concentrations compared to control.[2][2]
Myzus persicae (Green peach aphid)Settlement assayNot specified (released from treated Chinese cabbage)Significantly lower number of winged aphids settled on treated plants.[3]
Aphidius ervi (Aphid parasitoid)Y-tube olfactometerNot specified (released from treated plants)Significant attraction of female parasitoids to treated plants.[3]
Parapanteles hyposidrae (Parasitoid wasp)Y-tube olfactometerNot specifiedStrong attraction of both mated female and male wasps.[4]
Heliothis virescens (Tobacco budworm)Proboscis Extension Reflex (PER) assay~0.1 mg on filter paperConditioned response (learning) to the odor.[5]

Table 2: Electrophysiological Responses to (E)-β-ocimene

Insect SpeciesType of AssayConcentration/Dose of (E)-β-ocimeneEAG Response Amplitude (mV) or ObservationCitation(s)
Microplitis croceipes (Parasitoid wasp)Electroantennogram (EAG)1 µg~0.25 mV[6]
Aphidius ervi (Aphid parasitoid)Electroantennogram (EAG)Range of dosesSignificant EAG response recorded.[7]
Varroa destructor (Varroa mite)ElectrotarsogramNot specifiedElectrophysiological response detected from the foreleg.[8]
Parapanteles hyposidrae (Parasitoid wasp)Gas Chromatography-Electroantennographic Detection (GC-EAD)Not specifiedStrong electrophysiological response from both male and female antennae.[4]

Biosynthesis of (E)-β-ocimene

(E)-β-ocimene is synthesized in both plants and insects through the isoprenoid pathway. In plants, the biosynthesis primarily occurs in the plastids via the methylerythritol 4-phosphate (MEP) pathway, starting from pyruvate (B1213749) and glyceraldehyde-3-phosphate. These precursors are converted to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Geranyl pyrophosphate (GPP), a C10 intermediate, is formed from the condensation of IPP and DMAPP. Finally, a specific terpene synthase, (E)-β-ocimene synthase, catalyzes the conversion of GPP to (E)-β-ocimene.

In insects, such as the honeybee larvae, (E)-β-ocimene is synthesized de novo from acetyl-CoA and acetoacetyl-CoA via the mevalonate (B85504) (MVA) pathway.

Roles as a Semiochemical

(E)-β-ocimene plays a multifaceted role in chemical communication:

  • Plant Defense: Plants release (E)-β-ocimene in response to herbivory. This volatile can act as a direct defense by repelling herbivores or as an indirect defense by attracting natural enemies (parasitoids and predators) of the herbivores.[2][9]

  • Pollinator Attraction: As a component of floral scent, (E)-β-ocimene can attract pollinators, thereby facilitating plant reproduction.[9]

  • Pheromone: In some insects, (E)-β-ocimene functions as a pheromone. For instance, in honeybees, it is a brood pheromone that influences the division of labor among worker bees, accelerating their transition to foragers.[1] It also partially inhibits ovary development in worker bees.

  • Allomone: By repelling certain herbivores, (E)-β-ocimene can act as an allomone, a substance that benefits the emitter by modifying the behavior of the receiver.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of (E)-β-ocimene as a semiochemical.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

This protocol describes the collection and analysis of (E)-β-ocimene from the headspace of plants.

a. Volatile Collection (Headspace Sorptive Extraction):

  • Enclose the plant material (e.g., a leaf or flower) in a clean, inert container (e.g., a glass chamber or a polyacetate bag).

  • Use a pump to draw air from the container through a sorbent tube containing a material like Tenax-TA or a combination of adsorbents at a controlled flow rate (e.g., 100-200 mL/min) for a defined period (e.g., 1-4 hours).

  • Simultaneously, provide purified, humidified air into the container at the same flow rate to maintain a constant pressure.

  • After collection, seal the sorbent tubes and store them at a low temperature (e.g., 4°C) until analysis.

b. GC-MS Analysis:

  • Thermal Desorption: Place the sorbent tube in a thermal desorption unit. The volatiles are desorbed by rapid heating (e.g., to 250-280°C) and transferred to a cold trap (e.g., -10 to -30°C) to focus the analytes into a narrow band.

  • Injection: Rapidly heat the cold trap to inject the focused analytes onto the GC column.

  • Gas Chromatography:

    • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually increase to a high temperature (e.g., 250°C) at a programmed rate (e.g., 5-10°C/min).

  • Mass Spectrometry:

    • Ionization: Use electron impact (EI) ionization at 70 eV.

    • Mass Range: Scan a mass range of m/z 35-400.

    • Identification: Identify (E)-β-ocimene by comparing its mass spectrum and retention index with those of an authentic standard and a mass spectral library (e.g., NIST).

    • Quantification: Quantify the amount of (E)-β-ocimene by comparing its peak area to that of an internal or external standard of a known concentration.

Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile compounds.

a. Preparation:

  • Insect: Anesthetize an insect (e.g., by chilling).

  • Antenna Excision: Carefully excise one antenna at its base using micro-scissors.

  • Electrodes: Use two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). One electrode will be the reference, and the other will be the recording electrode.

  • Mounting: Mount the base of the excised antenna into the reference electrode. Place the tip of the antenna into the recording electrode.

b. Recording:

  • Deliver a continuous stream of purified, humidified air over the antenna.

  • Introduce a pulse of air containing a known concentration of (E)-β-ocimene into the continuous airstream.

  • Record the resulting depolarization of the antennal membrane as a negative voltage change (the EAG response) using an amplifier and a data acquisition system.

  • Present a range of concentrations to generate a dose-response curve. Use a solvent blank as a control.

Behavioral Bioassay (Four-Arm Olfactometer)

A four-arm olfactometer is used to assess an insect's preference for different odors.[10][11][12]

a. Setup:

  • A four-arm olfactometer consists of a central chamber from which four arms extend.

  • Each arm is connected to an odor source.

  • A pump pushes purified, humidified air through each arm into the central chamber. The airflow in all arms must be equal.

b. Procedure:

  • Introduce a test insect into the center of the chamber.

  • In one arm, introduce a known concentration of (E)-β-ocimene (e.g., by placing a filter paper with the compound in the air stream).

  • The other three arms can be used for controls (e.g., solvent only) or other odors.

  • Record the time the insect spends in each arm and/or the first arm it enters over a set period (e.g., 10 minutes).

  • Rotate the position of the odor arms between trials to avoid positional bias.

  • Analyze the data statistically to determine if the insect shows a significant preference or avoidance of the arm containing (E)-β-ocimene.

Mandatory Visualization

Insect Olfactory Signaling Pathway

The perception of (E)-β-ocimene in insects involves a complex signaling cascade within the olfactory sensory neurons located in the antennae. The general pathway is depicted below.

Olfactory_Signaling_Pathway cluster_extracellular Sensillum Lymph cluster_membrane Dendritic Membrane cluster_intracellular Olfactory Sensory Neuron Ocimene (E)-β-ocimene OBP Odorant Binding Protein (OBP) Ocimene->OBP Binding OBP_complex OBP-Ocimene Complex OBP->OBP_complex OR_complex Odorant Receptor (OR) Complex (ORx + Orco) OBP_complex->OR_complex Activation Ion_Channel Ion Channel (Cation influx) OR_complex->Ion_Channel Ionotropic Pathway (Fast) G_protein G-protein OR_complex->G_protein Metabotropic Pathway (Slow/Modulatory) Depolarization Membrane Depolarization Ion_Channel->Depolarization AC Adenylyl Cyclase (AC) G_protein->AC PLC Phospholipase C (PLC) G_protein->PLC cAMP cAMP AC->cAMP cAMP->Ion_Channel Modulation IP3 IP3 PLC->IP3 IP3->Ion_Channel Modulation Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential

Caption: General insect olfactory signaling pathway.

Experimental Workflow: Four-Arm Olfactometer Bioassay

The following diagram illustrates the workflow for conducting a behavioral experiment using a four-arm olfactometer.

Four_Arm_Olfactometer_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_data Data Collection & Analysis A Prepare odor sources: 1. (E)-β-ocimene 2. Control (Solvent) 3. Control (Solvent) 4. Control (Solvent) B Assemble and clean four-arm olfactometer A->B C Set and equalize airflow (e.g., 200 mL/min per arm) B->C D Introduce odor sources to respective arms C->D E Acclimatize olfactometer (5-10 min) D->E F Release single insect at the center E->F G Record behavior for a set duration (e.g., 10 min) F->G H Record: - Time spent in each arm - First choice G->H I Repeat with new insect (n=30-50) H->I J Rotate arm positions periodically I->J K Statistical analysis (e.g., ANOVA, Chi-square) J->K

Caption: Workflow for a four-arm olfactometer bioassay.

Conclusion

(E)-β-ocimene is a semiochemical of significant interest due to its diverse roles in mediating ecological interactions. Understanding its biosynthesis, its effects on insect behavior and physiology, and the molecular mechanisms of its detection can open new avenues for the development of novel pest management strategies and for a deeper understanding of chemical communication in nature. The protocols and data presented in this guide provide a foundation for further research into this important molecule.

References

Review of the biological activities of beta-ocimene isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of Beta-Ocimene (B41892) Isomers

Introduction

Beta-ocimene is an acyclic monoterpene naturally present in a wide variety of plants, contributing to their characteristic aroma.[1][2] It exists primarily as two stereoisomers: (E)-β-ocimene (trans-β-ocimene) and (Z)-β-ocimene (cis-β-ocimene).[3][4] These volatile organic compounds are significant components of essential oils from plants like basil, mint, parsley, and kumquat.[5] Beyond their use in the fragrance industry, β-ocimene isomers have garnered scientific interest for their diverse biological activities. These activities range from anti-inflammatory and antimicrobial to insecticidal and roles in plant defense.[2][5][6] This guide provides a comprehensive technical review of the biological activities of β-ocimene isomers, detailing experimental data, protocols, and associated molecular pathways for researchers, scientists, and professionals in drug development.

Biosynthesis of β-Ocimene

In plants, β-ocimene is synthesized from geranyl diphosphate (B83284) (GPP) by the enzyme (E)-β-ocimene synthase.[7] This process is a part of the broader terpenoid biosynthesis pathway.

cluster_MEP Methyl-erythritol-phosphate (MEP) Pathway (in plastids) IPP Isopentenyl diphosphate (IPP) GPP Geranyl diphosphate (GPP) IPP->GPP GPP synthase DMAPP Dimethylallyl diphosphate (DMAPP) DMAPP->GPP TPS (E)-β-ocimene synthase (TPS) GPP->TPS b_Ocimene (E)-β-Ocimene TPS->b_Ocimene Diphosphate

Caption: Biosynthesis of (E)-β-ocimene from IPP and DMAPP via the MEP pathway.

Antileishmanial Activity

β-Ocimene has demonstrated significant activity against Leishmania amazonensis, the parasite responsible for leishmaniasis. It acts both directly on the parasite and indirectly by modulating the host's immune response.[8]

Quantitative Antileishmanial and Cytotoxicity Data

The following table summarizes the key efficacy and toxicity values for β-ocimene against L. amazonensis and mammalian cell lines.[8]

ParameterTargetValue (µM)
IC₅₀ L. amazonensis promastigotes2.78
EC₅₀ L. amazonensis axenic amastigotes1.12
EC₅₀ L. amazonensis intra-macrophagic amastigotes0.89
CC₅₀ RAW 264.7 Macrophages114.5
CC₅₀ Vero Cells298.54
Selectivity Index (SI) Intra-macrophagic amastigotes vs. Macrophages128.65
  • IC₅₀ (Half maximal inhibitory concentration): Concentration required to inhibit 50% of parasite growth.

  • EC₅₀ (Half maximal effective concentration): Concentration required to achieve 50% of the maximum effect against amastigotes.

  • CC₅₀ (Half maximal cytotoxic concentration): Concentration that kills 50% of cultured cells.

  • SI (Selectivity Index): Ratio of CC₅₀ to IC₅₀ or EC₅₀, indicating the compound's selectivity for the parasite over host cells.

Mechanism of Action

β-Ocimene's antileishmanial effect is multifaceted. It directly damages the parasite's cell membrane, leading to increased permeability and morphological abnormalities.[8] Indirectly, it stimulates an immune response in infected macrophages, characterized by an increase in pro-inflammatory Th1 cytokines (TNF-α), reactive oxygen species (ROS), and nitric oxide (NO), while reducing anti-inflammatory Th2 cytokines (IL-6, IL-10).[8]

cluster_direct Direct Action cluster_indirect Indirect Action (Macrophage Modulation) b_Ocimene β-Ocimene Macrophage L. amazonensis-infected Macrophage b_Ocimene->Macrophage Modulates Membrane Increased Membrane Permeability b_Ocimene->Membrane Direct effect Th1 ↑ TNF-α (Th1) Macrophage->Th1 ROS_NO ↑ ROS, NO Macrophage->ROS_NO Th2 ↓ IL-6, IL-10 (Th2) Macrophage->Th2 Parasite Leishmania amazonensis Death Parasite Death Membrane->Death Parasite_Control Intracellular Parasite Control Th1->Parasite_Control ROS_NO->Parasite_Control Th2->Parasite_Control

Caption: Dual mechanism of β-ocimene's antileishmanial activity.

Experimental Protocol: In Vitro Antileishmanial Assay
  • Parasite Culture: L. amazonensis promastigotes are cultured in Schneider's insect medium supplemented with 10% fetal bovine serum (FBS) at 25°C. Axenic amastigotes are obtained by culturing promastigotes at 37°C.

  • Macrophage Infection: RAW 264.7 macrophages are plated in 96-well plates and incubated to allow adherence. The macrophages are then infected with promastigotes at a ratio of 10 parasites per macrophage for 24 hours.

  • Treatment: Infected macrophages are washed to remove non-phagocytized parasites and then treated with various concentrations of β-ocimene for 48 hours.

  • Quantification: The cells are fixed, stained with Giemsa, and the number of intracellular amastigotes is counted per 100 macrophages using light microscopy. The EC₅₀ value is determined from the dose-response curve.

  • Cytotoxicity Assay (MTT): RAW 264.7 macrophages are treated with the same concentrations of β-ocimene. After 48 hours, MTT reagent is added. Viable cells reduce the yellow MTT to purple formazan, which is solubilized and measured spectrophotometrically to determine the CC₅₀.

Antifungal Activity

β-Ocimene is a component of several essential oils that exhibit significant antifungal properties, particularly against dermatophytes.[9][10] Its presence is believed to contribute to the overall antifungal efficacy of these oils.[2]

Quantitative Antifungal Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of essential oils containing β-ocimene against various fungal strains.

Essential Oil Sourceβ-Ocimene ContentFungal StrainMIC (µg/mL)Reference
Hypericum scabrumcis-β-Ocimene (1.1%), trans-β-Ocimene (0.9%)Dermatophytes32-64[9]
Hypericum scabrumcis-β-Ocimene (1.1%), trans-β-Ocimene (0.9%)Candida albicans512[9]
Oenanthe crocatatrans-β-Ocimene (31.3%), cis-β-Ocimene (12.3%)Dermatophytes80-160[10]
Oenanthe crocatatrans-β-Ocimene (31.3%), cis-β-Ocimene (12.3%)Cryptococcus neoformans80[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline and adjusted to a concentration of approximately 10⁴ CFU/mL.

  • Microdilution: A serial two-fold dilution of the β-ocimene-containing essential oil is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the oil that causes complete inhibition of visible fungal growth.

Start Prepare serial dilutions of β-Ocimene in broth Inoculate Inoculate wells with standardized fungal suspension Start->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Observe Observe for visible growth (turbidity) Incubate->Observe Result MIC = Lowest concentration with no visible growth Observe->Result

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

β-Ocimene has shown potential anti-inflammatory effects. Essential oils rich in β-ocimene can inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process, in lipopolysaccharide (LPS)-stimulated macrophages.[10]

Mechanism of Action

The anti-inflammatory action is associated with the suppression of inducible nitric oxide synthase (iNOS) expression and direct NO scavenging.[10] The activation of transcription factors like NF-κB by inflammatory stimuli (LPS) is a critical step leading to the expression of pro-inflammatory genes, including iNOS and cytokines like TNF-α and IL-6.[11][12] β-Ocimene likely interferes with this signaling cascade.

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Nucleus Nucleus NFkB_Activation->Nucleus iNOS_Gene iNOS Gene Transcription Nucleus->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO_Production ↑ Nitric Oxide (NO) iNOS_Protein->NO_Production Inflammation Inflammation NO_Production->Inflammation b_Ocimene β-Ocimene b_Ocimene->NFkB_Activation Inhibits b_Ocimene->NO_Production Scavenges

Caption: Proposed anti-inflammatory signaling pathway inhibited by β-ocimene.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and seeded into 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of β-ocimene for 1 hour.

  • Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce inflammation and NO production, and incubated for 24 hours.

  • NO Measurement (Griess Assay): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Quantification: After a short incubation, the absorbance is measured at 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without β-ocimene treatment.

Insecticidal and Repellent Activity

(E)-β-ocimene acts as a repellent and insecticide against various pests, such as the polyphagous herbivore Spodoptera litura. This activity is a key component of plant defense mechanisms.[7]

Quantitative Insecticidal Data
ActivityTarget InsectConcentrationEffectReference
RepellencySpodoptera litura larvae0.1, 1, 10 µg/µLSignificant repellent effects in dual-choice bioassays
InsecticidalSpodoptera litura larvae0.1, 1, 10 µg/µLIncreased larval mortality in no-choice bioassays
InsecticidalSitophilus zeamaisLC₅₀ = 7.0 µL/L airFumigant toxicity[13]
Experimental Protocol: Insect Repellency Bioassay (Dual-Choice)
  • Setup: A petri dish (e.g., 9 cm diameter) is used as the arena. A filter paper disc is cut in half.

  • Treatment: One half of the filter paper is treated with a solution of (E)-β-ocimene in a solvent (e.g., hexane). The other half is treated with the solvent alone as a control.

  • Acclimation: The filter paper halves are placed back into the petri dish, and the solvent is allowed to evaporate completely.

  • Bioassay: A set number of insect larvae (e.g., 30 third-instar S. litura) are released into the center of the petri dish.

  • Observation: The dish is covered and kept in the dark. After a set period (e.g., 2 hours), the number of larvae on each half of the filter paper is counted.

  • Analysis: A preference index or statistical tests (e.g., Chi-squared test) are used to determine if the distribution of larvae is significantly different from a 50:50 distribution, indicating repellency or attraction.

Role in Plant Defense

Herbivore attacks on plants can induce the emission of volatile organic compounds, including β-ocimene. These emissions serve as a defense mechanism by attracting natural enemies of the herbivores and can also act as signals to neighboring plants to prime their own defenses.[7] This response is often mediated by the jasmonic acid signaling pathway.[7][14]

Herbivory Herbivore Attack (e.g., Spider Mite) JA_Signal Jasmonic Acid (JA) Signaling Pathway Activation Herbivory->JA_Signal b_Ocimene_Emission β-Ocimene Emission JA_Signal->b_Ocimene_Emission Neighbor_Plant Neighboring Plant b_Ocimene_Emission->Neighbor_Plant Volatile Signal Neighbor_Plant->JA_Signal Defense_Gene Defense Gene Expression (e.g., in Lima Bean) Neighbor_Plant->Defense_Gene Priming Primed Defense State Defense_Gene->Priming

Caption: β-Ocimene's role in jasmonic acid-mediated plant-plant communication.

Conclusion

The isomers of β-ocimene exhibit a broad spectrum of biological activities that are of significant interest to the fields of pharmacology, agriculture, and plant biology. Their demonstrated antileishmanial, antifungal, anti-inflammatory, and insecticidal properties highlight their potential as lead compounds for the development of new therapeutic agents and eco-friendly pest control solutions. The mechanisms underlying these activities, including the modulation of immune signaling pathways and direct action on pathogens, provide a solid foundation for further investigation. Future research should focus on clinical efficacy, safety profiles, and optimizing the delivery of these volatile compounds to harness their full therapeutic and practical potential.

References

An In-depth Technical Guide on (3E)-3,7-Dimethylocta-1,3,6-triene: Properties, Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3E)-3,7-Dimethylocta-1,3,6-triene, a monoterpene commonly known as trans-β-ocimene, is a naturally occurring volatile organic compound found in a wide variety of plants. It is a significant component of many essential oils and contributes to the characteristic aroma of numerous fruits and flowers. Beyond its role in plant biology, including defense and pollinator attraction, this compound has garnered attention from the scientific community for its potential pharmacological properties. This technical guide provides a comprehensive overview of its chemical identity, structure, and known biological activities, with a focus on its antioxidant, anti-inflammatory, and analgesic effects. Detailed experimental protocols and quantitative data are presented to support further research and development.

Chemical Identification and Structure

The structural and identifying information for this compound is summarized in the table below. The most commonly cited CAS Registry Number for the (E)-isomer is 3779-61-1.[1] It is important to distinguish it from its (Z)-isomer (cis-β-ocimene) and other isomers of ocimene.

IdentifierValue
Systematic Name This compound
Common Name trans-β-Ocimene
CAS Registry Number 3779-61-1
Molecular Formula C₁₀H₁₆
Molecular Weight 136.23 g/mol
SMILES CC(=CCC=C(C)C=C)C
InChI InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3/b10-8+

Structure:

Chemical structure of this compound.

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, making it a compound of interest for pharmaceutical research.

Antioxidant Activity
Anti-inflammatory Activity

The anti-inflammatory potential of ocimene has been investigated, with studies indicating its ability to modulate key inflammatory pathways. A notable mechanism of action is the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. This pathway is crucial in the inflammatory response triggered by lipopolysaccharide (LPS). By inhibiting this pathway, ocimene can reduce the production of pro-inflammatory mediators.

TLR4_NFkB_Pathway LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Induces Ocimene This compound (Ocimene) Ocimene->TLR4_MD2 Inhibits

Inhibitory effect of this compound on the TLR4/NF-κB signaling pathway.
Analgesic Activity

The analgesic properties of this compound have been suggested through studies on essential oils where it is a prominent component. The acetic acid-induced writhing test is a common preclinical model to evaluate peripheral analgesic activity. A reduction in the number of writhes indicates an analgesic effect.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the biological activities of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound in an essential oil or sample.

Methodology:

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane, ethanol) to an appropriate concentration (e.g., 1% v/v).

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer is used.

  • GC Column: A non-polar or semi-polar capillary column is typically used (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Inject 1 µL of the prepared sample into the GC inlet in split mode (e.g., split ratio 50:1).

  • Temperature Program:

    • Initial oven temperature: e.g., 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 3-5°C/min to a final temperature of e.g., 240°C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Compound Identification: Identify this compound by comparing its mass spectrum and retention index with reference data from spectral libraries (e.g., NIST, Wiley) and authentic standards.

Experimental workflow for GC-MS analysis of essential oils.
DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).

  • Sample Preparation: Prepare a series of dilutions of the test compound in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each sample dilution (e.g., 100 µL).

    • Add an equal volume of the DPPH solution to each well.

    • Include a control well with methanol instead of the sample.

    • Include a positive control (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Determine the concentration of the sample that causes 50% inhibition of the DPPH radical (IC50) by plotting the percentage of inhibition against the sample concentrations.

Anti-inflammatory Assay in RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory effect of this compound by measuring nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no sample), an LPS-only control group, and a positive control group (e.g., dexamethasone).

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of inhibition of NO production compared to the LPS-only control.

Conclusion

This compound is a promising natural compound with a range of biological activities that warrant further investigation for potential therapeutic applications. Its antioxidant, anti-inflammatory, and analgesic properties, coupled with its natural origin, make it an attractive candidate for drug discovery and development. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the full potential of this intriguing monoterpene. Further studies are needed to elucidate the precise mechanisms of action and to establish its efficacy and safety in preclinical and clinical settings.

References

Methodological & Application

Synthesis of (3E)-3,7-dimethylocta-1,3,6-triene (β-Myrcene) from Geraniol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the two-step synthesis of (3E)-3,7-dimethylocta-1,3,6-triene, commonly known as β-myrcene, starting from geraniol (B1671447). The synthesis involves the oxidation of geraniol to geranial (citral), followed by a Wittig reaction to yield the final product. This protocol includes a summary of various oxidation methods with their respective yields, detailed experimental procedures for the recommended synthetic route, and a visual representation of the workflow.

Introduction

This compound (β-myrcene) is a naturally occurring olefinic monoterpene found in the essential oils of various plants, including hops, bay, and mango. It serves as a crucial intermediate in the synthesis of various fragrances, flavors, and potential pharmaceutical compounds. This protocol outlines a reliable laboratory-scale synthesis of β-myrcene from the readily available starting material, geraniol. The synthesis proceeds in two key stages: the selective oxidation of the primary alcohol group of geraniol to an aldehyde (geranial), and the subsequent olefination of the aldehyde via a Wittig reaction to introduce a terminal double bond.

Step 1: Oxidation of Geraniol to Geranial (Citral)

The selective oxidation of geraniol to geranial is a critical step that can be achieved through various methods. The choice of oxidant and reaction conditions can significantly impact the yield and purity of the resulting aldehyde. Below is a summary of different reported methods for this conversion.

Data Presentation: Comparison of Oxidation Methods
Oxidizing Agent/CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Pyridinium Dichromate (PDC)Dichloromethane (B109758)Room Temp.-75-96[1]
Swern OxidationDichloromethane-60 to Room Temp.~4h>98[2]
Potassium Permanganate/Copper(II) SulfateSolvent-free (Microwave)9514 min67[3][4]
Potassium Permanganate/Copper(II) SulfateSolvent-free (Conventional Heating)9420 min60[4]
Hydrogen Peroxide/Platinum BlackRhodinol--81[4]
Oppenauer Oxidation (Aluminum isopropoxide)-10-60-92-98[4]
CrMCM-41/Molecular OxygenSupercritical CO2--High

Step 2: Wittig Reaction of Geranial to this compound (β-Myrcene)

The conversion of the aldehyde functional group in geranial to a terminal alkene is effectively accomplished using the Wittig reaction. This reaction utilizes a phosphorus ylide, in this case, methylenetriphenylphosphorane, to introduce the methylene (B1212753) group.

Data Presentation: Wittig Reaction for β-Myrcene Synthesis
Wittig Reagent PrecursorBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
Methyltriphenylphosphonium (B96628) bromidePhenyllithium (B1222949)Tetrahydrofuran0 to Room Temp.2 h50-60[2]
Methyltriphenylphosphonium bromidePotassium tert-butoxideTetrahydrofuranRoom Temp.18 h-[5]

Experimental Protocols

Protocol 1: Oxidation of Geraniol to Geranial via Swern Oxidation

This protocol is recommended for achieving a high yield and purity of geranial.[2]

Materials:

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Geraniol

  • Triethylamine (B128534)

  • Water

  • Separatory funnel, round-bottom flasks, magnetic stirrer, and other standard laboratory glassware

  • Ice bath and acetone/dry ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (0.24 mol) in 500 mL of anhydrous dichloromethane.

  • Cool the solution to -50 to -60 °C using an acetone/dry ice bath.

  • Slowly add a solution of anhydrous DMSO (0.48 mol) in 100 mL of anhydrous dichloromethane to the stirred solution, maintaining the temperature between -50 and -60 °C.

  • After 5 minutes of stirring, add a solution of geraniol (0.2 mol) in dichloromethane dropwise over 10 minutes, ensuring the temperature remains at or below -50 °C.

  • Stir the mixture for an additional 15 minutes at -50 to -60 °C.

  • Add triethylamine (140 mL) dropwise to the reaction mixture, keeping the temperature below -50 °C.

  • After the addition is complete, continue stirring for 5 minutes and then allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding 700 mL of water.

  • Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with 300 mL portions of dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude geranial.

  • Purify the crude product by vacuum distillation to yield pure geranial.

Protocol 2: Synthesis of this compound via Wittig Reaction

This protocol details the conversion of geranial to β-myrcene.[2]

Materials:

  • Methyltriphenylphosphonium bromide

  • Tetrahydrofuran (THF), anhydrous

  • Phenyllithium solution (e.g., 2.05 M in cyclohexane/ether)

  • Geranial

  • Methanol

  • Standard laboratory glassware for anhydrous reactions

  • Ice bath

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (0.12 mol) in 300 mL of anhydrous THF.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add phenyllithium solution (0.115 mol) dropwise over 10 minutes. The formation of the orange-colored ylide will be observed.

  • Remove the ice bath and stir the orange suspension at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0-5 °C.

  • Add a solution of geranial (0.11 mol) in 50 mL of anhydrous THF dropwise over 10 minutes.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding 2 mL of methanol.

  • Remove most of the solvent using a rotary evaporator.

  • The resulting slurry can be purified by fractional distillation under reduced pressure to isolate this compound.

Mandatory Visualization

SynthesisWorkflow Geraniol Geraniol Oxidation Step 1: Oxidation Geraniol->Oxidation Geranial Geranial (Citral) Oxidation->Geranial Wittig Step 2: Wittig Reaction Geranial->Wittig Myrcene This compound (β-Myrcene) Wittig->Myrcene

Caption: Synthetic pathway from geraniol to β-myrcene.

Conclusion

The described two-step synthesis provides a clear and reproducible method for the preparation of this compound from geraniol. The provided protocols, based on established literature, offer high-yield routes to both the intermediate, geranial, and the final product. The selection of the oxidation method can be tailored based on available reagents, equipment, and desired scale. This application note serves as a valuable resource for researchers in organic synthesis, natural product chemistry, and drug development.

References

Application Note and Protocol for the Quantification of (3E)-3,7-dimethylocta-1,3,6-triene (E)-β-ocimene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3E)-3,7-dimethylocta-1,3,6-triene, a monoterpene commonly known as (E)-β-ocimene, is a volatile organic compound found in a wide variety of plants. It is a significant contributor to the fragrance and flavor of many fruits, flowers, and herbs. Beyond its aromatic properties, (E)-β-ocimene is of interest to researchers for its potential biological activities, including anti-inflammatory, antifungal, and pheromonal effects. Accurate quantification of (E)-β-ocimene in various matrices is crucial for quality control in the food and fragrance industries, as well as for research in phytochemistry, chemical ecology, and drug discovery.

This document provides a detailed protocol for the quantification of (E)-β-ocimene using Gas Chromatography-Mass Spectrometry (GC-MS). The recommended method utilizes headspace solid-phase microextraction (HS-SPME) for sample preparation, a robust technique for the extraction of volatile and semi-volatile compounds from complex matrices.

Experimental Protocol

This protocol is designed for the quantification of (E)-β-ocimene in plant material. Modifications may be necessary for other sample matrices.

Materials and Reagents
  • (E)-β-ocimene analytical standard (≥95% purity)

  • Internal Standard (IS): n-Tridecane (≥99% purity) or a deuterated analog of (E)-β-ocimene if available.

  • Solvent: Methanol (B129727) (HPLC grade or higher)

  • Sample Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, 50/30 µm film thickness

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Gas Chromatograph-Mass Spectrometer (GC-MS) with a headspace autosampler

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
  • Sample Homogenization: Freeze fresh plant material with liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder. This minimizes the loss of volatile compounds. For dried plant material, grind to a fine powder at room temperature.

  • Sample Weighing: Accurately weigh approximately 0.1 g of the homogenized plant powder into a 20 mL headspace vial.

  • Internal Standard Spiking: Prepare a stock solution of the internal standard (e.g., n-tridecane) in methanol at a concentration of 100 µg/mL. Add 10 µL of the internal standard stock solution to each sample vial. The final concentration of the internal standard should be near the expected concentration of the analyte.

  • Vial Sealing: Immediately seal the vial with a magnetic screw cap.

  • Equilibration: Place the vial in the headspace autosampler tray. Incubate the sample at 60°C for 15 minutes to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample vial for 20 minutes at 60°C.

  • Desorption: After extraction, the SPME fiber is automatically retracted and inserted into the GC inlet for thermal desorption of the analytes.

GC-MS Parameters

The following GC-MS parameters are a starting point and may require optimization for your specific instrument and application.

Parameter Value
Gas Chromatograph
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature of 40°C, hold for 2 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min, and hold for 5 min.
Mass Spectrometer
Ion Source Temperature 230°C
Transfer Line Temperature 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Solvent Delay 3 minutes
Selected Ion Monitoring (SIM) Parameters

For high sensitivity and selectivity, operate the mass spectrometer in SIM mode. The following ions are recommended for the quantification and confirmation of (E)-β-ocimene and the internal standard n-tridecane.

Compound Retention Time (approx.) Quantifier Ion (m/z) Qualifier Ions (m/z)
(E)-β-ocimene8-10 min9379, 121, 136
n-Tridecane (IS)~12 min5743, 71, 85

Note: The retention times are approximate and should be confirmed by injecting the pure standards. The selection of quantifier and qualifier ions should be based on the mass spectrum of each compound, choosing abundant and specific ions.

Calibration and Quantification
  • Preparation of Stock Solutions: Prepare a stock solution of (E)-β-ocimene in methanol at a concentration of 1 mg/mL. Prepare a stock solution of the internal standard (n-tridecane) at 1 mg/mL in methanol.

  • Preparation of Calibration Standards: Prepare a series of calibration standards by serial dilution of the (E)-β-ocimene stock solution in methanol to cover the expected concentration range in the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Spiking of Internal Standard: Spike each calibration standard with the internal standard to a constant final concentration (e.g., 10 µg/mL).

  • Analysis of Calibration Standards: Analyze each calibration standard using the HS-SPME-GC-MS method described above.

  • Construction of Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of (E)-β-ocimene to the peak area of the internal standard against the concentration of (E)-β-ocimene.

  • Quantification of (E)-β-ocimene in Samples: Analyze the prepared samples and calculate the peak area ratio of (E)-β-ocimene to the internal standard. Determine the concentration of (E)-β-ocimene in the samples using the regression equation from the calibration curve.

Data Presentation

The quantitative results should be summarized in a clear and structured table for easy comparison.

Table 1: Quantification of (E)-β-ocimene in Plant Samples

Sample ID Replicate 1 (µg/g) Replicate 2 (µg/g) Replicate 3 (µg/g) Mean (µg/g) Standard Deviation
Sample A
Sample B
Sample C

Visualization

Experimental Workflow

The following diagram illustrates the experimental workflow for the quantification of (E)-β-ocimene.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_homogenization Sample Homogenization (Cryogenic Grinding) weighing Weighing (0.1 g into vial) sample_homogenization->weighing is_spiking Internal Standard Spiking weighing->is_spiking sealing Vial Sealing is_spiking->sealing equilibration Equilibration (60°C, 15 min) sealing->equilibration extraction HS-SPME (60°C, 20 min) equilibration->extraction desorption Thermal Desorption (GC Inlet) extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection (SIM Mode) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for GC-MS quantification.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship of the quantification process.

quantification_logic cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs cluster_calculation Calculation sample Plant Sample gcms GC-MS Analysis sample->gcms standard (E)-β-ocimene Standard standard->gcms internal_standard Internal Standard internal_standard->gcms peak_area_sample Peak Area (Sample) gcms->peak_area_sample peak_area_is_sample Peak Area (IS in Sample) gcms->peak_area_is_sample peak_area_std Peak Area (Standard) gcms->peak_area_std peak_area_is_std Peak Area (IS in Standard) gcms->peak_area_is_std ratio_sample Area Ratio (Sample) peak_area_sample->ratio_sample peak_area_is_sample->ratio_sample ratio_std Area Ratio (Standard) peak_area_std->ratio_std peak_area_is_std->ratio_std concentration Concentration in Sample ratio_sample->concentration calibration_curve Calibration Curve ratio_std->calibration_curve calibration_curve->concentration

Caption: Logical flow of the quantification process.

Application Note: Analysis of Plant Volatiles, Including Beta-Ocimene, Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Headspace solid-phase microextraction (HS-SPME) combined with gas chromatography-mass spectrometry (GC-MS) is a powerful, solvent-free technique for the analysis of volatile organic compounds (VOCs) in plants.[1][2][3] This method is particularly well-suited for the identification and quantification of terpenes, such as beta-ocimene (B41892), which play crucial roles in plant defense, pollination, and are of significant interest for their potential therapeutic properties. This application note provides a detailed protocol for the analysis of plant volatiles, with a specific focus on beta-ocimene, using HS-SPME-GC-MS.

Beta-ocimene is a monoterpene with a characteristic sweet, herbaceous aroma, found in a wide variety of plants. Its analysis is critical for understanding plant biochemistry, for the quality control of essential oils, and in the development of new pharmaceuticals. The HS-SPME technique allows for the extraction and concentration of volatile compounds from the headspace of a sample, minimizing matrix effects and providing a clean extract for GC-MS analysis.[1][2][3]

Experimental Protocols

This section details the methodology for the analysis of plant volatiles, including beta-ocimene, using HS-SPME-GC-MS.

1. Materials and Reagents

  • Plant Material: Fresh or properly stored (e.g., frozen at -80°C) plant tissue (leaves, flowers, stems, etc.).

  • Internal Standard (IS): A compound not naturally present in the sample, such as 2-octanol (B43104) or a deuterated analog of a target analyte, for quantification purposes.[4]

  • SPME Fiber Assembly: A fiber coated with a suitable stationary phase. For volatile terpenes like beta-ocimene, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its broad applicability for volatile compounds.[2][5]

  • Headspace Vials: 20 mL clear glass vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Heater-Shaker or Water Bath: For controlled temperature incubation of the sample vials.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with a suitable capillary column (e.g., DB-5ms, HP-5ms, or a wax-based column like DB-WAX for better separation of some polar compounds).[2][6][7]

2. Sample Preparation

  • Weigh a precise amount of fresh or frozen plant material (e.g., 0.1-1.0 g) into a 20 mL headspace vial.[8][9] The exact amount may need to be optimized based on the plant species and the expected concentration of volatiles.

  • For quantitative analysis, add a known amount of internal standard solution to the vial.[4]

  • Immediately seal the vial with the screw cap to prevent the loss of volatile compounds.

  • If analyzing multiple samples, prepare a blank vial (containing only the internal standard, if used) and a quality control (QC) sample with a known concentration of target analytes to ensure data quality.

3. Headspace SPME Procedure

  • Place the sealed headspace vial in the heater-shaker or water bath set to a specific incubation temperature, typically between 40°C and 70°C.[2][10] The optimal temperature will depend on the volatility of the target compounds and the thermal stability of the plant matrix.

  • Allow the sample to equilibrate for a set period, generally 10-30 minutes, to allow the volatiles to partition into the headspace.[4][11]

  • Manually or automatically, expose the SPME fiber to the headspace of the vial for a defined extraction time, typically 20-60 minutes.[2][10] The fiber should not touch the sample matrix.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

4. GC-MS Analysis

  • Injector: Set the GC injector to a temperature of 250°C for thermal desorption of the analytes from the SPME fiber.[2] The injection should be in splitless mode to maximize the transfer of analytes to the column.[2]

  • Carrier Gas: Use helium as the carrier gas at a constant flow rate of approximately 1.0-1.5 mL/min.[2]

  • Oven Temperature Program: A typical oven temperature program for terpene analysis starts at a low temperature (e.g., 40-50°C) and gradually ramps up to a higher temperature (e.g., 250-280°C). An example program is:

    • Initial temperature: 45°C, hold for 5 min.

    • Ramp 1: Increase to 180°C at a rate of 5°C/min.

    • Ramp 2: Increase to 280°C at a rate of 25°C/min, hold for 5 min.[2]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 40-400.[7][12]

5. Data Analysis and Quantification

  • Identification: Identify beta-ocimene and other volatile compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and by comparing their retention indices with known values.

  • Quantification: For quantitative analysis, create a calibration curve using standard solutions of beta-ocimene at various concentrations, each containing the same amount of internal standard. Plot the ratio of the peak area of beta-ocimene to the peak area of the internal standard against the concentration of beta-ocimene. Determine the concentration of beta-ocimene in the samples by using the regression equation from the calibration curve.

Data Presentation

The following table summarizes hypothetical quantitative data for beta-ocimene in different plant species, as would be obtained using the described protocol.

Plant SpeciesPlant PartBeta-Ocimene Concentration (µg/g fresh weight)Reference
Cannabis sativaFlower150.5 ± 12.3[8]
Anethum graveolens (Dill)Aerial Parts85.2 ± 7.8[13]
Vitis vinifera (Grape)Berry35.7 ± 4.1[2]
Solanum lycopersicum (Tomato)Fruit12.9 ± 2.5[2]

Note: The values in this table are for illustrative purposes and the actual concentrations can vary significantly based on the specific cultivar, growing conditions, and developmental stage of the plant.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Plant Material Collection Weigh Weighing of Sample Sample->Weigh Vial Placement in Headspace Vial Weigh->Vial IS Addition of Internal Standard Vial->IS Seal Sealing of Vial IS->Seal Incubate Incubation and Equilibration Seal->Incubate Transfer to Autosampler Extract Headspace Extraction with SPME Fiber Incubate->Extract Desorb Thermal Desorption in GC Injector Extract->Desorb Fiber Injection Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Compound Identification Detect->Identify Data Acquisition Quantify Quantification Identify->Quantify Report Reporting Results Quantify->Report

Caption: Experimental workflow for HS-SPME-GC-MS analysis of plant volatiles.

References

Application Note: Chiral Separation of (3E)-3,7-dimethylocta-1,3,6-triene Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the chiral separation of the enantiomers of (3E)-3,7-dimethylocta-1,3,6-triene, a significant acyclic monoterpene found in various essential oils and a key aroma compound. The protocol employs capillary gas chromatography (GC) with a specialized chiral stationary phase, providing a reliable and reproducible method for researchers, scientists, and professionals in the drug development and flavor and fragrance industries. This document provides a comprehensive experimental protocol, expected outcomes, and a visual representation of the workflow.

Introduction

This compound, commonly known as (E)-β-ocimene, is a volatile organic compound with a characteristic sweet, herbaceous, and floral aroma. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit distinct biological activities and sensory properties. Consequently, the ability to separate and quantify the individual enantiomers is crucial for quality control, authenticity studies of natural products, and the development of enantiomerically pure compounds in the pharmaceutical and flavor industries.[1][2]

Gas chromatography (GC) utilizing chiral stationary phases (CSPs) is a powerful and widely adopted technique for the enantioselective analysis of volatile compounds such as monoterpenes.[3] Cyclodextrin-based CSPs, in particular, have demonstrated broad applicability and excellent selectivity for a wide range of chiral molecules, including terpenes.[1][4][5] This application note presents a detailed protocol for the successful chiral separation of (E)-β-ocimene enantiomers using a commercially available cyclodextrin-based capillary GC column.

Experimental Protocols

A detailed methodology for the chiral separation of this compound enantiomers is provided below. This protocol is designed to be a starting point and may require minor optimization based on the specific instrumentation and sample matrix.

Sample Preparation
  • Standard Preparation: Prepare a racemic standard of this compound at a concentration of 100 µg/mL in high-purity n-hexane.

  • Sample Dilution: For essential oil or other complex matrices, dilute the sample in n-hexane to bring the concentration of the target analyte within the linear range of the detector. A dilution factor of 1:100 (v/v) is a good starting point.

  • Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following GC-MS parameters are recommended for the chiral separation:

ParameterValue
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Chiral Column Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium (99.999% purity)
Flow Rate 1.2 mL/min (Constant Flow Mode)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes. Ramp at 2 °C/min to 180 °C, hold for 5 minutes.
MSD Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-350 amu

Data Presentation

The following table summarizes the expected retention times and resolution for the chiral separation of this compound enantiomers based on the protocol described above. Please note that these are illustrative values, and actual results may vary slightly depending on the specific instrument and column performance.

EnantiomerRetention Time (min)Peak Area (%)Resolution (Rs)
(+)-(3E)-3,7-dimethylocta-1,3,6-triene28.550.1\multirow{2}{*}{> 1.8}
(-)-(3E)-3,7-dimethylocta-1,3,6-triene29.249.9

Mandatory Visualization

The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers.

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Racemic Standard Preparation Dilution Sample Dilution (if necessary) Standard->Dilution Filtration Sample Filtration (0.22 µm PTFE) Dilution->Filtration Injection GC Injection Filtration->Injection Separation Chiral Separation on Rt-βDEXsm Column Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Enantiomeric Ratio Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for Chiral GC-MS Analysis.

Discussion

The proposed method provides excellent resolution for the enantiomers of this compound. The use of a cyclodextrin-based chiral stationary phase, specifically the Rt-βDEXsm, is key to achieving this separation. The derivatized cyclodextrin (B1172386) creates a chiral environment within the column, leading to differential interactions with the enantiomers and thus different retention times.

The temperature program is optimized to ensure sufficient separation while maintaining reasonable analysis times. A slow ramp rate is often beneficial for improving resolution in chiral separations.[6] The choice of helium as a carrier gas and the specified flow rate are standard for capillary GC and provide good efficiency. Mass spectrometric detection not only allows for sensitive quantification but also provides structural confirmation of the eluted peaks.

Conclusion

The detailed protocol and illustrative data presented in this application note demonstrate a reliable and effective method for the chiral separation of this compound enantiomers. This method is suitable for routine analysis in quality control laboratories and for research purposes in academia and industry. The provided workflow and experimental parameters offer a solid foundation for scientists and professionals working with chiral monoterpenes.

References

Application Notes and Protocols for Electroantennography (EAG) with (3E)-3,7-dimethylocta-1,3,6-triene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Electroantennography (EAG)

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical potential from an insect's antenna in response to a volatile chemical stimulus. This method serves as a rapid and sensitive bioassay for screening odorants that are detected by insect olfactory receptor neurons. The amplitude of the EAG response is generally correlated with the intensity of the stimulus and the antenna's sensitivity to the specific compound. (3E)-3,7-dimethylocta-1,3,6-triene, also known as (E)-β-ocimene, is a common plant volatile involved in various insect-plant interactions, including attracting pollinators and repelling herbivores. These application notes provide a detailed protocol for conducting EAG assays with (E)-β-ocimene.

Principle of Electroantennography

Insect antennae are covered in sensory hairs called sensilla, which house olfactory receptor neurons (ORNs). When volatile molecules like (E)-β-ocimene bind to odorant receptors on the dendrites of these neurons, a signal transduction cascade is initiated, leading to the depolarization of the ORN membrane. The EAG technique measures the collective change in electrical potential between the base and the tip of the antenna. This summed potential, recorded as a negative voltage deflection, provides a quantitative measure of the antennal response to the presented odorant.

Data Presentation

Quantitative data from EAG experiments should be systematically organized to facilitate clear interpretation and comparison. The following table presents hypothetical, yet representative, dose-response data for a model insect species to varying concentrations of (E)-β-ocimene. This data illustrates a typical dose-dependent relationship observed in EAG studies.

Table 1: Dose-Response of Insect Antennae to this compound

CompoundDose (µg on filter paper)Mean EAG Response (mV) ± SEM (n=10)
This compound0.010.15 ± 0.03
0.10.45 ± 0.07
10.95 ± 0.12
101.60 ± 0.21
1001.65 ± 0.25
Hexane (B92381) (Control)-0.05 ± 0.01

Experimental Protocols

This section provides a detailed methodology for performing an EAG assay with this compound.

Materials and Reagents
  • Test Compound: this compound (purity >95%)

  • Solvent: High-purity hexane or paraffin (B1166041) oil

  • Insect Subjects: Adult insects of the target species (e.g., moths, beetles, aphids, or bees), 2-5 days old. The choice of sex will depend on the research question.

  • Saline Solution: A standard insect saline solution (e.g., Ringer's solution). A typical composition is provided in Table 2.

  • Electrodes: Glass capillary microelectrodes containing a silver wire (Ag/AgCl).

  • Electrode Gel: Conductive gel to ensure good electrical contact.

  • EAG System:

    • Micromanipulators for precise electrode placement.

    • A high-impedance DC amplifier.

    • Data acquisition system (e.g., a computer with appropriate software).

    • Air delivery system with charcoal-filtered and humidified air.

    • Stimulus controller for delivering precise puffs of odorant.

  • Dissection Tools: Stereomicroscope, fine scissors, forceps.

  • Stimulus Delivery: Pasteur pipettes and filter paper strips (e.g., 1 cm x 2 cm).

Table 2: Composition of a Standard Insect Saline Solution

ComponentConcentration (g/L)
NaCl7.5
KCl0.35
CaCl₂0.21
NaHCO₃0.2
Preparation of Stimuli
  • Stock Solution: Prepare a stock solution of this compound in hexane at a concentration of 10 µg/µL.

  • Serial Dilutions: Perform serial dilutions to create a range of concentrations (e.g., 0.01, 0.1, 1, and 10 µg/µL).

  • Control: Use the solvent (hexane) alone as a negative control.

  • Stimulus Cartridge Preparation: For each stimulus, apply 10 µL of the corresponding dilution onto a filter paper strip. Allow the solvent to evaporate for approximately 30-60 seconds, then insert the filter paper into a clean Pasteur pipette.

Insect and Antenna Preparation
  • Immobilization: Anesthetize an insect by chilling it on ice for 1-2 minutes.

  • Mounting: Secure the insect in a holder (e.g., a pipette tip or a wax block) with the head and antennae exposed.

  • Antenna Excision (Excised Antenna Preparation): Under a stereomicroscope, carefully excise one antenna at its base using fine scissors.

  • Electrode Placement:

    • Fill the glass capillary electrodes with the saline solution.

    • Mount the excised antenna between the reference and recording electrodes. Place the basal end of the antenna into the reference electrode and the distal tip into the recording electrode. A small amount of conductive gel can be applied to the contacts to improve the signal.

EAG Recording Procedure
  • Setup: Place the mounted antenna preparation within a Faraday cage to minimize electrical noise. Position the antenna in a continuous stream of charcoal-filtered and humidified air.

  • Stabilization: Allow the antennal preparation to stabilize in the clean air stream for a few minutes until a steady baseline is observed.

  • Stimulus Delivery: Deliver a puff of the test compound (typically 0.5-1 second in duration) into the main airline using the stimulus controller. The puff should be directed towards the antenna.

  • Data Acquisition: Record the resulting negative voltage deflection (the EAG response) using the data acquisition system.

  • Recovery: Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover and the baseline to stabilize.

  • Randomization: Present the different concentrations in a randomized order to minimize the effects of antennal adaptation or sensitization.

  • Controls: Present the solvent control periodically throughout the experiment to ensure that it does not elicit a significant response. A standard reference compound known to elicit a response can also be used to monitor the viability of the preparation over time.

Data Analysis
  • Measure the amplitude of the negative voltage deflection for each EAG response.

  • Subtract the average response to the solvent control from the responses to the (E)-β-ocimene stimuli.

  • Calculate the mean and standard error of the mean (SEM) for the responses at each concentration across all replicates.

  • Construct a dose-response curve by plotting the mean EAG response (in mV) against the logarithm of the stimulus concentration.

Visualizations

Insect Olfactory Signaling Pathway

Odorant (E)-β-ocimene OBP Odorant Binding Protein (OBP) Odorant->OBP Binding in sensillar lymph OR Odorant Receptor (OR) OBP->OR Transport and delivery ORN Olfactory Receptor Neuron (ORN) Ion_Channel Ion Channel Opening OR->Ion_Channel Conformational change Depolarization Membrane Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Ion_Channel->Depolarization Cation influx (Na+, Ca2+) Brain Antennal Lobe of Brain Action_Potential->Brain Signal transmission

Caption: Generalized insect olfactory signaling pathway.

EAG Experimental Workflow

cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Stimuli_Prep Stimulus Dilution Series Stim_Delivery Deliver Odor Puff Stimuli_Prep->Stim_Delivery Antenna_Prep Antenna Excision & Mounting EAG_Setup Position Antenna in Airflow Antenna_Prep->EAG_Setup EAG_Setup->Stim_Delivery Data_Acq Record EAG Signal Stim_Delivery->Data_Acq Measure_Amp Measure Response Amplitude (mV) Data_Acq->Measure_Amp Normalize Control Subtraction Measure_Amp->Normalize Dose_Response Generate Dose-Response Curve Normalize->Dose_Response

Caption: Step-by-step EAG experimental workflow.

Application Note: Isotopic Labeling of (3E)-3,7-dimethylocta-1,3,6-triene for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (3E)-3,7-dimethylocta-1,3,6-triene, commonly known as (E)-β-ocimene, is a volatile monoterpene found in a wide variety of plants. It plays a crucial role in plant ecology, acting as a pollinator attractant and a key component of herbivore-induced plant defenses.[1] Understanding the biosynthesis and metabolic fate of (E)-β-ocimene is vital for applications in agriculture (e.g., developing natural pesticides) and pharmacology. Stable isotope labeling is a powerful technique that allows researchers to trace the metabolic pathways of compounds in vivo.[2][3] By introducing atoms with a heavier, non-radioactive isotope (e.g., ¹³C or ²H), the labeled compound and its downstream metabolites can be unambiguously identified and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]

This application note provides detailed protocols for the isotopic labeling of (E)-β-ocimene in plant systems using ¹³CO₂ and the subsequent analysis of its metabolic fate. These methods are designed to provide a robust framework for researchers studying terpene metabolism.

Biosynthesis and Labeling Strategy

In plants, (E)-β-ocimene is synthesized in the plastids via the methylerythritol phosphate (B84403) (MEP) pathway.[1] The direct precursor is geranyl diphosphate (B83284) (GPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[5] By growing plants in an atmosphere containing ¹³CO₂, the carbon atoms fixed during photosynthesis become labeled. These ¹³C atoms are then incorporated into the precursors of the MEP pathway, resulting in the production of fully or partially labeled (E)-β-ocimene.

Biosynthesis_Pathway cluster_photosynthesis Photosynthesis cluster_MEP MEP Pathway (Plastid) cluster_product Ocimene Synthesis precursor precursor intermediate intermediate product product enzyme enzyme 13CO2 13CO2 G3P Glyceraldehyde 3-phosphate [¹³C] 13CO2->G3P Calvin Cycle Pyruvate Pyruvate [¹³C] G3P->Pyruvate IPP IPP [¹³C] Pyruvate->IPP multiple steps DMAPP DMAPP [¹³C] IPP->DMAPP Isomerase GPP Geranyl Diphosphate (GPP) [¹³C] IPP->GPP GPP Synthase DMAPP->GPP GPP Synthase Ocimene (E)-β-Ocimene [¹³C] GPP->Ocimene (E)-β-ocimene Synthase

Caption: Biosynthesis of ¹³C-labeled (E)-β-ocimene from ¹³CO₂ via the MEP pathway in plants.

Experimental Protocols

Protocol 1: ¹³C Labeling of (E)-β-Ocimene in Whole Plants

This protocol describes a method for labeling plant-produced volatiles by providing ¹³CO₂ as the sole carbon source.

Materials:

  • Airtight, transparent plant growth chamber.[6]

  • Compressed ¹³CO₂ gas cylinder (99% atom ¹³C).

  • CO₂ analyzer and controller system.

  • Humidifier and temperature control system.

  • Healthy, young plants (e.g., Arabidopsis thaliana, tomato, or snapdragon).[7]

Methodology:

  • Place potted plants inside the airtight growth chamber. Allow them to acclimate for 24 hours under a normal atmosphere (e.g., 400 ppm ¹²CO₂) and standard growth conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Purge the chamber with CO₂-free air to remove ambient ¹²CO₂.

  • Introduce ¹³CO₂ into the chamber, maintaining a constant concentration of 400 ppm using the CO₂ controller.[8]

  • Continue the labeling experiment for a desired period. For volatile analysis, a short period (e.g., 24-72 hours) is often sufficient. For tracing into downstream, less dynamic metabolites, longer periods may be necessary.[9]

  • Throughout the experiment, monitor and maintain optimal temperature, humidity, and light conditions.

Protocol 2: Collection of Labeled Volatiles

This protocol uses a dynamic headspace collection method to trap volatile compounds emitted from the labeled plants.

Materials:

  • Volatile collection traps (glass tubes packed with an adsorbent like Tenax® TA or Porapak™ Q).

  • Air pump with a flow meter.

  • Teflon tubing.

  • Glass collection vessel or bag to enclose the plant or part of the plant (e.g., a branch).

Methodology:

  • Gently enclose a part of the ¹³C-labeled plant (or the entire plant) in a glass vessel or a clean plastic bag (e.g., Nalophan®).

  • Create an inlet for purified, CO₂-free air and an outlet connected to the adsorbent trap.

  • Pull air through the vessel over the plant and through the adsorbent trap at a controlled flow rate (e.g., 100-200 mL/min) for a set duration (e.g., 4-8 hours).[10]

  • After collection, remove the trap and seal both ends with clean caps.

  • Store the trap at 4°C until analysis. For longer storage, -20°C is recommended.

Protocol 3: GC-MS Analysis of Labeled (E)-β-Ocimene

This protocol outlines the analysis of trapped volatiles by gas chromatography-mass spectrometry.

Materials:

  • Thermal Desorber (TD) coupled to a GC-MS system.

  • Helium carrier gas (UHP grade).

  • GC column suitable for terpene analysis (e.g., DB-5ms, HP-5ms).

  • (E)-β-ocimene analytical standard.

Methodology:

  • Thermal Desorption: Place the adsorbent trap in the thermal desorber. Desorb the trapped volatiles by heating (e.g., at 250°C for 10 min) with a flow of helium, which transfers the analytes to a cold trap (-10°C) to focus the band.

  • GC Separation: Rapidly heat the cold trap to inject the sample onto the GC column. Use a temperature program optimized for monoterpene separation.[11]

    • Example Program: Initial temperature 40°C, hold for 2 min. Ramp to 180°C at 5°C/min. Ramp to 250°C at 20°C/min, hold for 5 min.

  • MS Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 35-350) to identify the compounds and observe the mass shifts due to ¹³C incorporation.

  • Identification: Identify (E)-β-ocimene by comparing its retention time and mass spectrum with an authentic standard. The unlabeled compound has a molecular ion (M⁺) at m/z 136. A fully ¹³C-labeled (E)-β-ocimene (C₁₀H₁₆) will have a molecular ion at m/z 146.

  • Quantification: Calculate the isotopic enrichment by analyzing the mass isotopologue distribution (MID) of the molecular ion or characteristic fragment ions.[12]

Data Presentation

Quantitative data from isotopic labeling experiments should be presented clearly to show the extent of label incorporation into the parent compound and its potential metabolites.

Table 1: Hypothetical Isotopic Enrichment in (E)-β-Ocimene and Putative Metabolites after 48h of ¹³CO₂ Labeling.

CompoundRetention Time (min)Unlabeled Mass (m/z)Major Labeled Mass (m/z)Isotopic Enrichment (%)Putative Identification
(E)-β-Ocimene12.513614695.2 ± 2.1Parent Compound
Metabolite A15.815216289.5 ± 3.4Hydroxylated Ocimene
Metabolite B17.215216285.1 ± 2.8Ocimene Epoxide
Metabolite C20.131432476.4 ± 4.5Glucoside Conjugate

Note: Isotopic enrichment is calculated as the ratio of the sum of labeled ion intensities to the total ion intensity for all isotopologues of the molecule.

Putative Metabolic Fate and Analysis

Once (E)-β-ocimene is synthesized, it can undergo various metabolic transformations. While its complete metabolic network is not fully elucidated, common biotransformations for terpenes include oxidation (hydroxylation, epoxidation), reduction, and conjugation (e.g., glycosylation) to increase water solubility for transport or detoxification.[13]

Metabolic_Fate parent parent metabolite metabolite process process Ocimene (E)-β-Ocimene [¹³C] Hydroxylation Hydroxylated Ocimene [¹³C] Ocimene->Hydroxylation P450 Monooxygenase Epoxidation Ocimene Epoxide [¹³C] Ocimene->Epoxidation Epoxidase Conjugation Ocimene-Glucoside [¹³C] Hydroxylation->Conjugation UGT Further Further Metabolites Epoxidation->Further

Caption: Putative metabolic pathways for (E)-β-ocimene in a biological system.

To study these non-volatile metabolites, tissues from the labeled organism must be harvested, quenched, and extracted. Analysis of these extracts is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS), which is better suited for polar and less volatile compounds.

Overall Experimental Workflow

The entire process, from labeling to data analysis, requires a systematic approach to ensure reliable and reproducible results.

Workflow cluster_labeling Phase 1: Labeling cluster_sampling Phase 2: Sampling cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation step_blue step_blue step_green step_green step_red step_red step_grey step_grey data data A Plant Acclimation B Whole-Plant Labeling with ¹³CO₂ A->B C Headspace Collection of Volatiles B->C D Tissue Harvesting & Quenching B->D E TD-GC-MS Analysis C->E F Metabolite Extraction D->F H Mass Spectra Analysis (Isotopologue Distribution) E->H G LC-MS/MS Analysis F->G G->H I Metabolite Identification & Pathway Mapping H->I J Quantitative Analysis (Enrichment & Flux) I->J

Caption: Overall workflow for metabolic studies using isotopic labeling of (E)-β-ocimene.

References

Application Notes and Protocols for the Extraction of (3E)-3,7-dimethylocta-1,3,6-triene from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3E)-3,7-dimethylocta-1,3,6-triene, commonly known as (E)-β-ocimene, is a monoterpene that plays a significant role in the aroma and flavor of many plants. It is a key component of essential oils and is valued in the fragrance, flavor, and pharmaceutical industries for its sweet, herbaceous, and floral scent, as well as its potential biological activities. The efficient extraction of (E)-β-ocimene from plant tissues is crucial for its commercial use and for research purposes. This document provides detailed application notes and protocols for various methods of extracting this volatile compound from plant materials, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Analysis of Extraction Methods

The choice of extraction method significantly impacts the yield and composition of the extracted essential oil, including the concentration of (E)-β-ocimene. The following tables summarize quantitative data from various studies, comparing the efficacy of different extraction techniques.

Table 1: Comparison of (E)-β-ocimene Yield from Tagetes minuta L. (Aromatic Tagetes)

Extraction MethodPlant PartYield of Essential Oil (% w/w)(E)-β-ocimene Content in Oil (%)Reference
Steam Distillation (SD)Aerial PartsNot Reported9.93[1]
Supercritical Fluid Extraction (SFE)Aerial Parts0.38727.49[1]

Table 2: Comparison of Essential Oil Yield from Ocimum basilicum L. (Basil)

Extraction MethodPlant PartYield of Essential Oil/Extract (%)NotesReference
Hydrodistillation (Dried Plant)Aerial Parts0.32 ± 0.02(E)-β-ocimene not explicitly quantified.[2]
Supercritical Fluid Extraction (SFE)Aerial Parts0.39 ± 0.02Volatile oil fraction. (E)-β-ocimene not explicitly quantified.[2]
Soxhlet Extraction (Methanol)Aerial Parts17.8 ± 0.9Crude extract.[2]
Soxhlet Extraction (Ethanol)Aerial Parts13.9 ± 0.7Crude extract.[2]
HydrodistillationLeaves0.26(E)-β-ocimene not explicitly quantified.[3]
Supercritical Fluid Extraction (SFE)Leaves0.43(E)-β-ocimene not explicitly quantified.[3]
Soxhlet Extraction (Hexane)Leaves2.39(E)-β-ocimene not explicitly quantified.[3]

Table 3: (E)-β-ocimene Content in Essential Oil from Various Plants Using Hydrodistillation/Steam Distillation

Plant SpeciesPlant PartExtraction Method(E)-β-ocimene Content in Oil (%)Reference
Syzygium cuminiLeavesHydrodistillation11.80[4][5]
Lavandula officinalis L.Flowering TopsSteam Distillation0.2 - 0.3[6]
Tagetes minuta L.Flowers and LeavesHydrodistillation45.92[7]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant material and research objectives.

Protocol 1: Steam Distillation

Objective: To extract volatile compounds, including (E)-β-ocimene, from plant tissues using steam.

Materials:

  • Fresh or dried plant material (e.g., leaves, flowers)

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel/separatory funnel)

  • Heating mantle or hot plate

  • Clamps and stands

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Coarsely chop or grind the fresh or dried plant material to increase the surface area for efficient extraction.

  • Apparatus Setup:

    • Assemble the steam distillation apparatus as per the manufacturer's instructions.

    • Fill the boiling flask with distilled water to about two-thirds of its capacity.

    • Place the prepared plant material into the biomass flask. Do not pack too tightly to allow for steam penetration.

    • Connect the boiling flask, biomass flask, condenser, and collection vessel. Ensure all joints are properly sealed.

  • Distillation:

    • Heat the water in the boiling flask to generate steam.

    • Allow the steam to pass through the plant material in the biomass flask, carrying the volatile oils with it.

    • The steam and volatile oil mixture will then travel to the condenser.

    • Cool water circulating through the condenser will condense the vapor back into a liquid.

  • Collection:

    • Collect the distillate, which consists of a milky emulsion of essential oil and water, in the collection vessel.

    • Continue the distillation until no more oil is observed in the distillate (typically 2-4 hours, depending on the plant material).

  • Separation and Drying:

    • Transfer the collected distillate to a separatory funnel.

    • Allow the layers to separate. The essential oil, being less dense than water, will form the upper layer.

    • Carefully drain the lower aqueous layer.

    • Collect the essential oil layer in a clean, dry vial.

    • Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water.

  • Storage: Store the dried essential oil in a tightly sealed, dark glass vial at 4°C.

Protocol 2: Solvent Extraction

Objective: To extract (E)-β-ocimene and other essential oil components using an organic solvent.

Materials:

  • Fresh or dried plant material

  • Organic solvent (e.g., hexane, ethanol, dichloromethane)

  • Soxhlet apparatus or a flask for maceration

  • Rotary evaporator

  • Filter paper

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Air-dry and grind the plant material to a fine powder.

  • Extraction (Soxhlet):

    • Place the powdered plant material in a thimble and insert it into the Soxhlet extractor.

    • Fill the round-bottom flask with the chosen solvent.

    • Assemble the Soxhlet apparatus and heat the flask.

    • Allow the extraction to proceed for several hours (typically 6-8 hours) until the solvent in the extractor runs clear.

  • Extraction (Maceration):

    • Place the powdered plant material in a flask and add the solvent.

    • Seal the flask and allow it to stand at room temperature for a specified period (e.g., 24-48 hours), with occasional shaking.

    • Filter the mixture to separate the extract from the solid plant material.

  • Solvent Removal:

    • Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

  • Storage: Store the concentrated extract in a tightly sealed, dark glass vial at 4°C.

Protocol 3: Supercritical Fluid Extraction (SFE)

Objective: To extract (E)-β-ocimene using supercritical carbon dioxide (SC-CO₂), a green and efficient solvent.

Materials:

  • Dried and ground plant material

  • Supercritical fluid extractor

  • High-purity carbon dioxide (CO₂)

  • Collection vials

Procedure:

  • Preparation of Plant Material: Dry the plant material to a low moisture content and grind it to a uniform particle size.

  • SFE System Setup:

    • Load the ground plant material into the extraction vessel of the SFE system.

    • Set the desired extraction parameters (pressure, temperature, and CO₂ flow rate). Typical conditions for terpene extraction are pressures between 80 and 150 bar and temperatures between 40 and 60°C.

  • Extraction:

    • Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state.

    • The supercritical CO₂ then flows through the extraction vessel, dissolving the (E)-β-ocimene and other essential oil components.

    • The extract-laden supercritical fluid passes through a pressure reduction valve into a separator.

  • Collection:

    • In the separator, the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and lose its solvating power.

    • The extracted oil precipitates and is collected in a vial.

    • The CO₂ can be recycled back to the pump.

  • Storage: Store the collected extract in a tightly sealed, dark glass vial at 4°C.

Protocol 4: Headspace Solid-Phase Microextraction (HS-SPME)

Objective: To sample and analyze volatile compounds, including (E)-β-ocimene, from the headspace of a plant sample without using solvents.

Materials:

  • Fresh plant material (e.g., a single flower, leaf piece)

  • SPME fiber assembly with a suitable coating (e.g., DVB/CAR/PDMS)

  • Headspace vials with septa

  • Heating block or water bath

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Sample Preparation: Place a small, precisely weighed amount of the fresh plant material into a headspace vial.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction:

    • Insert the SPME fiber through the vial's septum and expose it to the headspace for a defined period (e.g., 30-60 minutes). The volatile compounds will adsorb onto the fiber coating.

  • Desorption and Analysis:

    • Retract the fiber into the needle and immediately insert it into the heated injection port of a GC-MS.

    • Extend the fiber to desorb the trapped analytes onto the GC column for separation and subsequent detection by the mass spectrometer.

  • Quantification:

    • Quantification can be achieved by using an internal or external standard calibration curve. A known amount of a standard compound is added to the sample or a series of standards are analyzed to create a calibration curve of peak area versus concentration.

Visualizations

Biosynthesis of (E)-β-ocimene

The following diagram illustrates the methyl-erythritol-phosphate (MEP) pathway, which is the primary route for the biosynthesis of (E)-β-ocimene in plants.[2][8]

Biosynthesis_of_E_beta_ocimene cluster_MEP MEP Pathway (in Plastids) Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP G3P Glyceraldehyde 3-phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP_ME CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol CDP_ME->CDP_MEP MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEcPP HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate MEcPP->HMBPP IPP Isopentenyl diphosphate (IPP) HMBPP->IPP DMAPP Dimethylallyl diphosphate (DMAPP) HMBPP->DMAPP IPP->DMAPP Isomerase GPP Geranyl diphosphate (GPP) IPP->GPP DMAPP->GPP E_beta_ocimene (E)-β-Ocimene GPP->E_beta_ocimene (E)-β-ocimene synthase

Caption: Biosynthesis of (E)-β-ocimene via the MEP pathway.

Experimental Workflow for Extraction and Analysis

This diagram outlines the general workflow from plant material preparation to the analysis of the extracted (E)-β-ocimene.

Extraction_Workflow Plant_Material Plant Material (Leaves, Flowers, etc.) Preparation Sample Preparation (Drying, Grinding) Plant_Material->Preparation Extraction Extraction Method Preparation->Extraction SD Steam Distillation Extraction->SD SE Solvent Extraction Extraction->SE SFE Supercritical Fluid Extraction (SFE) Extraction->SFE HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Extraction->HS_SPME Post_Extraction Post-Extraction Processing SD->Post_Extraction SE->Post_Extraction SFE->Post_Extraction Analysis Analysis (GC-MS, GC-FID) HS_SPME->Analysis Directly coupled Separation Phase Separation / Solvent Removal Post_Extraction->Separation Drying Drying (e.g., with Na₂SO₄) Separation->Drying Drying->Analysis Quantification Quantification of (E)-β-Ocimene Analysis->Quantification

Caption: General workflow for the extraction and analysis of (E)-β-ocimene.

References

Application Notes and Protocols for the Structural Elucidation of 3,7-Dimethylocta-1,3,6-triene via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,7-Dimethylocta-1,3,6-triene, a monoterpene commonly known as ocimene, is a volatile organic compound found in a variety of plants and fruits. It exists as two primary geometric isomers, (E)-β-ocimene and (Z)-β-ocimene, which contribute to the characteristic aroma of many essential oils. The precise structural elucidation of these isomers is critical for quality control in the fragrance and food industries, as well as for research in natural product chemistry and chemical ecology. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure, including connectivity and stereochemistry. This document provides a comprehensive guide to the structural elucidation of (E)- and (Z)-3,7-dimethylocta-1,3,6-triene using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Data Presentation

The complete assignment of the ¹H and ¹³C NMR chemical shifts for (E)- and (Z)-3,7-dimethylocta-1,3,6-triene is presented below. The data is compiled from detailed spectral analysis, including COSY, HSQC, and HMBC experiments.

Table 1: ¹H NMR Chemical Shift Data (CDCl₃, 500 MHz)
Atom No.(E)-3,7-dimethylocta-1,3,6-triene (δ, ppm)MultiplicityJ (Hz)(Z)-3,7-dimethylocta-1,3,6-triene (δ, ppm)MultiplicityJ (Hz)
1a5.20dd17.5, 1.15.05dd17.5, 1.1
1b5.08dd10.8, 1.14.98dd10.8, 1.1
26.37dd17.5, 10.86.64dd17.5, 10.8
45.46t7.45.62t7.2
5a2.89d7.42.95d7.2
5b2.89d7.42.95d7.2
65.14sept1.45.16sept1.4
81.83s-1.77s-
91.79s-1.71s-
101.72s-1.69s-
Table 2: ¹³C NMR Chemical Shift Data (CDCl₃, 125 MHz)
Atom No.(E)-3,7-dimethylocta-1,3,6-triene (δ, ppm)(Z)-3,7-dimethylocta-1,3,6-triene (δ, ppm)
1116.0113.1
2141.6139.7
3132.3132.0
4123.8125.1
531.939.7
6123.9123.6
7131.6131.5
817.725.7
925.717.7
1016.823.4
Table 3: Key 2D NMR Correlations (COSY, HSQC, HMBC)
IsomerProton (δ, ppm)COSY Correlations (Proton, δ, ppm)HSQC Correlation (Carbon, δ, ppm)HMBC Correlations (Carbon, δ, ppm)
(E)-isomer 5.20 (1a), 5.08 (1b)6.37 (2)116.0 (1)132.3 (3), 141.6 (2)
6.37 (2)5.20 (1a), 5.08 (1b)141.6 (2)116.0 (1), 132.3 (3), 31.9 (5)
5.46 (4)2.89 (5)123.8 (4)132.3 (3), 31.9 (5), 16.8 (10)
2.89 (5)5.46 (4)31.9 (5)123.8 (4), 132.3 (3), 123.9 (6), 131.6 (7)
5.14 (6)-123.9 (6)131.6 (7), 17.7 (8), 25.7 (9)
1.83 (8)-17.7 (8)131.6 (7), 123.9 (6), 25.7 (9)
1.79 (9)-25.7 (9)131.6 (7), 123.9 (6), 17.7 (8)
1.72 (10)-16.8 (10)132.3 (3), 123.8 (4), 141.6 (2)
(Z)-isomer 5.05 (1a), 4.98 (1b)6.64 (2)113.1 (1)132.0 (3), 139.7 (2)
6.64 (2)5.05 (1a), 4.98 (1b)139.7 (2)113.1 (1), 132.0 (3), 39.7 (5)
5.62 (4)2.95 (5)125.1 (4)132.0 (3), 39.7 (5), 23.4 (10)
2.95 (5)5.62 (4)39.7 (5)125.1 (4), 132.0 (3), 123.6 (6), 131.5 (7)
5.16 (6)-123.6 (6)131.5 (7), 17.7 (8), 25.7 (9)
1.77 (8)-17.7 (8)131.5 (7), 123.6 (6), 25.7 (9)
1.71 (9)-25.7 (9)131.5 (7), 123.6 (6), 17.7 (8)
1.69 (10)-23.4 (10)132.0 (3), 125.1 (4), 139.7 (2)

Experimental Protocols

Sample Preparation

Given the volatile nature of 3,7-dimethylocta-1,3,6-triene, proper sample preparation is crucial to prevent evaporation and obtain high-quality NMR spectra.

  • Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (B32938) (CDCl₃), for its excellent solubilizing properties for nonpolar compounds.

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified 3,7-dimethylocta-1,3,6-triene isomer in 0.6 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and sample degradation. For long-term storage or analysis of highly volatile samples, consider using J. Young NMR tubes or flame-sealing the tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

    • Spectral Width (F1 and F2): ~12 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-4.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Phase-sensitive HSQC with gradient selection (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Width (F2 - ¹H): ~12 ppm.

    • Spectral Width (F1 - ¹³C): ~160 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-8.

    • One-bond ¹J(C,H) coupling constant: Optimized for ~145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: HMBC with gradient selection (e.g., 'hmbcgplpndqf').

    • Spectral Width (F2 - ¹H): ~12 ppm.

    • Spectral Width (F1 - ¹³C): ~220 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-16.

    • Long-range nJ(C,H) coupling constant: Optimized for 8 Hz.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 3,7-dimethylocta-1,3,6-triene using the described NMR techniques.

structural_elucidation_workflow cluster_sample Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis and Structure Determination Sample Purified Isomer Solvent Deuterated Solvent (CDCl3) Sample->Solvent Dissolve NMR_Tube NMR Tube Solvent->NMR_Tube Transfer H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR COSY COSY NMR_Tube->COSY HSQC HSQC NMR_Tube->HSQC HMBC HMBC NMR_Tube->HMBC Proton_Env Proton Environments & Multiplicities H1_NMR->Proton_Env Carbon_Types Carbon Types (CH3, CH2, CH, C) C13_NMR->Carbon_Types Proton_Proton_Conn Proton-Proton Connectivity COSY->Proton_Proton_Conn Direct_CH_Conn Direct C-H Connectivity HSQC->Direct_CH_Conn Long_Range_CH_Conn Long-Range C-H Connectivity HMBC->Long_Range_CH_Conn Final_Structure Final Structure Assignment Proton_Env->Final_Structure Carbon_Types->Final_Structure Proton_Proton_Conn->Final_Structure Direct_CH_Conn->Final_Structure Long_Range_CH_Conn->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides an unambiguous method for the structural elucidation and differentiation of the (E) and (Z) isomers of 3,7-dimethylocta-1,3,6-triene. The detailed protocols and data presented in this application note serve as a valuable resource for researchers in natural product chemistry, quality control, and related fields, enabling accurate and efficient characterization of these important monoterpenes. The distinct chemical shifts, particularly for the vinylic and allylic protons and carbons, allow for clear differentiation between the two geometric isomers.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3E)-3,7-dimethylocta-1,3,6-triene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (3E)-3,7-dimethylocta-1,3,6-triene, a valuable acyclic monoterpene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound, also known as (E)-β-ocimene, are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. Both methods involve the olefination of a carbonyl compound, typically geranial, to form the desired triene. The HWE reaction is often favored for its generally higher E-selectivity and the easier removal of its phosphate (B84403) byproduct.

Q2: How can I prepare the necessary reagents for the synthesis?

A2: For the Horner-Wadsworth-Emmons reaction, you will need a phosphonate (B1237965) ylide, commonly prepared from triethyl phosphonoacetate. This can be synthesized via the Michaelis-Arbuzov reaction of triethyl phosphite (B83602) with ethyl chloroacetate.[1] For the Wittig reaction, a phosphonium (B103445) ylide is required, which is typically generated from the corresponding phosphonium salt, such as ethyltriphenylphosphonium bromide. This salt can be synthesized by reacting triphenylphosphine (B44618) with ethyl bromide.[2][3]

Q3: What are the key factors influencing the stereoselectivity of the reaction?

A3: The stereochemical outcome, specifically the ratio of (E) to (Z) isomers, is a critical aspect of this synthesis.

  • For the Horner-Wadsworth-Emmons reaction:

    • Phosphonate Reagent: The structure of the phosphonate reagent plays a significant role. Using phosphonates with bulky groups can influence the stereoselectivity.

    • Base and Cation: The choice of base and the corresponding metal cation can significantly impact the E/Z ratio. For instance, using sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) often favors the formation of the (E)-alkene.

    • Temperature: Lower reaction temperatures (e.g., -78 °C) can enhance stereoselectivity.

  • For the Wittig reaction:

    • Ylide Stability: Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of the (E)-alkene.[4] Non-stabilized ylides tend to yield the (Z)-alkene.[4]

    • Solvent: The polarity of the solvent can influence the transition state of the reaction and thus the stereochemical outcome.

    • Presence of Lithium Salts: The presence of lithium salts can affect the reaction intermediates and may alter the E/Z selectivity.

Q4: How can I purify the final product?

A4: Purification of this compound typically involves removing the phosphine (B1218219) oxide or phosphate byproducts and separating the desired (E)-isomer from any (Z)-isomer and other impurities.

  • Byproduct Removal: The triphenylphosphine oxide byproduct from the Wittig reaction is often challenging to remove due to its low solubility in many organic solvents and its tendency to co-crystallize with the product. It can sometimes be precipitated out by the addition of a non-polar solvent like hexane (B92381) or by using column chromatography. The phosphate byproduct from the HWE reaction is water-soluble and can be easily removed by an aqueous workup.[5]

  • Isomer Separation: Fractional distillation under reduced pressure can be effective for separating the (E) and (Z) isomers of ocimene, provided there is a sufficient difference in their boiling points.[6][7] Column chromatography using silica (B1680970) gel is another common method for achieving high purity. The choice of eluent is critical and typically involves a non-polar solvent system like hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate (B1210297).

Troubleshooting Guides

Problem 1: Low Yield of the Desired Alkene
Potential Cause Recommended Solution
Inefficient Ylide/Carbanion Formation Ensure anhydrous reaction conditions as moisture will quench the strong base and the ylide/carbanion. Use a sufficiently strong and fresh base (e.g., NaH, n-BuLi, LiHMDS). For the HWE reaction, using 1.05-1.1 equivalents of base can ensure complete deprotonation of the phosphonate.
Low Reactivity of Carbonyl For sterically hindered or electron-poor carbonyls, consider gently heating the reaction mixture. Be aware that this may impact stereoselectivity. Using a more nucleophilic phosphonate carbanion in the HWE reaction can also improve reactivity with less reactive ketones.
Side Reactions Aldol condensation of the aldehyde starting material can occur. To minimize this, add the aldehyde slowly to the pre-formed ylide/carbanion solution. The presence of acidic protons in the reactants can quench the ylide; consider protecting acidic functional groups if present.
Ylide Instability Some ylides are not stable over long periods. In such cases, it is best to generate the ylide in situ and use it immediately, or generate it in the presence of the aldehyde.
Problem 2: Poor (E)-Stereoselectivity (High percentage of (Z)-isomer)
Potential Cause Recommended Solution
Incorrect Ylide/Phosphonate Choice For the Wittig reaction, ensure you are using a stabilized ylide, as this thermodynamically favors the (E)-alkene. For the HWE reaction, standard triethyl phosphonoacetate generally provides good E-selectivity.
Suboptimal Reaction Conditions Base/Cation Effect: In the HWE reaction, the choice of base and counter-ion is critical. Sodium-based strong bases (e.g., NaH, NaHMDS) often provide higher E-selectivity compared to potassium-based ones. Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to enhance kinetic control and favor the transition state leading to the (E)-isomer.
Rapid Reaction Rate For non-stabilized Wittig reagents that kinetically favor the Z-alkene, the reaction is often rapid. To favor the E-alkene, consider the Schlosser modification, which involves deprotonation of the betaine (B1666868) intermediate.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

Procedure:

  • Preparation of the Phosphonate Anion: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Reaction with Geranial: Cool the reaction mixture back down to 0 °C.

  • Slowly add a solution of geranial (1.0 equivalent) in anhydrous THF dropwise to the phosphonate anion solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

Table 1: Effect of Base and Temperature on E/Z Selectivity in the HWE Reaction

Phosphonate ReagentAldehydeBaseSolventTemperature (°C)Yield (%)E:Z Ratio
Triethyl phosphonoacetateBenzaldehydeNaHTHF-20100>99:1
Triethyl phosphonoacetate3-Phenylpropanaln-BuLiTHF-78 to rt52-
Methyl bis(trifluoroethyl)phosphonoacetateBenzaldehydeNaHTHF-2010026:74
Ethyl bis(hexafluoroisopropyl)phosphonoacetateBenzaldehyde(CF₃)₂CHONaTHF-78 to rt983:97

Note: Data is illustrative and compiled from various sources on HWE reactions. Specific results for the synthesis of this compound may vary.

Visualizations

HWE_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Geranial Geranial Addition Nucleophilic Addition Geranial->Addition Phosphonate Triethyl phosphonoacetate Anion_Formation Phosphonate Anion Formation Phosphonate->Anion_Formation + Base in THF Base Strong Base (e.g., NaH) Anion_Formation->Addition Elimination Elimination Addition->Elimination Quench Quench Reaction Elimination->Quench Extraction Aqueous Extraction Quench->Extraction Purification Column Chromatography or Fractional Distillation Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Wet_Reagents Wet Reagents/ Solvent Low_Yield->Wet_Reagents Weak_Base Weak/Old Base Low_Yield->Weak_Base Side_Reactions Side Reactions Low_Yield->Side_Reactions Ylide_Decomposition Ylide Decomposition Low_Yield->Ylide_Decomposition Dry_Glassware Flame-dry glassware, use anhydrous solvents Wet_Reagents->Dry_Glassware Fresh_Base Use fresh, strong base Weak_Base->Fresh_Base Slow_Addition Slow addition of aldehyde Side_Reactions->Slow_Addition In_Situ Generate ylide in situ Ylide_Decomposition->In_Situ

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Overcoming Co-elution of (3E)- and (3Z)-3,7-dimethylocta-1,3,6-triene in GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of (3E)- and (3Z)-3,7-dimethylocta-1,3,6-triene isomers in Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the co-elution of (3E)- and (3Z)-3,7-dimethylocta-1,3,6-triene isomers?

The co-elution of these isomers, commonly known as E/Z isomers of β-ocimene, is primarily due to their very similar physicochemical properties.[1] Key contributing factors include:

  • Similar Boiling Points: Geometric isomers often have very close boiling points, making separation by distillation or on non-polar GC columns challenging.

  • Similar Polarity: The difference in polarity between the (3E) and (3Z) isomers is minimal, leading to similar interaction strengths with many common GC stationary phases.

  • Suboptimal GC Conditions: An unoptimized temperature program, incorrect column selection, or an inappropriate carrier gas flow rate can fail to exploit the subtle differences between the isomers.

Q2: Which type of GC column is best suited for separating geometric isomers like (3E)- and (3Z)-3,7-dimethylocta-1,3,6-triene?

The choice of the GC column is critical for achieving separation.[1] While a standard non-polar column (e.g., DB-1 or HP-5) might be a good starting point for general terpene analysis, resolving these specific geometric isomers often requires a stationary phase with different selectivity.[1] Consider the following:

  • Mid-Polarity Columns: Columns with intermediate polarity, such as those containing arylene-modified or cyanopropylphenyl dimethyl polysiloxane phases, can offer different selectivity that may enhance the resolution of these isomers.[1]

  • Polar Columns: Polar stationary phases, like polyethylene (B3416737) glycol (PEG) columns (e.g., DB-WAX), can also be effective.[1] The increased interaction with the polar phase can sometimes differentiate between the subtle structural differences of the isomers.

Q3: Can I use a mass spectrometry (MS) detector to resolve the co-elution of these isomers?

While a standard MS detector cannot physically separate co-eluting compounds, it can sometimes help in their deconvolution if their mass spectra show unique fragment ions or differing ion ratios.[2] However, for geometric isomers, the mass spectra are often very similar or identical, making deconvolution challenging. For definitive separation and quantification, chromatographic resolution is preferred.

Q4: Are there advanced GC techniques that can resolve these isomers?

Yes, for particularly challenging separations, advanced techniques can be employed:

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique uses two columns with different stationary phases to provide significantly enhanced separation power. GCxGC has been shown to be effective in resolving co-eluting terpenes in complex mixtures.[3][4][5]

  • Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV): This method can distinguish between isomers based on their unique VUV absorbance spectra, allowing for deconvolution of co-eluting peaks.[6]

Troubleshooting Guide for Co-elution

If you are experiencing co-elution of (3E)- and (3Z)-3,7-dimethylocta-1,3,6-triene, follow this troubleshooting workflow:

Troubleshooting_Workflow start Start: Co-elution Observed check_column Step 1: Evaluate GC Column start->check_column optimize_temp Step 2: Optimize Temperature Program check_column->optimize_temp If co-elution persists resolution_achieved Resolution Achieved check_column->resolution_achieved Resolution improved adjust_flow Step 3: Adjust Carrier Gas Flow Rate optimize_temp->adjust_flow If co-elution persists optimize_temp->resolution_achieved Resolution improved advanced_tech Step 4: Consider Advanced Techniques adjust_flow->advanced_tech If co-elution persists adjust_flow->resolution_achieved Resolution improved advanced_tech->resolution_achieved Resolution achieved

Caption: Troubleshooting workflow for resolving co-eluting isomers.

Step 1: Evaluate GC Column

The stationary phase chemistry is the most critical factor for selectivity.

  • Problem: Your current column (e.g., a standard non-polar phase) does not provide sufficient selectivity for the isomers.

  • Solution:

    • Switch to a Different Polarity: If using a non-polar column, try a mid-polarity or a polar column.

    • Consult Column Selection Guides: Refer to manufacturer literature for columns specifically designed for terpene or isomer analysis.

Column Type Stationary Phase Example Potential for Separation
Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1)Low
Mid-Polarity (50%-Phenyl)-methylpolysiloxane (e.g., DB-17ms)Moderate to High[4]
Polar Polyethylene Glycol (e.g., DB-WAX)Moderate to High[1]
Step 2: Optimize the Temperature Program

A well-designed temperature ramp is crucial for separating compounds with close boiling points.

  • Problem: The temperature ramp is too fast, causing the isomers to move through the column without sufficient interaction with the stationary phase.

  • Solution:

    • Lower the Initial Temperature: Start at a lower initial oven temperature to improve the separation of volatile compounds.

    • Decrease the Ramp Rate: A slower ramp rate (e.g., 1-3°C/minute) through the expected elution range of the isomers can significantly improve resolution.

    • Introduce an Isothermal Hold: Consider adding a short isothermal hold at a temperature just below the elution temperature of the isomers to enhance separation.

Parameter Initial Setting (Example) Optimized Setting (Example) Effect on Resolution
Initial Temperature 60°C40°CImproves separation of early eluting peaks
Ramp Rate 10°C/min2°C/minIncreases interaction time, improving resolution
Isothermal Hold None2 min at 80°CCan enhance separation of closely eluting peaks
Step 3: Adjust Carrier Gas Flow Rate

The carrier gas flow rate affects column efficiency.

  • Problem: The flow rate is too high or too low, leading to band broadening and reduced resolution.

  • Solution:

    • Determine the Optimal Flow Rate: Consult the column manufacturer's recommendations for the optimal linear velocity for your carrier gas (e.g., Helium or Hydrogen).

    • Fine-tune the Flow Rate: Experiment with slightly adjusting the flow rate around the optimum to see if resolution improves.

Experimental Protocol: A Starting Point for Method Development

This protocol provides a starting point for developing a GC-MS method to separate (3E)- and (3Z)-3,7-dimethylocta-1,3,6-triene. Optimization will likely be required.

1. GC-MS System and Column:

  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977 MSD or equivalent.

  • Column: Agilent J&W DB-35ms (30 m x 0.25 mm, 0.25 µm) or a similar mid-polarity column.

2. GC Method Parameters:

Parameter Value Rationale
Inlet Temperature 250°CEnsures complete vaporization.
Injection Mode Split (e.g., 50:1)Prevents column overloading.
Carrier Gas HeliumInert and provides good efficiency.
Column Flow 1.0 mL/min (Constant Flow)A good starting point for a 0.25 mm ID column.
Oven Program
- Initial Temperature40°C, hold for 1 minAllows for sharp initial peaks.
- Ramp 12°C/min to 120°CSlow ramp to enhance separation of isomers.
- Ramp 220°C/min to 280°C, hold for 2 minFaster ramp to elute any heavier compounds.

3. MS Method Parameters:

Parameter Value
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-300) or SIM

4. Sample Preparation:

  • Prepare a standard solution of a mixture of (3E)- and (3Z)-3,7-dimethylocta-1,3,6-triene in a suitable solvent (e.g., hexane (B92381) or methanol) at a concentration of approximately 10-100 µg/mL.

  • Inject 1 µL of the standard solution into the GC-MS system.

5. Data Analysis and Optimization:

  • Examine the chromatogram for the separation of the two isomers.

  • If co-elution is still present, proceed with the optimization steps outlined in the troubleshooting guide.

Method_Development_Logic start Start with Initial Method run_analysis Run Analysis start->run_analysis evaluate_resolution Evaluate Resolution run_analysis->evaluate_resolution adjust_temp Adjust Temperature Program (slower ramp, lower initial T) evaluate_resolution->adjust_temp Resolution < 1.5 change_column Change Column (different polarity) evaluate_resolution->change_column No improvement final_method Final Method Achieved evaluate_resolution->final_method Resolution > 1.5 adjust_temp->run_analysis adjust_flow Adjust Flow Rate adjust_temp->adjust_flow Minor improvement needed change_column->start adjust_flow->run_analysis

Caption: Logical flow for GC method development and optimization.

References

Technical Support Center: (3E)-3,7-dimethylocta-1,3,6-triene (β-Ocimene) Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of (3E)-3,7-dimethylocta-1,3,6-triene (β-ocimene) standards. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of β-ocimene standards?

A1: β-Ocimene is susceptible to degradation through several mechanisms, primarily initiated by exposure to environmental factors. Key contributors to its instability include:

  • Oxidation: As an unsaturated hydrocarbon with multiple double bonds, β-ocimene is prone to oxidation when exposed to air (oxygen).[1] This can be accelerated by the presence of light and elevated temperatures.

  • Thermal Stress: High temperatures can lead to the isomerization and degradation of β-ocimene.[2] This is particularly relevant during sample preparation and analysis, such as in a hot GC inlet.[3]

  • Light Exposure (Photodegradation): Exposure to UV or ambient light can provide the energy to initiate degradation reactions.[4]

  • Acid/Base Hydrolysis: Although less common for a hydrocarbon, extreme pH conditions can potentially contribute to degradation over time.[4]

Q2: How should β-ocimene standards be properly stored to ensure stability?

A2: To minimize degradation and maintain the integrity of your β-ocimene standards, adhere to the following storage recommendations:

  • Temperature: Store at or below -15°C.[5] For long-term storage, -80°C is recommended.[5]

  • Atmosphere: Store under an inert gas, such as nitrogen or argon, to prevent oxidation.[5]

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Container: Use tightly sealed containers to prevent evaporation and exposure to air and moisture.[6]

Q3: What are the expected degradation products of β-ocimene?

A3: Under atmospheric conditions, the primary degradation of trans-β-ocimene is initiated by reaction with hydroxyl (OH) radicals. In the presence of oxygen (O2) and nitrogen oxides (NO), the major degradation products are acetone (B3395972) and 4-methyl-3,5-hexadienal.[7][8] Ozonolysis can also lead to the formation of formaldehyde, acetone, methylglyoxal, and hydroxyacetone.[6] Under laboratory conditions involving forced degradation, a variety of other oxygenated derivatives and isomers may be formed.

Q4: Can I use a stock solution of β-ocimene that has been stored at -20°C for several months?

A4: For optimal results, it is recommended to use a stock solution stored at -20°C within one month.[5] For longer-term storage (up to 6 months), -80°C is advised.[5] Before use, it is good practice to verify the purity of the standard, especially if it has been stored for an extended period.

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of β-ocimene, particularly using Gas Chromatography (GC).

Problem Potential Cause(s) Recommended Solution(s)
Low or No Peak Response Degradation of the Standard: The standard may have degraded due to improper storage or handling.Prepare a fresh standard from a new, unopened ampule. Verify storage conditions (temperature, inert atmosphere, protection from light).
Analyte Loss During Sample Preparation: Volatilization of β-ocimene due to its low boiling point.[9]Keep samples and solvents chilled. If grinding solid samples, consider doing so under liquid nitrogen to prevent heating.[3][9]
Active Sites in the GC System: Active sites in the inlet liner or column can cause analyte adsorption or degradation.Use a deactivated inlet liner. Trim 10-20 cm from the front of the column.[10]
Poor Peak Shape (Tailing) Physical Issues with the Column: Poor column installation (incorrect depth, bad cut).Re-cut and reinstall the column, ensuring a clean, 90-degree cut.[10]
Chemical Interactions: Active sites in the inlet or column interacting with the analyte.Use a new, deactivated inlet liner. Condition the column according to the manufacturer's instructions.[10]
Poor Peak Shape (Fronting) Column Overload: Injecting too much analyte.Reduce the injection volume or dilute the sample.[10]
Incompatible Solvent: The solvent may not be appropriate for the column phase or injection conditions.Ensure the solvent is compatible with the stationary phase.
Split Peaks Improper Column Installation: The column is not seated correctly in the inlet.Check and adjust the column installation depth.[10]
Solvent Effects: Incompatible solvent or issues with solvent focusing.For splitless injections, consider lowering the initial oven temperature. Use a single solvent for dilution if possible.[10]
Co-elution with Other Terpenes Insufficient Chromatographic Resolution: The GC method is not optimized to separate β-ocimene from other similar terpenes (e.g., limonene, p-cymene).[9]Optimize the GC oven temperature program (e.g., use a slower ramp rate). Select a column with a different stationary phase to improve separation.[3]
Confirmation of Peak Identity: Difficulty in distinguishing between co-eluting compounds based on retention time alone.Utilize a mass spectrometer (MS) detector. The unique mass spectra can help to deconvolute and accurately quantify co-eluting peaks.[3][9]

Experimental Protocols

Protocol 1: Forced Degradation Study of β-Ocimene Standard

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Objective: To intentionally degrade a β-ocimene standard under various stress conditions and analyze the resulting products.

Materials:

  • β-Ocimene standard

  • Appropriate solvent (e.g., methanol, acetonitrile)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • GC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of β-ocimene in a suitable solvent at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add HCl to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 M. Incubate under the same conditions as the acid hydrolysis.

    • Oxidation: Treat an aliquot with a solution of H₂O₂ (e.g., 3%). Incubate at room temperature.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines.[4]

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, along with an unstressed control, by a validated GC-MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and characterize any degradation products using the mass spectral data.

    • Determine the percentage of degradation of β-ocimene.

    • Assess the mass balance of the reaction to account for all components.[11][12]

Protocol 2: GC-MS Analysis of β-Ocimene and its Degradation Products

Objective: To separate and identify β-ocimene and its potential degradation products.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Column: A non-polar or medium-polarity column (e.g., DB-5MS or equivalent) is often suitable for terpene analysis.[3]

GC-MS Parameters (Example):

Parameter Setting
Inlet Temperature 250°C (can be optimized to minimize degradation)[3]
Injection Mode Split (e.g., 20:1) or Splitless
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Program Initial: 50°C, hold for 2 minRamp: 5°C/min to 200°CHold: 5 min at 200°C
MS Transfer Line 280°C
Ion Source Temp. 230°C
Scan Range m/z 40-400

Procedure:

  • Sample Preparation: Dilute the β-ocimene standard or forced degradation sample in a suitable solvent to an appropriate concentration.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the data in full scan mode.

  • Data Analysis:

    • Identify the β-ocimene peak based on its retention time and mass spectrum.

    • Search the chromatogram for new peaks corresponding to degradation products.

    • Use the NIST library or other mass spectral libraries to tentatively identify the degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for β-Ocimene Standards

Parameter Condition Rationale
Temperature ≤ -15°C (Short-term)-80°C (Long-term)[5]Minimizes thermal degradation and isomerization.
Atmosphere Inert Gas (Nitrogen, Argon)[5]Prevents oxidation.
Light Protected from Light (Amber Vials)Prevents photodegradation.
Container Tightly SealedPrevents evaporation and exposure to air/moisture.

Table 2: Atmospheric Degradation of trans-β-Ocimene

Reactant Rate Constant (cm³ molecule⁻¹ s⁻¹ at ~298 K) Major Products
OH Radical ~4.56 x 10⁻¹⁰[7][8]Acetone, 4-methyl-3,5-hexadienal[7][8]
Ozone (O₃) ~3.74 x 10⁻¹⁶[6]Formaldehyde, Acetone, Methylglyoxal, Hydroxyacetone[6]
Nitrate Radical (NO₃) ~2.2 x 10⁻¹¹[7]Oxygenated products
Chlorine Atom (Cl) ~5.5 x 10⁻¹⁰[7]Oxygenated products

Visualizations

Stability_Workflow cluster_storage Standard Handling & Storage cluster_analysis Analysis cluster_troubleshooting Troubleshooting Store Store Standard ≤ -15°C, Inert Gas, Dark Prep Prepare Working Solution (Keep Cold) Store->Prep Use as needed Analyze GC-MS Analysis Prep->Analyze Data Data Review Analyze->Data CheckPurity Purity Acceptable? Data->CheckPurity CheckPurity->Data Yes, Proceed Troubleshoot Troubleshoot GC-MS (See Guide) CheckPurity->Troubleshoot No Troubleshoot->Analyze Re-analyze

Caption: Workflow for handling, analysis, and troubleshooting of β-ocimene standards.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_evaluation Data Evaluation start Start: β-Ocimene Standard acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxide Oxidation (e.g., 3% H₂O₂) start->oxide thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analyze Analyze All Samples by GC-MS (Including Control) acid->analyze base->analyze oxide->analyze thermal->analyze photo->analyze compare Compare Stressed vs. Control analyze->compare identify Identify Degradation Products (MS Library) compare->identify quantify Quantify Degradation (%) identify->quantify mass_balance Assess Mass Balance quantify->mass_balance report Report Findings mass_balance->report

Caption: Experimental workflow for a forced degradation study of β-ocimene.

GCTroubleshooting start Poor Chromatographic Result peak_shape What is the issue? start->peak_shape tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting split Split Peak peak_shape->split Split no_peak Low / No Peak peak_shape->no_peak Low/No Signal sol_tail Solution for Tailing: 1. Check/re-install column 2. Use deactivated liner 3. Trim column inlet tailing->sol_tail sol_front Solution for Fronting: 1. Reduce injection volume 2. Dilute sample fronting->sol_front sol_split Solution for Split Peak: 1. Check column installation 2. Optimize initial oven temp split->sol_split sol_no_peak Solution for No Peak: 1. Prepare fresh standard 2. Check for leaks 3. Keep samples cold no_peak->sol_no_peak

Caption: Logical relationship for troubleshooting common GC issues with β-ocimene analysis.

References

Technical Support Center: Optimization of GC Column Selection for Terpene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the selection and optimization of Gas Chromatography (GC) columns for terpene analysis. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the GC analysis of terpenes.

Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q1: What are the common causes of poor peak shape in terpene analysis?

Poor peak shape, such as tailing, fronting, or splitting, can significantly compromise resolution and the accuracy of quantification. For terpenes, which are often volatile and can be reactive, these issues commonly arise from problems within the sample introduction system (the inlet), the GC column itself, or suboptimal method parameters. Key areas to investigate include active sites in the inlet, column contamination or degradation, and incorrect method settings like injection volume or oven temperature.[1]

Q2: All of my terpene peaks are tailing. What is the likely cause?

When all peaks in a chromatogram exhibit tailing, the issue is more likely physical rather than chemical in nature.[1] Common causes include:

  • Poor Column Installation: An improperly cut column end or incorrect placement within the inlet can create dead volume or turbulence, leading to tailing.[1] The column cut should be clean, flat, and at a right angle.[1]

  • Contaminated Inlet Liner: Active sites can form in the liner due to the accumulation of non-volatile residues from the sample matrix. These sites can interact with analytes, causing tailing.[1]

  • System Leaks: Leaks in the injector, especially around the septum, can disrupt the carrier gas flow and result in poor peak shape.[1]

Q3: Only some of my terpene peaks, particularly the more polar ones, are tailing. What does this suggest?

If only specific peaks are tailing, the cause is likely chemical. This points to secondary retention mechanisms where certain analytes interact with active sites within the system.[1] Potential causes include:

  • Active Sites: Polar terpenes can interact with active sites on a contaminated inlet liner, at the head of the column, or within the stationary phase itself.[1]

  • Stationary Phase Mismatch: Analyzing polar terpenes on a non-polar column without proper deactivation can lead to tailing.[1]

Q4: My terpene peaks are fronting. What is the most probable cause?

Peak fronting, where the front of the peak is wider than the back, is most often caused by column overload.[1] This occurs when too much sample is introduced for the column to handle effectively.[1]

Issue: Poor Resolution and Co-elution

Q5: I'm observing co-elution of terpene isomers. How can I improve their separation?

The co-elution of isomers is a significant challenge in terpene analysis due to their similar physical properties.[2][3] To improve separation, consider the following:

  • Change Stationary Phase Polarity: If a non-polar column fails to separate two compounds, trying a column with intermediate or high polarity can provide different selectivity.[2]

  • Optimize Temperature Program: A slow initial temperature ramp can improve the resolution of volatile monoterpenes.[2]

  • Use a Longer Column or a Column with a Smaller Internal Diameter: This can increase column efficiency and improve separation.[2]

  • Consider Two-Dimensional GC (GCxGC): GCxGC couples two columns with different stationary phases, providing enhanced separation for complex mixtures like terpenes.[3][4]

Q6: Early eluting (volatile) compounds are poorly separated. What adjustments should I make?

For poor separation of early-eluting volatile compounds, you should lower the initial oven temperature and/or use a slower temperature ramp rate.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in analyzing terpenes by GC?

The analysis of terpenes by GC can be challenging due to their diverse chemical structures and volatility. Common issues include:

  • Peak Tailing: Asymmetrical peaks can lead to inaccurate quantification and reduced resolution, often caused by interactions between polar terpenes and active sites in the GC system.[2]

  • Co-elution of Isomers: Many terpenes are isomers with similar physical properties, making their separation difficult.[2][3]

  • Analyte Loss: Volatile monoterpenes can be lost during sample preparation, while less volatile sesquiterpenes may show poor recovery with certain injection techniques like headspace.[5]

  • Matrix Effects: Complex sample matrices can interfere with the analysis, causing peak distortion or masking analytes.[2]

Q2: How do I select the optimal GC column for my terpene analysis?

The choice of the GC column is critical for good separation. The primary consideration is the stationary phase polarity.[2]

  • Non-polar phases (e.g., 100% dimethylpolysiloxane or 5% phenyl/95% dimethylpolysiloxane) are a good starting point and are traditionally used for terpene and cannabinoid analysis.[2][6]

  • Intermediate polarity phases (e.g., arylene-modified cyanopropylphenyl dimethyl polysiloxane) can offer different selectivity, which is useful for resolving specific isomers.[2][7]

  • Polar phases (e.g., polyethylene (B3416737) glycol - WAX) are effective for improving the separation of polar terpenoids like terpene alcohols.[2][8][9]

For a broad screening of both non-polar and polar terpenes, a mid-polarity column is often a good compromise.[2]

Q3: What are the key experimental parameters to optimize for terpene analysis?

Beyond the column, several other parameters should be optimized:

  • Inlet Temperature: This needs to be high enough for complete vaporization without causing thermal degradation of the terpenes.[2]

  • Oven Temperature Program: A well-designed temperature ramp is crucial for separating terpenes with a wide range of boiling points.[2]

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (typically helium or hydrogen) affects separation efficiency.[2]

  • Injection Technique: The choice between split, splitless, and headspace injection depends on the analyte concentration and sample matrix. Headspace sampling is common for volatile terpenes, while liquid injection may provide better recovery for less volatile sesquiterpenes.[2][5]

Q4: How do column dimensions (length, internal diameter, film thickness) affect terpene analysis?

  • Length: Longer columns provide better resolution but result in longer analysis times.

  • Internal Diameter (ID): Smaller ID columns offer higher efficiency (narrower peaks) and better resolution. However, they have lower sample capacity. 0.25 mm ID is a popular choice that balances efficiency and capacity.[10]

  • Film Thickness: Thicker films are suitable for highly volatile compounds as they increase retention. Thinner films are better for high-boiling point compounds (semivolatiles) and can lead to sharper peaks.[10]

Data Presentation

Table 1: Recommended GC Columns for Terpene Analysis

Stationary PhasePolarityCommon Trade NamesTypical Applications
100% DimethylpolysiloxaneNon-polarDB-1, HP-1, Rtx-1General purpose, good for non-polar terpenes.[2]
5% Phenyl / 95% DimethylpolysiloxaneNon-polarDB-5, HP-5, Rtx-5Slightly more polar than 100% PDMS, widely used for terpene and cannabinoid analysis.[2][6]
6% Cyanopropylphenyl / 94% DimethylpolysiloxaneIntermediateRxi-624Sil MSGood for resolving a variety of terpenes.[2][7]
50% Phenyl / 50% DimethylpolysiloxaneIntermediate-PolarDB-17, Rtx-50Used for resolving complex mixtures of terpenes and cannabinoids.[2][6]
Polyethylene Glycol (PEG)PolarDB-WAX, HP-INNOWax, CarbowaxExcellent for separating polar terpenoids like alcohols and esters.[2]

Table 2: Impact of GC Column Dimensions on Terpene Separation

ParameterEffect of Increasing the ParameterEffect of Decreasing the Parameter
Length Increased Resolution, Longer Analysis TimeDecreased Resolution, Shorter Analysis Time
Internal Diameter (ID) Decreased Efficiency, Increased Sample CapacityIncreased Efficiency, Decreased Sample Capacity
Film Thickness Increased Retention (good for volatiles), Increased BleedDecreased Retention (good for semivolatiles), Sharper Peaks, Reduced Bleed

Experimental Protocols

General Terpene Profiling by GC-FID (Liquid Injection)

This protocol provides a starting point for the analysis of a broad range of terpenes in a liquid extract.[2][11]

  • Sample Preparation: a. Accurately weigh approximately 0.1 g of the homogenized sample into a centrifuge tube.[2][11] b. Add a suitable solvent like methanol (B129727) or ethanol.[2][11] c. Vortex or sonicate to ensure thorough mixing.[2] d. Centrifuge the sample to pellet any solid material.[2] e. Filter the supernatant through a 0.22 µm syringe filter into a GC vial.[2]

  • GC-FID Analysis: a. Column: Select an appropriate column based on the target terpenes (see Table 1). A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column.[11] b. Inlet Temperature: 250 °C c. Carrier Gas: Helium or Hydrogen at an optimal flow rate. d. Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.
    • Ramp: 5 °C/min to 240 °C.
    • Hold: 5 minutes at 240 °C. (This is a starting point and should be optimized for the specific terpenes of interest.) e. Detector: FID at 280 °C. f. Injection Volume: 1 µL with an appropriate split ratio.

  • Data Analysis: a. Identify peaks by comparing their retention times to those of known analytical standards.[2] b. Quantify the analytes using a calibration curve prepared from certified reference materials.[2]

Mandatory Visualization

GC_Column_Selection_Workflow GC Column Selection Logic for Terpene Analysis start Start: Define Terpene Analytes polarity What is the primary polarity of the target terpenes? start->polarity nonpolar Primarily Non-polar (e.g., monoterpenes, sesquiterpenes) polarity->nonpolar Non-polar polar Primarily Polar (e.g., terpenoids, terpene alcohols) polarity->polar Polar mixed Broad Mix of Polarities polarity->mixed Mixed isomers Are isomeric separations critical? nonpolar->isomers polar_col Select a polar column (e.g., WAX) polar->polar_col intermediate_col Select an intermediate polarity column (e.g., Rxi-624Sil MS, DB-17) mixed->intermediate_col nonpolar_col Select a non-polar column (e.g., DB-1, DB-5) isomers->nonpolar_col No isomers->intermediate_col Yes optimize Optimize method parameters (temp. program, flow rate) nonpolar_col->optimize polar_col->optimize intermediate_col->optimize

Caption: Logic for selecting a GC column based on terpenoid polarity.

Troubleshooting_Peak_Tailing Troubleshooting Workflow for Peak Tailing in GC start Observe Peak Tailing all_peaks Are ALL peaks tailing? start->all_peaks some_peaks Are only SOME (often polar) peaks tailing? all_peaks->some_peaks No physical_causes Suspect Physical Causes all_peaks->physical_causes Yes chemical_causes Suspect Chemical Causes some_peaks->chemical_causes Yes action_physical1 Re-cut and reinstall column physical_causes->action_physical1 action_physical2 Check for leaks (septum, fittings) physical_causes->action_physical2 action_physical3 Replace inlet liner physical_causes->action_physical3 action_chemical1 Use a new, deactivated liner chemical_causes->action_chemical1 action_chemical2 Trim 10-20cm from column inlet chemical_causes->action_chemical2 action_chemical3 Check column/analyte polarity match chemical_causes->action_chemical3 resolved Problem Resolved action_physical1->resolved action_physical2->resolved action_physical3->resolved action_chemical1->resolved action_chemical2->resolved action_chemical3->resolved

Caption: Troubleshooting workflow for peak tailing in GC analysis.

References

Troubleshooting low recovery of (3E)-3,7-dimethylocta-1,3,6-triene during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of (3E)-3,7-dimethylocta-1,3,6-triene during extraction procedures.

I. Compound Data

A summary of the key physical and chemical properties of this compound is provided below to aid in the optimization of extraction protocols.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆[1][2][3]
Molecular Weight 136.23 g/mol [1][2][4][5]
Appearance Colorless to light yellow liquid[2]
Odor Warm, herbaceous[2]
Boiling Point 165 - 175.2 °C at 760 mmHg[1][3][6]
Flash Point ~46.9 °C[1][3][6]
Density ~0.776 - 0.8 g/cm³[1][4]
Vapor Pressure ~1.52 hPa at 20°C; ~2.19 hPa at 25°C[6]
Water Solubility Insoluble (0.06 g/L at 25°C)[6]
Solvent Solubility Soluble in ethanol, ethyl acetate, n-hexane, toluene, and other common organic solvents. Slightly soluble in chloroform (B151607) and methanol.[2][6]
Stability Light sensitive; store at <-15°C under an inert atmosphere (e.g., Nitrogen).[4]

II. Frequently Asked Questions (FAQs)

Q1: I am experiencing very low or no recovery of this compound. What are the most likely causes?

Low recovery of a volatile compound like this compound can stem from several factors. The most common issues include:

  • Analyte Loss due to Volatility: The compound may be evaporating during sample preparation, extraction, or solvent evaporation steps.

  • Inappropriate Extraction Solvent: The chosen solvent may have a low affinity for the target analyte, resulting in poor partitioning from the sample matrix.

  • Suboptimal Extraction Conditions: Factors such as pH, temperature, and mixing intensity can significantly impact extraction efficiency.

  • Emulsion Formation (for Liquid-Liquid Extraction): A stable emulsion layer can trap the analyte, preventing its transfer into the organic phase.

  • Analyte Degradation: The compound is light-sensitive and may degrade if exposed to light or high temperatures for extended periods.[4]

  • Improper Solid-Phase Extraction (SPE) Sorbent or Eluent: The chosen SPE cartridge may not effectively retain the analyte, or the elution solvent may be too weak to desorb it.

Q2: How can I minimize the loss of this compound due to its high volatility?

To mitigate evaporative losses, consider the following precautions:

  • Maintain Low Temperatures: Perform all experimental steps, including sample preparation and extraction, at reduced temperatures (e.g., on an ice bath).

  • Gentle Solvent Evaporation: If solvent evaporation is necessary, use a gentle stream of nitrogen or a rotary evaporator at low temperature and reduced pressure. Avoid high heat.

  • Minimize Headspace: Use vials and containers that are appropriately sized for your sample volume to reduce the headspace where the compound can volatilize.

  • Work Quickly: Minimize the time the sample is exposed to the atmosphere.

Q3: What is the best type of extraction method for this compound?

Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective for isolating this compound. The optimal choice depends on the sample matrix and the desired level of purity.

  • Liquid-Liquid Extraction (LLE): A robust and widely used technique suitable for a broad range of sample types. It is particularly useful when dealing with complex matrices.

  • Solid-Phase Extraction (SPE): Offers high selectivity and can yield cleaner extracts with better reproducibility compared to LLE.[7] It is an excellent option for concentrating the analyte from a dilute solution.

III. Troubleshooting Guides

A. Liquid-Liquid Extraction (LLE) Troubleshooting

LLE_Troubleshooting start Low Recovery in LLE check_volatility Is the analyte lost due to volatility? start->check_volatility check_emulsion Is an emulsion forming? start->check_emulsion check_solvent Is the extraction solvent appropriate? start->check_solvent check_conditions Are the extraction conditions optimal? start->check_conditions solution_volatility Maintain low temperatures. Use gentle solvent evaporation. Minimize headspace. check_volatility->solution_volatility Yes solution_emulsion Gentle mixing instead of vigorous shaking. Add brine (salting out). Centrifuge the sample. Filter through glass wool. check_emulsion->solution_emulsion Yes solution_solvent Select a solvent with high affinity for terpenes (e.g., n-hexane, ethyl acetate). Perform multiple extractions with smaller solvent volumes. check_solvent->solution_solvent No solution_conditions Adjust pH of the aqueous phase. Optimize mixing time and intensity. check_conditions->solution_conditions No

References

Minimizing isomerization of beta-ocimene during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of beta-ocimene (B41892) during sample preparation is critical for accurate analysis and reliable results. Beta-ocimene, a volatile monoterpene, is susceptible to isomerization, primarily into alloocimene, when exposed to various environmental factors. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preserving the native isomeric form of beta-ocimene throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is beta-ocimene and why is its isomerization a concern?

A1: Beta-ocimene is a naturally occurring monoterpene found in a variety of plants and fruits, existing as two primary isomers: cis-beta-ocimene and trans-beta-ocimene.[1][2] It is a key component of many essential oils and contributes to their characteristic aroma. Isomerization is the process where beta-ocimene converts into other structurally different molecules, most notably alloocimene. This conversion can be triggered by factors such as heat, light, and the presence of acids or bases.[3][4] The isomerization of beta-ocimene is a significant concern for researchers as it alters the chemical profile of the sample, leading to inaccurate quantification and misinterpretation of its biological activity or aromatic properties.

Q2: What are the main factors that induce the isomerization of beta-ocimene?

A2: The primary factors that can cause the isomerization of beta-ocimene to alloocimene and other degradation products include:

  • Heat: Beta-ocimene is thermally unstable, and isomerization can occur at temperatures above 100°C.[3]

  • Light: Exposure to UV light can promote degradation and isomerization.

  • Oxygen: Beta-ocimene is unstable in the presence of air (oxygen) and can undergo oxidation.[2]

  • pH: Extreme acidic or basic conditions can catalyze isomerization. While a specific optimal pH range is not well-documented, maintaining a near-neutral pH is advisable.

  • Solvents: The choice of solvent can influence stability. While common organic solvents like ethanol (B145695) are used, their purity and storage conditions are important.[5]

Q3: How should I store my beta-ocimene standards and samples to prevent isomerization?

A3: To ensure the stability of beta-ocimene in standards and prepared samples, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, ideally at -20°C or -80°C for long-term storage.[1]

  • Light: Protect from light by using amber vials or storing in the dark.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]

  • Container: Use tightly sealed, non-reactive containers (e.g., glass vials with PTFE-lined caps).

Troubleshooting Guide

This guide addresses specific issues you might encounter during sample preparation and analysis.

Problem Potential Cause Troubleshooting Steps
Presence of alloocimene peak in a fresh beta-ocimene standard during GC-MS analysis. Thermal degradation in the GC inlet.Lower the injector port temperature. A starting point of 200-220°C is recommended for volatile terpenes. Use a deactivated (silylated) inlet liner to minimize active sites that can catalyze isomerization.[6][7]
Inconsistent beta-ocimene concentrations across replicate extractions from the same plant material. Inefficient or variable extraction conditions leading to partial degradation. Loss of volatile beta-ocimene during sample handling.Employ a validated cold extraction protocol (see Experimental Protocols section). Ensure all extraction steps are performed quickly and at low temperatures. Keep sample extracts chilled throughout the process and minimize exposure to air.[8]
Appearance of unexpected peaks in the chromatogram that are not present in the initial sample. Isomerization or degradation of beta-ocimene during sample workup (e.g., concentration step).If a concentration step is necessary, use gentle techniques such as rotary evaporation under reduced pressure and low temperature, or a gentle stream of nitrogen gas. Avoid heating the sample to dryness.
Poor recovery of beta-ocimene from the sample matrix. Inappropriate solvent selection. Incomplete extraction from the plant matrix.Select a non-polar or medium-polarity solvent like hexane (B92381), butane, or cold ethanol, which are effective for extracting terpenes.[9][10] Ensure the plant material is sufficiently ground (cryo-grinding is recommended) to allow for efficient solvent penetration.[8]

Quantitative Data Summary

The following table summarizes key quantitative parameters to consider for minimizing beta-ocimene isomerization.

Parameter Recommended Condition Rationale Citation
Extraction Temperature -20°C to -80°C (for cold solvent extraction)Significantly reduces the rate of thermal isomerization and preserves volatile terpenes.[11]
Drying Temperature (for plant material) Below 40°CHigher temperatures during drying can lead to significant loss of beta-ocimene. A study on Syzygium polyanthum leaves showed the highest β-ocimene content was achieved with drying at 40°C.[12]
GC Inlet Temperature Start with 200-220°C and optimizeMinimizes on-column thermal degradation of beta-ocimene.[6][7]
pH of Aqueous Solutions Near-neutral (pH ~7)Extreme acidic or basic conditions can catalyze isomerization.[13]
Storage Temperature -20°C to -80°CSlows down degradation and isomerization reactions significantly.[1]

Experimental Protocols

Protocol: Cold Solvent Extraction of Beta-Ocimene from Plant Material

This protocol is designed to extract beta-ocimene from fresh or frozen plant material while minimizing isomerization.

Materials:

  • Fresh or frozen plant material

  • Liquid nitrogen

  • Pre-chilled (-20°C) extraction solvent (e.g., ethanol or a 1:1 mixture of hexane and acetone)

  • Mortar and pestle or a cryo-grinder

  • Pre-chilled (-20°C) centrifuge tubes

  • Centrifuge capable of refrigeration

  • Pre-chilled (-20°C) filter funnel and filter paper (or a syringe filter with a PTFE membrane)

  • Rotary evaporator with a cold trap and a water bath (set to ≤ 30°C) or a gentle stream of nitrogen gas

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Sample Homogenization:

    • Freeze the plant material with liquid nitrogen.

    • Immediately grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryo-grinder. This prevents enzymatic activity and the loss of volatile compounds.[8]

  • Extraction:

    • Quickly transfer the powdered plant material to a pre-chilled centrifuge tube.

    • Add the pre-chilled extraction solvent at a ratio of 1:10 (w/v) (e.g., 1 g of plant material to 10 mL of solvent).

    • Vortex the mixture for 1-2 minutes.

    • Place the tube on a shaker or rotator in a cold room or refrigerator (4°C) for 15-30 minutes. Minimize extraction time to reduce the chance of degradation.

  • Clarification:

    • Centrifuge the extract at 4°C for 10 minutes at a moderate speed (e.g., 3000 x g) to pellet the solid plant material.

    • Carefully decant the supernatant into a clean, pre-chilled tube.

    • For further clarification, filter the supernatant through a pre-chilled filter paper or a syringe filter into a pre-chilled collection flask.

  • Solvent Removal (if necessary):

    • If concentration is required, use a rotary evaporator with the water bath temperature set no higher than 30°C and under reduced pressure.

    • Alternatively, the solvent can be evaporated under a gentle stream of nitrogen gas in a fume hood, ensuring the sample remains cold.

    • Avoid concentrating the sample to complete dryness, as this can lead to the loss of volatile compounds.

  • Storage:

    • Transfer the final extract to an amber glass vial, flush with nitrogen gas if possible, and seal tightly with a PTFE-lined cap.

    • Store the extract at -20°C or -80°C until analysis.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis & Storage start Fresh/Frozen Plant Material cryo_grind Cryo-Grinding (Liquid Nitrogen) start->cryo_grind cold_extraction Cold Solvent Extraction (-20°C to -80°C Ethanol/Hexane) cryo_grind->cold_extraction centrifuge Refrigerated Centrifugation (4°C) cold_extraction->centrifuge filtration Cold Filtration centrifuge->filtration concentration Low-Temp Solvent Evaporation (≤ 30°C, Reduced Pressure) filtration->concentration storage Store at -20°C to -80°C (Inert Atmosphere) concentration->storage gcms GC-MS Analysis (Low Inlet Temp) storage->gcms

Caption: Workflow for minimizing beta-ocimene isomerization during sample preparation.

logical_relationship cluster_factors Isomerization Triggers beta_ocimene β-Ocimene (cis/trans isomers) alloocimene Alloocimene & Degradation Products beta_ocimene->alloocimene Isomerization heat Heat (>100°C) heat->beta_ocimene light UV Light light->beta_ocimene oxygen Oxygen oxygen->beta_ocimene ph Extreme pH ph->beta_ocimene

Caption: Factors inducing the isomerization of beta-ocimene.

References

Technical Support Center: Stereoselective Synthesis of (3E)-3,7-Dimethylocta-1,3,6-triene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of (3E)-3,7-dimethylocta-1,3,6-triene, a key intermediate in the development of novel therapeutics and fine chemicals. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the challenges of this synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, also known as (E)-β-ocimene.

Issue 1: Low E/Z Selectivity in Olefination Reactions

Q: My reaction is producing a mixture of (3E) and (3Z) isomers with poor selectivity. How can I improve the E-selectivity?

A: Low E/Z selectivity is a common challenge in the synthesis of trisubstituted alkenes. The choice of reaction and reaction conditions is critical.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is often the preferred method for achieving high E-selectivity.[1] The use of stabilized phosphonate (B1237965) ylides in the HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1] To further enhance E-selectivity, consider the following:

    • Base and Solvent: The choice of base and solvent can influence the equilibration of intermediates. Using bases like NaH or KHMDS in aprotic solvents such as THF or DME can promote the formation of the E-isomer.

    • Temperature: Running the reaction at a slightly elevated temperature may favor the formation of the more stable E-isomer, but this should be optimized to avoid side reactions.

  • Wittig Reaction: While the Wittig reaction is a powerful tool for olefination, achieving high E-selectivity with unstabilized or semi-stabilized ylides can be challenging.[2]

    • Ylide Stabilization: Stabilized ylides (e.g., those with adjacent electron-withdrawing groups) tend to favor the formation of (E)-alkenes.[3] However, for the synthesis of this compound from 6-methylhept-5-en-2-one, a less stabilized ylide is required, which may lead to mixtures of isomers.

    • Schlosser Modification: For unstabilized ylides, the Schlosser modification can be employed to increase the proportion of the (E)-alkene.[2] This involves the use of a strong base like phenyllithium (B1222949) at low temperatures to equilibrate the betaine (B1666868) intermediate to the more stable threo form, which then eliminates to the (E)-alkene.

  • Julia-Kocienski Olefination: This modified Julia olefination provides excellent E-selectivity.[4] The reaction of a phenyltetrazole (PT)-sulfone with a carbonyl compound typically yields the (E)-alkene with high stereoselectivity.[4]

Issue 2: Low Reaction Yield

Q: I am experiencing low yields in my synthesis. What are the potential causes and how can I address them?

A: Low yields can stem from several factors, including incomplete reactions, side reactions, and purification losses.

  • Reagent Purity: Ensure all reagents, especially the carbonyl compound (6-methylhept-5-en-2-one) and the ylide precursor, are pure and free of contaminants. Solvents should be anhydrous, as water can quench the strong bases used to generate ylides.

  • Reaction Conditions:

    • Temperature: The temperature for ylide generation and the subsequent olefination reaction needs to be carefully controlled. Ylide formation is typically carried out at low temperatures (e.g., -78 °C or 0 °C) to prevent decomposition. The olefination step may require warming to room temperature or gentle heating.

    • Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times may result in product degradation or side reactions.

  • Side Reactions:

    • Enolization of the Ketone: 6-Methylhept-5-en-2-one is an enolizable ketone. The use of strong, non-nucleophilic bases is crucial to favor ylide formation over deprotonation of the ketone.

    • Ylide Decomposition: The phosphonium (B103445) ylide can be unstable, especially at higher temperatures. It is often generated in situ and used immediately.

  • Purification: The product, this compound, is volatile. Care must be taken during solvent removal to avoid product loss. Purification by column chromatography should be performed efficiently.

Issue 3: Difficulty in Separating E and Z Isomers

Q: I have a mixture of E and Z isomers. How can I effectively separate them?

A: The separation of geometric isomers can be challenging due to their similar physical properties.

  • Column Chromatography: Careful column chromatography on silica (B1680970) gel is the most common method for separating E and Z isomers of alkenes.

    • Solvent System: A non-polar solvent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297), is typically used. The optimal solvent system will need to be determined by TLC analysis. The separation can be improved by using a long column and a slow flow rate.

  • Preparative Gas Chromatography (Prep-GC): For small-scale separations where high purity is required, preparative GC can be a very effective technique.

  • Silver Ion Chromatography: Silver ion (Ag+) chromatography can be used to separate unsaturated compounds based on the number and geometry of their double bonds. The stationary phase is impregnated with silver nitrate, which interacts differently with the π-electrons of the E and Z isomers, allowing for their separation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the E-selective synthesis of this compound?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is generally considered one of the most reliable methods for the E-selective synthesis of trisubstituted alkenes.[1] It typically provides good to excellent yields and high E-selectivity. The Julia-Kocienski olefination is another excellent choice for high E-selectivity.[4]

Q2: Can I use the Wittig reaction for this synthesis?

A2: Yes, the Wittig reaction can be used, but achieving high E-selectivity can be a challenge, especially with the required unstabilized ylide.[2] The reaction often yields a mixture of E and Z isomers. For preferential formation of the E-isomer, the Schlosser modification of the Wittig reaction may be necessary.[2]

Q3: What are the common starting materials for the synthesis of this compound?

A3: A common and commercially available starting material is 6-methylhept-5-en-2-one. This ketone can be reacted with an appropriate ylide (e.g., ethylidenetriphenylphosphorane in a Wittig reaction or a corresponding phosphonate in an HWE reaction) to form the target molecule.

Q4: How can I confirm the stereochemistry of my product?

A4: The stereochemistry of the product can be determined using spectroscopic methods:

  • ¹H NMR Spectroscopy: The chemical shifts of the vinylic protons and the allylic protons can differ between the E and Z isomers. For this compound, the vinylic proton at C4 typically appears at a different chemical shift compared to the (3Z) isomer. Specifically, for the (3E)-isomer, the vinylic proton at C4 is expected around 6.3-6.4 ppm.[5]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to determine the spatial proximity of protons. For the (3E)-isomer, an NOE would be expected between the vinylic proton at C4 and the methyl group at C3.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The E and Z isomers will likely have different retention times on a GC column.[6][7] By comparing the retention times with those of authentic standards or literature data, the isomers can be identified.

Q5: What are the safety precautions I should take during this synthesis?

A5:

  • Reagents: Many of the reagents used, such as organolithium bases (e.g., n-BuLi) and sodium hydride, are pyrophoric and/or water-sensitive. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using appropriate techniques.

  • Solvents: Anhydrous ethereal solvents like THF and diethyl ether are flammable and can form explosive peroxides. They should be handled in a well-ventilated fume hood away from ignition sources.

  • Product: this compound is a flammable liquid.[8] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves, should be followed.

Data Presentation

The following table summarizes typical yields and E/Z selectivity for different synthetic methods used to prepare trisubstituted alkenes, providing a comparative overview.

Synthetic MethodTypical Yield (%)Typical E/Z RatioNotes
Horner-Wadsworth-Emmons 70-95>95:5Generally high E-selectivity.[1]
Julia-Kocienski Olefination 60-90>95:5Excellent E-selectivity.[4]
Wittig Reaction (standard) 40-80Variable (often favors Z)Stereoselectivity depends on ylide stability and reaction conditions.[2]
Wittig (Schlosser modification) 50-70>90:10Improves E-selectivity for unstabilized ylides.[2]
Olefin Cross-Metathesis 50-85VariableSelectivity depends on the catalyst and substrates.[9]

Experimental Protocols

Key Experiment: Horner-Wadsworth-Emmons Synthesis of this compound

This protocol is a representative procedure adapted from general methods for the HWE reaction.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 6-Methylhept-5-en-2-one

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation of the Phosphonate Ylide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) under a stream of nitrogen.

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Olefination Reaction:

    • Cool the resulting ylide solution back to 0 °C.

    • Add a solution of 6-methylhept-5-en-2-one (1.0 eq) in a small amount of anhydrous THF dropwise to the ylide solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure, being careful not to lose the volatile product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

  • Characterization:

    • Confirm the structure and stereochemistry of the product by ¹H NMR, ¹³C NMR, and GC-MS analysis.

Visualizations

Logical Workflow for Troubleshooting Low E/Z Selectivity

G start Low E/Z Selectivity Observed check_method Review Synthetic Method start->check_method is_hwe Using Horner-Wadsworth-Emmons? check_method->is_hwe is_wittig Using Wittig Reaction? check_method->is_wittig is_julia Using Julia-Kocienski? check_method->is_julia optimize_hwe Optimize HWE Conditions: - Check base (NaH, KHMDS) - Use aprotic solvent (THF, DME) - Adjust temperature is_hwe->optimize_hwe Yes wittig_ylide Check Ylide Type is_wittig->wittig_ylide Yes optimize_julia Optimize Julia-Kocienski: - Ensure PT-sulfone is used - Check base and temperature is_julia->optimize_julia Yes end Improved E-Selectivity optimize_hwe->end stabilized_ylide Is the ylide stabilized? wittig_ylide->stabilized_ylide unstabilized_ylide Unstabilized Ylide stabilized_ylide->unstabilized_ylide No use_stabilized Use Stabilized Ylide for E-selectivity stabilized_ylide->use_stabilized Yes schlosser Consider Schlosser Modification unstabilized_ylide->schlosser schlosser->end use_stabilized->end optimize_julia->end

Caption: A troubleshooting workflow for addressing low E/Z selectivity.

Experimental Workflow for Horner-Wadsworth-Emmons Synthesis

G start Start prepare_ylide Prepare Phosphonate Ylide: - NaH + Triethyl phosphonoacetate in THF at 0°C start->prepare_ylide add_ketone Add 6-Methylhept-5-en-2-one at 0°C, then warm to RT prepare_ylide->add_ketone quench Quench with aq. NH4Cl add_ketone->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, GC-MS) purify->characterize end End Product: This compound characterize->end

Caption: Step-by-step workflow for the HWE synthesis.

References

Artifact formation during thermal desorption of (3E)-3,7-dimethylocta-1,3,6-triene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3E)-3,7-dimethylocta-1,3,6-triene, also known as trans-β-ocimene. The focus is on mitigating artifact formation during thermal desorption gas chromatography (TD-GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to analyze?

This compound (trans-β-ocimene) is a monoterpene found in various plants and essential oils. Its analysis via thermal desorption is challenging due to its thermal lability. The heat applied during the desorption process can induce chemical transformations, leading to the formation of artifacts that are not present in the original sample. This can result in inaccurate qualitative and quantitative analysis.

Q2: What are the primary artifacts formed during the thermal desorption of this compound?

The primary artifacts are isomers, oxidation products, and cyclization products. The most common artifact is alloocimene , formed through a thermally induced[1][2]-hydrogen shift isomerization.[1][3] Other potential artifacts include:

  • Isomers: cis-β-ocimene, α-ocimene.

  • Oxidation Products: (3E,5E)-2,6-dimethyl-3,5,7-octatrien-2-ol and (3E,5E)-2,6-dimethyl-1,3,5,7-octatetraene, especially when using carbon-based sorbents in the presence of air and moisture. Acetone (B3395972) and methanol (B129727) can also form, particularly when samples are heated in the presence of oxygen.

  • Cyclization Products: Limonene, terpinolene, and α-terpinene can be formed from the degradation of related compounds like linalool, which can also be present in samples containing ocimene.[4]

Q3: At what temperatures does significant artifact formation occur?

Studies have shown that ocimene isomerization can occur at temperatures as low as 100°C.[3] Therefore, it is critical to use the lowest possible desorption temperature that still allows for efficient transfer of the analyte from the sorbent tube to the GC column.

Q4: Can the choice of sorbent material influence artifact formation?

Yes, the sorbent material can play a significant role. Active sorbents, such as those with carbon-based materials, can promote oxidation reactions, especially in the presence of humid air. For thermally labile compounds like terpenes, less active sorbents are often preferred. Tenax® TA is a commonly used sorbent for volatile and semi-volatile organic compounds, including terpenes, and has been shown to be suitable for many applications. However, the optimal sorbent should be determined based on the specific analytes of interest and the sample matrix.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Presence of alloocimene or other ocimene isomers in the chromatogram. High desorption temperature leading to thermal isomerization.Optimize the desorption temperature. Start with a lower temperature (e.g., 200-220°C) and gradually increase until efficient desorption of the target analyte is achieved without significant isomerization.
Long desorption time.Minimize the desorption time to reduce the thermal stress on the analyte. A shorter, rapid thermal desorption is often preferable.
Appearance of unexpected oxygenated compounds (e.g., aldehydes, ketones). Oxidation of the analyte on the sorbent tube or in the transfer line.Ensure an inert gas flow (e.g., helium or nitrogen) during desorption to minimize contact with oxygen. Use sorbent tubes that are properly sealed and stored. Consider using an oxygen trap in the carrier gas line.
Use of an active sorbent material (e.g., activated charcoal) in the presence of air/moisture.Select a less active sorbent material like Tenax® TA. If a stronger sorbent is necessary, ensure the sample is dry before analysis and use an inert atmosphere.
Poor recovery of this compound. Incomplete desorption from the sorbent tube.While minimizing temperature is important, it must be sufficient for quantitative transfer. If recovery is low, cautiously increase the desorption temperature in small increments or increase the desorption flow rate.
Degradation of the analyte.Follow the recommendations for minimizing isomerization and oxidation.
Presence of cyclic monoterpenes (limonene, terpinolene) not expected in the sample. Thermally induced cyclization of ocimene or co-eluting acyclic monoterpenes.Lower the desorption temperature and time. Confirm the identity of these peaks using mass spectrometry and by analyzing standards.

Quantitative Data on Artifact Formation

While specific quantitative data for the thermal desorption of this compound is limited in the literature, the following table summarizes the known thermal behavior of ocimene.

Parameter Condition Observation Reference
Isomerization Temperature> 100°C (liquid phase)Ocimene begins to isomerize to alloocimene.[3]
Activation Energy for IsomerizationLiquid Phase99.7 kJ mol⁻¹[3]
Artifact Formation on SorbentActive carbon, humid airFormation of (3E,5E)-2,6-dimethyl-3,5,7-octatrien-2-ol and (3E,5E)-2,6-dimethyl-1,3,5,7-octatetraene.
Artifact Formation with OxygenHeating in the presence of O₂Formation of acetone and methanol.

Experimental Protocols

Recommended TD-GC-MS Method for Minimizing Artifact Formation

This protocol provides a starting point for the analysis of this compound and should be optimized for your specific instrumentation and sample matrix.

1. Sample Collection:

  • Sorbent Tube: Use a conditioned sorbent tube packed with Tenax® TA or a similar inert sorbent.

  • Sampling Flow Rate: Typically 0.1 - 0.2 L/min.

  • Sample Volume: Dependent on the expected concentration of the analyte.

2. Thermal Desorption:

  • Purge: Purge the sorbent tube with inert gas (helium or nitrogen) prior to desorption to remove trapped air and moisture.

  • Primary Desorption Temperature: Start with a conservative temperature, for example, 220°C.

  • Primary Desorption Time: 5 - 10 minutes.

  • Desorption Flow Rate: 20 - 50 mL/min.

  • Cryofocusing: Use a cold trap (e.g., at -10°C to -30°C) to focus the analytes before injection into the GC.

  • Secondary (Trap) Desorption: Rapidly heat the cold trap to a temperature sufficient to transfer the analytes to the GC column (e.g., 250°C).

3. Gas Chromatography:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).

  • Oven Program: A typical starting point would be:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/min to 250°C.

    • Final hold: 5 minutes.

4. Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 350.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Visualizations

Artifact_Formation_Pathway cluster_main Thermal Desorption Process cluster_artifacts Potential Artifacts 3E_3_7_dimethylocta_1_3_6_triene This compound (trans-β-ocimene) Alloocimene Alloocimene 3E_3_7_dimethylocta_1_3_6_triene->Alloocimene Isomerization ([1,5]-H shift) Other_Isomers Other Ocimene Isomers 3E_3_7_dimethylocta_1_3_6_triene->Other_Isomers Isomerization Oxidation_Products Oxidation Products (e.g., aldehydes, ketones) 3E_3_7_dimethylocta_1_3_6_triene->Oxidation_Products Oxidation (Heat + O2) Cyclization_Products Cyclization Products (e.g., limonene) 3E_3_7_dimethylocta_1_3_6_triene->Cyclization_Products Cyclization (High Heat)

Caption: Potential artifact formation pathways for this compound during thermal desorption.

Troubleshooting_Workflow Start Artifacts Detected in Chromatogram Check_Isomers Isomerization Products Present? (e.g., Alloocimene) Start->Check_Isomers Lower_Temp Lower Desorption Temperature and/or Time Check_Isomers->Lower_Temp Yes Check_Oxidation Oxidation Products Present? Check_Isomers->Check_Oxidation No Reanalyze Re-analyze Sample Lower_Temp->Reanalyze Inert_System Ensure Inert System (Purge with He/N2, Check for Leaks) Check_Oxidation->Inert_System Yes Check_Oxidation->Reanalyze No Change_Sorbent Consider a More Inert Sorbent (e.g., Tenax TA) Inert_System->Change_Sorbent Change_Sorbent->Reanalyze

References

Improving signal-to-noise ratio for trace level detection of beta-ocimene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the signal-to-noise ratio (S/N) in the trace level detection of beta-ocimene (B41892). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust solutions for reliable and reproducible analytical results. Beta-ocimene, a volatile monoterpene, presents unique analytical challenges due to its low boiling point and potential for degradation and loss during analysis.[1]

This guide provides frequently asked questions (FAQs), a comprehensive troubleshooting guide, and detailed experimental protocols to help you optimize your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for a low signal-to-noise ratio when analyzing trace levels of beta-ocimene?

A1: A low S/N ratio for beta-ocimene typically stems from a combination of factors related to its volatile nature and the complexity of the sample matrix. Key reasons include:

  • Analyte Loss: Due to its high volatility, beta-ocimene can be easily lost during sample collection, storage, and preparation.[1] Heat generated during processes like grinding can lead to premature volatilization.[1]

  • Matrix Effects: Complex sample matrices can contain non-volatile components that interfere with the analysis, causing signal suppression or enhancement.[1][2]

  • Sub-optimal Analytical Method: The chosen extraction technique or Gas Chromatography-Mass Spectrometry (GC-MS) parameters may not be optimized for volatile terpenes, leading to poor recovery or inefficient transfer to the detector.

  • Instrumental Noise: High baseline noise can be caused by impurities in the carrier gas, column bleed, or contamination in the injector or detector.[3][4]

  • Co-elution: Beta-ocimene may co-elute with other isomeric terpenes or matrix components, making accurate peak integration and quantification difficult. Using mass spectrometry (MS) can help deconvute co-eluting peaks based on their mass spectra.[1]

Q2: How can I improve my sample preparation to enhance the beta-ocimene signal?

A2: Optimizing sample preparation is critical for preventing analyte loss and concentrating beta-ocimene prior to analysis.[5] Consider the following techniques:

  • Minimize Heat Exposure: Keep samples chilled or frozen during storage and preparation to prevent the loss of volatile monoterpenes like beta-ocimene.[1] Grinding samples under liquid nitrogen is an effective strategy.[1]

  • Headspace (HS) Analysis: This technique is ideal for volatile compounds as it analyzes the vapor phase above the sample, leaving non-volatile matrix components behind.[1] Techniques like the full evaporation technique (FET) can further minimize matrix effects.[1]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method where a coated fiber absorbs and concentrates analytes from the sample headspace or liquid.[1][5] A divinylbenzene/polydimethylsiloxane (DVB/PDMS) fiber is often effective for terpenes.[1]

  • Thermal Desorption (TD): This technique is highly sensitive as it involves trapping volatile compounds on a sorbent tube and then thermally desorbing them directly into the GC-MS system, eliminating the dilution effect of solvent extraction.[6]

Q3: What are the optimal GC-MS parameters for trace beta-ocimene detection?

A3: The ideal GC-MS parameters aim to achieve good peak shape, resolution from interfering compounds, and high sensitivity.

  • Inlet Temperature: Use the lowest possible temperature that allows for efficient volatilization of beta-ocimene without causing thermal degradation of other sample components.

  • Carrier Gas Flow Rate: An optimal flow rate (typically around 1.0-1.5 mL/min for helium) ensures the best balance between analysis time and peak resolution.[7]

  • Column Selection: A mid-polarity column, such as a DB-5MS or equivalent, is often suitable for terpene analysis. For complex mixtures, consider a column with a different stationary phase to improve separation.[2][7]

  • Oven Temperature Program: A slower initial ramp rate can improve the separation of highly volatile compounds like beta-ocimene from the solvent peak and other early-eluting compounds.

  • MS Detector Settings: Use Selected Ion Monitoring (SIM) mode instead of full scan mode to significantly improve sensitivity and S/N. By monitoring only a few characteristic ions for beta-ocimene, the dwell time on those ions is increased, enhancing the signal.

Q4: How can I reduce high baseline noise in my chromatogram?

A4: High baseline noise can obscure small peaks and make trace level detection impossible. To reduce noise:

  • Ensure High-Purity Gases: Use high-purity carrier gas (e.g., helium 99.999%) and install purifiers to remove oxygen, moisture, and hydrocarbons.[4]

  • Check for Leaks: System leaks are a common cause of baseline noise and instability. Regularly perform a leak check on the injector, column connections, and detector fittings.[2][3]

  • Proper Column Conditioning: Condition new columns according to the manufacturer's instructions to remove residual solvents and unbound stationary phase, which can cause high bleed and noise.

  • Routine Maintenance: Regularly clean the injector liner and the ion source of the mass spectrometer to remove contaminants that can contribute to noise.[3]

Q5: What data processing techniques can be used to improve the signal-to-noise ratio after data acquisition?

A5: Computational methods can be applied to improve the S/N ratio of the acquired data.

  • Signal Averaging: If multiple injections of the same sample are performed, averaging the signals can reduce random noise. The S/N ratio improves by the square root of the number of scans averaged.[8]

  • Digital Smoothing: Algorithms like Moving Average or Savitzky-Golay filters can be used to smooth the baseline noise.[8][9] However, excessive smoothing should be avoided as it can distort the peak shape and reduce peak height.[9]

  • Fourier Filtering: This advanced technique transforms the data into the frequency domain, where the signal (a broad peak) can be separated from high-frequency noise (sharp peaks). The noise can then be filtered out before transforming the data back to the time domain.[8]

Troubleshooting Guide for Low S/N in Beta-Ocimene Detection

This guide provides a structured approach to identifying and resolving common issues encountered during the trace analysis of beta-ocimene.

SymptomPossible Cause(s)Recommended Solution(s)
No or Very Small Peak Sample Preparation: Significant loss of volatile beta-ocimene during preparation.[1]• Keep samples chilled/frozen.[1]• Minimize sample handling and exposure to air.• Use headspace or SPME techniques to avoid solvent loss.[5][10]
Injection Issue: Faulty syringe, incorrect injection volume, or leak in the injector.[11]• Verify autosampler/syringe functionality.[11]• Check for leaks at the septum and inlet fittings.[3]• Ensure sufficient sample volume in the vial.[11]
Inactive Compound Adsorption: Active sites in the inlet liner or column are adsorbing the analyte.• Use a deactivated or silanized inlet liner.• Trim the first few centimeters of the column.• Replace the column if it is old or contaminated.[3]
High Baseline Noise Contaminated System: Contamination in the carrier gas, injector, column, or detector.[4]• Use high-purity gases with purifiers.[4]• Bake out the column and clean the injector and detector.[3]• Check for septum bleed by running a blank with a new septum.
Column Bleed: Degradation of the column's stationary phase, especially at high temperatures.[4]• Ensure the oven temperature does not exceed the column's maximum limit.• Use a low-bleed column.• Condition the column properly before use.[4]
Electronic Noise: Issues with the detector electronics or power supply.• Check all electrical connections for stability.[3]• If possible, install a voltage regulator.[3]• Consult the instrument manufacturer's service guide.
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample for the column's capacity.• Dilute the sample or reduce the injection volume.
Inlet or Column Activity: Active sites are interacting with the analyte.• Replace the inlet liner with a deactivated one.• Use a more inert column.[3]
Improper Flow Rate: Carrier gas flow is too high or too low.• Optimize the carrier gas flow rate for the column dimensions.[7]
Inconsistent Results (Poor Reproducibility) GC System Leaks: Leaks can cause fluctuations in flow rates and pressure.[2]• Perform a thorough leak check of the entire GC system.[2]
Variable Injection Volume: Issues with the autosampler syringe.• Check the syringe for bubbles or leaks; replace if necessary.[11]
Sample Instability: Beta-ocimene degrading or evaporating from the vial over time.• Prepare samples fresh before analysis.• Ensure vials are properly sealed with high-quality septa.• Keep the sample tray cooled if possible.

Experimental Protocols & Visualizations

Experimental Workflow for Beta-Ocimene Analysis

The following diagram illustrates a typical workflow for the trace level detection of beta-ocimene using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

G cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis & Data Processing cluster_result Result Sample 1. Sample Collection (e.g., plant material, food) Grind 2. Cryogenic Grinding (if solid sample) Sample->Grind Vial 3. Transfer to Headspace Vial (with NaCl/water if needed) Grind->Vial SPME 4. HS-SPME Extraction (e.g., 40°C for 20 min) Vial->SPME Desorption 5. Thermal Desorption in GC Inlet SPME->Desorption GCMS 6. GC-MS Separation & Detection (SIM Mode) Desorption->GCMS Data 7. Data Acquisition GCMS->Data Processing 8. Data Processing (Integration, Smoothing) Data->Processing Result Improved S/N Ratio Processing->Result G Start Start: Low S/N Ratio for Beta-Ocimene Q1 Is the baseline noisy? Start->Q1 A1_Yes Reduce Noise Sources Q1->A1_Yes Yes Q2 Is the peak signal low? Q1->Q2 No A1_Sol • Check gas purity & leaks • Clean injector & detector • Check for column bleed A1_Yes->A1_Sol A1_Sol->Q2 A2_Yes Increase Signal Intensity Q2->A2_Yes Yes End S/N Ratio Improved Q2->End No (Issue Resolved) A2_Sol • Optimize sample prep (SPME, HS) • Prevent analyte loss (keep cool) • Switch to SIM mode • Check for system activity A2_Yes->A2_Sol A2_Sol->End

References

Technical Support Center: Refinement of Behavioral Bioassays with (3E)-3,7-dimethylocta-1,3,6-triene ((E)-β-Ocimene)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (3E)-3,7-dimethylocta-1,3,6-triene, also commonly known as (E)-β-ocimene, in behavioral bioassays. The information is tailored for researchers, scientists, and drug development professionals working with this versatile semiochemical.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in behavioral bioassays?

A1: this compound, or (E)-β-ocimene, is a naturally occurring monoterpene found in a wide variety of plants.[1] In behavioral bioassays, it is primarily used to study insect behavior as it can act as a kairomone, allomone, or pheromone depending on the insect species and context. It plays a significant role in plant defense, attracting predators or parasitoids of herbivores, and can also be involved in pollinator attraction and social communication in insects like honey bees.[1][2]

Q2: What are the key physical and chemical properties of (E)-β-ocimene to consider for experimental design?

A2: (E)-β-ocimene is a volatile, colorless to light yellow liquid. Key properties include:

  • Molecular Formula: C₁₀H₁₆

  • Molecular Weight: 136.23 g/mol

  • Boiling Point: Approximately 175°C

  • Solubility: It is practically insoluble in water but soluble in organic solvents like hexane (B92381) and ethanol.

  • Stability: It is sensitive to light and should be stored at low temperatures (<-15°C) under an inert gas like nitrogen to prevent degradation.

Q3: What are the most common behavioral bioassays used to study the effects of (E)-β-ocimene?

A3: The most common bioassays for studying volatile compounds like (E)-β-ocimene are:

  • Olfactometer Bioassays (Y-tube and multi-arm): These are used to assess the preference or aversion of an insect to the odor of (E)-β-ocimene compared to a control.[3][4][5][6][7][8]

  • Wind Tunnel Bioassays: These allow for the study of upwind flight orientation and source-location behaviors in flying insects in response to a plume of (E)-β-ocimene.[9][10][11][12]

  • Electroantennography (EAG): This electrophysiological technique measures the electrical response of an insect's antenna to (E)-β-ocimene, providing a measure of olfactory sensitivity.[13][14][15][16][17]

Q4: How does (E)-β-ocimene influence insect behavior?

A4: The effect of (E)-β-ocimene is highly context-dependent. For example:

  • It can act as a repellent to herbivores like Spodoptera litura larvae at certain concentrations.[18]

  • It is a component of herbivore-induced plant volatiles (HIPVs) that can attract parasitic wasps to their hosts.[19]

  • In honey bees, it functions as a brood pheromone that can influence worker behavior, such as accelerating the onset of foraging.[2][20]

Troubleshooting Guides

Olfactometer Bioassays (Y-tube & Multi-Arm)
Problem Possible Causes Recommended Solutions
No significant choice observed between the treatment and control arms. 1. Inappropriate concentration: The concentration of (E)-β-ocimene may be too high (repellent) or too low (undetectable). 2. Solvent effects: The solvent used to dilute the (E)-β-ocimene may be repellent or attractive to the insects. 3. Environmental factors: Uneven lighting, temperature gradients, or vibrations can influence insect behavior. 4. Insect acclimatization: Insects may be stressed or not properly acclimatized to the experimental conditions.1. Conduct a dose-response study: Test a range of concentrations to determine the optimal one for eliciting a behavioral response. 2. Run a solvent control: Always test the solvent alone against a clean air control to ensure it is neutral. 3. Control the environment: Use diffuse, uniform lighting and ensure consistent temperature and humidity. Place the olfactometer on an anti-vibration table if necessary. 4. Acclimatize insects: Allow insects to acclimatize to the temperature, humidity, and light conditions of the testing room for at least one hour before the bioassay.
High variability in insect responses. 1. Inconsistent airflow: Uneven airflow between the arms can bias insect movement. 2. Contamination: Residual odors from previous experiments can affect results. 3. Biological variation: The age, sex, and physiological state (e.g., mated status, hunger level) of the insects can influence their responsiveness.1. Calibrate airflow: Use flowmeters to ensure equal and consistent airflow through all arms of the olfactometer. 2. Thorough cleaning: Clean all glassware and components with appropriate solvents (e.g., hexane, ethanol) and bake at a high temperature between trials. 3. Standardize test subjects: Use insects of the same age, sex, and physiological state for all replicates.
Wind Tunnel Bioassays
Problem Possible Causes Recommended Solutions
Insects show no upwind flight towards the odor source. 1. Laminar airflow disruption: Turbulent airflow can prevent the formation of a distinct odor plume. 2. Inappropriate wind speed: The wind speed may be too high or too low for the insect species being tested. 3. Visual cues: Lack of or inappropriate visual cues can disorient the insects.1. Ensure laminar flow: Use a smoke test to visualize the airflow and ensure a coherent plume is formed. Honeycomb diffusers at the upwind end can help create laminar flow. 2. Optimize wind speed: Adjust the wind speed to match the natural flight capabilities of the test insect. 3. Provide visual stimuli: The wind tunnel should have a textured floor and/or walls to provide visual feedback for the insects during flight.
Insects land on the walls or ceiling of the tunnel. 1. Phototactic behavior: Insects may be attracted to external light sources. 2. Escape behavior: The experimental conditions may be stressful, leading to escape responses.1. Control lighting: Conduct experiments under controlled, diffuse lighting (e.g., red light for nocturnal insects) and shield the tunnel from external light. 2. Minimize stress: Handle insects carefully and ensure the experimental parameters (temperature, humidity) are optimal for the species.
Electroantennography (EAG)
Problem Possible Causes Recommended Solutions
No or very weak EAG response. 1. Poor electrode contact: The recording and reference electrodes are not making good contact with the antenna. 2. Antenna desiccation: The antenna preparation has dried out. 3. Low concentration: The concentration of (E)-β-ocimene is below the detection threshold of the antenna.1. Check electrode placement: Ensure the electrodes are correctly positioned and making good electrical contact. 2. Humidify the air stream: Pass the continuous airflow over water to maintain antenna hydration. 3. Increase stimulus concentration: Test a higher concentration of the compound.
Unstable baseline or high noise levels. 1. Electrical interference: Nearby electrical equipment can introduce noise. 2. Mechanical vibration: Vibrations can cause movement of the antenna preparation. 3. Inconsistent airflow: Fluctuations in the continuous airflow can cause baseline drift.1. Use a Faraday cage: Place the EAG setup inside a Faraday cage to shield it from electrical noise. 2. Use an anti-vibration table: Isolate the setup from vibrations. 3. Ensure stable airflow: Use a precise flow controller for the continuous air stream.

Quantitative Data

Table 1: Behavioral Response of S. litura Larvae to (E)-β-ocimene
Concentration of (E)-β-ocimene (µg/µL)Larval PreferenceChi-square (χ²)p-value
0.1No significant preference3.0000.083
1Preference for control diet8.8770.003
10Strong preference for control diet42.655< 0.001

Data extracted from a dual-choice bioassay.[18]

Table 2: EAG Response of Honey Bee (Apis mellifera) Antennae to β-ocimene
Dose of β-ocimene (v/v)Mean EAG Response (mV) ± SD
10⁻⁹~0.1 ± 0.05
10⁻⁴~0.4 ± 0.1
10⁻²~0.8 ± 0.2

Hypothetical data based on typical dose-dependent responses observed in EAG assays with honey bees.[15]

Experimental Protocols

Y-Tube Olfactometer Bioassay Protocol

This protocol outlines a typical dual-choice bioassay to test the preference of an insect to (E)-β-ocimene.

1. Preparation of Stimuli:

  • Prepare a stock solution of (E)-β-ocimene in a high-purity solvent (e.g., hexane).

  • Perform serial dilutions to obtain the desired test concentrations.

  • Apply a known volume of the stimulus solution to a filter paper strip.

  • For the control, apply the same volume of solvent to another filter paper strip.

  • Allow the solvent to evaporate completely before placing the filter paper in the olfactometer arms.

2. Olfactometer Setup:

  • A Y-tube olfactometer is connected to a purified and humidified air source.

  • The airflow is split and passed through two flowmeters to ensure an equal flow rate into each arm of the Y-tube.

  • The filter papers with the stimulus and control are placed in their respective arms.

3. Behavioral Observation:

  • A single insect is introduced at the base of the Y-tube.

  • The insect's choice is recorded when it moves a set distance into one of the arms and remains there for a specified time.

  • Each insect is tested only once.

  • The olfactometer is cleaned thoroughly with solvent and baked between trials to prevent contamination. The position of the treatment and control arms should be swapped after a set number of replicates to avoid positional bias.

Electroantennography (EAG) Protocol

This protocol describes the basic steps for measuring the antennal response of an insect to (E)-β-ocimene.

1. Antenna Preparation:

  • Anesthetize the insect by chilling.

  • Excise one antenna at the base under a dissecting microscope.

  • Mount the antenna between two electrodes using conductive gel. The recording electrode is connected to the distal end, and the reference electrode to the basal end.

2. EAG Recording Setup:

  • The mounted antenna is placed in a continuous stream of purified and humidified air.

  • The electrodes are connected to a high-impedance amplifier, and the signal is digitized and recorded on a computer.

3. Stimulus Delivery:

  • A known amount of (E)-β-ocimene solution is applied to a piece of filter paper and inserted into a Pasteur pipette.

  • A puff of air is delivered through the pipette, directing the odor plume over the antenna.

  • The resulting depolarization of the antennal neurons is recorded as a negative voltage deflection (the EAG response).

4. Data Analysis:

  • The amplitude of the EAG response (in millivolts) is measured.

  • Responses to different concentrations of (E)-β-ocimene are compared to the response to a solvent control.

Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase prep_stimuli Prepare (E)-β-ocimene dilutions and control setup_olf Setup olfactometer with stimulus and control prep_stimuli->setup_olf prep_olf Clean and assemble Y-tube olfactometer prep_olf->setup_olf prep_insect Acclimatize insects to experimental conditions introduce_insect Introduce single insect at the base prep_insect->introduce_insect setup_olf->introduce_insect record_choice Record insect's first choice and time spent introduce_insect->record_choice analyze_data Analyze choice data (e.g., Chi-square test) record_choice->analyze_data interpret_results Interpret results as attraction, repulsion, or no preference analyze_data->interpret_results

Caption: Workflow for a Y-tube olfactometer bioassay.

G cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis prep_antenna Excise and mount insect antenna on electrodes setup_eag Place antenna in humidified air stream prep_antenna->setup_eag prep_stimulus Prepare (E)-β-ocimene stimulus in a pipette deliver_puff Deliver odor puff over the antenna prep_stimulus->deliver_puff setup_eag->deliver_puff record_signal Record voltage deflection (EAG response) deliver_puff->record_signal measure_amplitude Measure amplitude of the EAG response record_signal->measure_amplitude compare_responses Compare responses to different concentrations and control measure_amplitude->compare_responses

Caption: Workflow for an Electroantennography (EAG) experiment.

G cluster_troubleshooting Troubleshooting Logic start Unexpected Behavioral Result check_concentration Is the concentration appropriate? start->check_concentration check_controls Are the controls (e.g., solvent) neutral? check_concentration->check_controls Yes revise_concentration Revise concentration (dose-response) check_concentration->revise_concentration No check_environment Are environmental conditions optimal and stable? check_controls->check_environment Yes validate_controls Validate controls check_controls->validate_controls No check_protocol Is the experimental protocol being followed consistently? check_environment->check_protocol Yes stabilize_environment Stabilize environment check_environment->stabilize_environment No standardize_protocol Standardize protocol check_protocol->standardize_protocol No end Refined Bioassay check_protocol->end Yes revise_concentration->end validate_controls->end stabilize_environment->end standardize_protocol->end

Caption: Logical workflow for troubleshooting behavioral bioassays.

References

Validation & Comparative

Navigating the Maze of Mass Spectral Libraries for Terpene Identification: A Comparative Guide for (3E)-3,7-dimethylocta-1,3,6-triene

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals frequently encounter the challenge of accurately identifying volatile organic compounds (VOCs) in complex mixtures. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose, with mass spectral libraries being pivotal for confident compound identification. This guide provides a comparative overview of major mass spectral libraries for the identification of the monoterpene (3E)-3,7-dimethylocta-1,3,6-triene, also known as (E)-β-ocimene, a compound of interest in various fields due to its presence in essential oils and its potential biological activities.[1][2][3]

The accurate identification of isomeric compounds like this compound can be particularly challenging due to their similar mass spectra.[4] Therefore, the choice of a comprehensive and reliable mass spectral library is critical. This guide compares three prominent libraries: the National Institute of Standards and Technology (NIST) Mass Spectral Library, the Wiley Registry of Mass Spectral Data, and the FiehnLib library.

Performance Comparison of Mass Spectral Libraries

FeatureNIST Mass Spectral LibraryWiley Registry of Mass Spectral DataFiehnLib
Primary Focus Broad range of chemical compoundsComprehensive collection of mass spectraMetabolomics, including primary metabolites
Library Size (Spectra) Over 350,000 EI spectra (NIST 20)Over 800,000 spectra (12th Edition)Over 1,000 primary metabolites with RI data[5][6]
Inclusion of Retention Indices (RI) Yes, for many compoundsYes, for many compoundsYes, a core feature[5][6]
Reported Use for Terpene ID Widely cited for terpene and essential oil analysis[2][7]Frequently used for terpene identification[7][8]Used in metabolomics studies which can include terpenes
Hypothetical Match Factor (out of 1000) 945930910
Hypothetical Reverse Match Factor (out of 1000) 950940925

Note: The Match Factor and Reverse Match Factor values are illustrative and represent typical high-confidence matches. Actual values can vary depending on the specific instrument, experimental conditions, and library version.

Experimental Protocol: GC-MS Analysis of this compound

The following is a representative experimental protocol for the analysis of a sample containing this compound using GC-MS. This protocol is based on established methods for the analysis of volatile organic compounds and terpenes.[4][5]

1. Sample Preparation:

  • For liquid samples (e.g., essential oils), dilute the sample in a suitable solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 100 µg/mL.

  • For solid samples, headspace or solid-phase microextraction (SPME) can be employed to extract the volatile compounds.[5]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Ramp: 20 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

3. Data Analysis:

  • Acquired mass spectra are compared against the NIST, Wiley, and/or FiehnLib mass spectral libraries.

  • Compound identification is based on a combination of the library match score (e.g., match factor) and the comparison of the experimental retention index (RI) with the library's RI value.[4] The retention index is calculated using a series of n-alkanes run under the same chromatographic conditions.

Logical Workflow for Compound Identification

The process of identifying a compound using GC-MS and mass spectral libraries follows a logical workflow, as illustrated in the diagram below.

Compound_Identification_Workflow Workflow for Mass Spectral Library-based Compound Identification cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing & Identification cluster_output Output Sample Sample containing This compound Extraction Extraction/Dilution Sample->Extraction GC_Separation Gas Chromatography (Separation) Extraction->GC_Separation MS_Detection Mass Spectrometry (Detection & Fragmentation) GC_Separation->MS_Detection RI_Calculation Retention Index Calculation GC_Separation->RI_Calculation Data_Acquisition Data Acquisition (Total Ion Chromatogram & Mass Spectra) MS_Detection->Data_Acquisition Library_Search Mass Spectral Library Search (NIST, Wiley, FiehnLib) Data_Acquisition->Library_Search Confirmation Compound Identification & Confirmation Library_Search->Confirmation RI_Calculation->Confirmation Identified_Compound Identified: this compound Confirmation->Identified_Compound

Caption: Workflow for Mass Spectral Library-based Compound Identification.

Conclusion

The NIST, Wiley, and FiehnLib mass spectral libraries are all powerful tools for the identification of this compound. While the NIST and Wiley libraries offer broader coverage of general chemical compounds, the FiehnLib is a valuable resource in the context of metabolomics. For the highest confidence in identification, especially with isomers, it is best practice to use a combination of mass spectral matching from a reputable library and retention index data. Researchers should consider the specific context of their work when selecting the most appropriate library or a combination of libraries to achieve accurate and reliable compound identification.

References

A Comparative Guide to the Analytical Validation of (3E)-3,7-dimethylocta-1,3,6-triene using Certified Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile compounds is paramount. (3E)-3,7-dimethylocta-1,3,6-triene, a monoterpene also known as trans-β-ocimene, is a significant component in many essential oils and natural product extracts, recognized for its aromatic properties and potential biological activities.[1][2] The validation of analytical methods for its precise measurement is a critical step in quality control and research.

This guide provides a comprehensive comparison of two prevalent analytical techniques for the quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID). The comparison is based on established validation parameters, utilizing certified reference materials to ensure the highest degree of accuracy. Certified reference materials for trans-β-Ocimene are available from suppliers such as LGC Standards and Sigma-Aldrich.[3][4]

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for both quantification and structural identification of volatile compounds.

Experimental Protocol: GC-MS Analysis

1. Standard Preparation:

  • A certified reference standard of this compound is used to prepare a stock solution in a suitable solvent such as methanol (B129727) or hexane.

  • A series of calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.

2. Instrumentation:

  • A Gas Chromatograph coupled with a Mass Spectrometer is utilized.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly employed for terpene analysis.[5]

  • Injector: Split/splitless injector, operated in split mode with a ratio of 10:1 to 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[5]

  • Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 5-10°C/min to 250°C, and a final hold for 5 minutes.

  • MS Detector: Operated in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis. Key ions for this compound are monitored.

3. Method Validation: The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:[6]

  • Linearity: Assessed by analyzing the calibration standards and plotting the peak area against concentration.

  • Accuracy: Determined by spike recovery studies at three different concentration levels.

  • Precision: Evaluated by analyzing replicate injections of a standard solution at the same concentration (repeatability) and on different days (intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[7]

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_results Results prep_standard Prepare Certified Reference Standard Stock prep_cal Prepare Calibration Standards prep_standard->prep_cal gcms_analysis GC-MS Analysis prep_cal->gcms_analysis prep_sample Prepare Sample (if applicable) prep_sample->gcms_analysis linearity Linearity gcms_analysis->linearity accuracy Accuracy gcms_analysis->accuracy precision Precision gcms_analysis->precision lod_loq LOD & LOQ gcms_analysis->lod_loq data_analysis Data Analysis & Quantification linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis report Validation Report data_analysis->report

GC-MS Analytical Method Validation Workflow.

Alternative Analytical Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of organic compounds. While it does not provide structural information like MS, its sensitivity and reliability make it a valuable alternative for routine analysis.

Experimental Protocol: GC-FID Analysis

The experimental protocol for GC-FID is largely similar to that of GC-MS, with the primary difference being the detector.

1. Standard and Sample Preparation:

  • Identical to the GC-MS method.

2. Instrumentation:

  • A Gas Chromatograph equipped with a Flame Ionization Detector.

  • Column, Injector, Carrier Gas, and Oven Temperature Program: Typically the same as for the GC-MS method to allow for a direct comparison of the detectors.

  • FID Detector: Operated at a high temperature (e.g., 250-300°C) with optimized hydrogen and air flow rates.

3. Method Validation:

  • The same validation parameters (linearity, accuracy, precision, LOD, and LOQ) are assessed as in the GC-MS method.

Performance Comparison: GC-MS vs. GC-FID

The choice between GC-MS and GC-FID often depends on the specific requirements of the analysis, such as the need for structural confirmation, sensitivity, and cost-effectiveness.

Validation ParameterGC-MS (SIM Mode)GC-FID
Linearity (R²) > 0.995> 0.995
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (RSD%) < 5%< 5%
Limit of Detection (LOD) Lower (ng/mL range)Higher (µg/mL range)
Limit of Quantitation (LOQ) Lower (ng/mL range)Higher (µg/mL range)
Specificity High (Mass spectral data provides confirmation)Moderate (Relies on retention time)

Table 1: Comparison of Validation Parameters for GC-MS and GC-FID.

method_comparison cluster_gcms GC-MS cluster_gcfid GC-FID gcms_node Gas Chromatography- Mass Spectrometry gcms_adv Advantages: - High Specificity (Mass Spectra) - High Sensitivity (SIM mode) - Structural Elucidation gcms_node->gcms_adv gcms_disadv Disadvantages: - Higher Cost - More Complex Operation gcms_node->gcms_disadv gcfid_node Gas Chromatography- Flame Ionization Detection gcfid_adv Advantages: - Robust and Reliable - Lower Cost - Simpler Operation gcfid_node->gcfid_adv gcfid_disadv Disadvantages: - Lower Specificity (Retention Time only) - Generally Lower Sensitivity than GC-MS (SIM) gcfid_node->gcfid_disadv

Comparison of GC-MS and GC-FID Methods.

Conclusion

Both GC-MS and GC-FID are suitable methods for the quantitative analysis of this compound when validated using certified reference standards.

  • GC-MS is the preferred method when high specificity and sensitivity are required, particularly in complex matrices where co-eluting compounds may be present. The ability to confirm the identity of the analyte based on its mass spectrum is a significant advantage in research and drug development settings.

  • GC-FID offers a cost-effective and robust alternative for routine quality control applications where the sample matrix is well-characterized and high throughput is necessary. While less specific than GC-MS, its performance in terms of linearity, accuracy, and precision is generally comparable for quantitative purposes.

The selection of the most appropriate method will ultimately be guided by the specific analytical needs, available resources, and regulatory requirements of the laboratory.

References

Comparative analysis of volatile profiles in different plant chemotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the volatile organic compound (VOC) profiles in different chemotypes of the medicinal plant Lippia alba. It offers a detailed examination of the chemical variations that define these chemotypes, supported by experimental data and standardized analytical protocols. This information is crucial for quality control, targeted breeding, and the development of novel therapeutic agents.

Introduction to Plant Chemotypes and Volatile Profiles

Plant chemotypes are distinct chemical profiles within a single species, leading to variations in their biological activities. These variations are often attributed to the differential expression of genes involved in the biosynthesis of secondary metabolites, such as volatile terpenoids.[1][2] The analysis of volatile profiles, or the "volatilome," is essential for understanding the therapeutic potential and ecological functions of plants.[3] Terpenoids, a major class of plant volatiles, are synthesized through the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways.[4][5][6][7]

Lippia alba, a member of the Verbenaceae family, is an aromatic shrub with recognized medicinal properties, including sedative, analgesic, and antispasmodic effects.[8][9] This species is known for its remarkable chemical diversity, with at least seven recognized chemotypes based on the dominant compounds in their essential oils.[8] This guide will focus on a comparative analysis of three prominent chemotypes: Citral, Carvone-Limonene, and Linalool.

Experimental Protocols

The following methodologies are standard for the analysis of plant volatile profiles and are based on protocols described in the scientific literature.[10][11][12][13]

1. Plant Material and Sample Preparation: Fresh leaves from mature Lippia alba plants, cultivated under controlled conditions to minimize environmental variability, are used for analysis. Samples are typically collected during the same time of day to account for diurnal variations in volatile emissions.

2. Volatile Organic Compound (VOC) Extraction: Headspace solid-phase microextraction (HS-SPME) is a widely used, non-destructive technique for sampling plant volatiles.[10][11][14][15]

  • Apparatus: A gas-tight glass vial, SPME fiber holder, and a coated fused-silica fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).

  • Procedure:

    • A known weight of fresh leaves (e.g., 1 gram) is placed in a sealed glass vial.

    • The sample is allowed to equilibrate for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C) to allow volatiles to accumulate in the headspace.

    • The SPME fiber is exposed to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the VOCs.

    • The fiber is then retracted and immediately introduced into the injection port of a gas chromatograph for thermal desorption and analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: GC-MS is the standard analytical technique for separating and identifying the individual volatile compounds.[13][16][17][18]

  • Gas Chromatograph (GC): Equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from an initial low temperature (e.g., 40°C) to a final high temperature (e.g., 250°C) to separate compounds based on their boiling points.

  • Mass Spectrometer (MS): The separated compounds are ionized (e.g., by electron impact) and fragmented. The resulting mass spectrum serves as a "chemical fingerprint" for identification.

  • Compound Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and authentic standards.

  • Quantification: The relative abundance of each compound is calculated based on the peak area in the chromatogram.

Data Presentation: Comparative Volatile Profiles of Lippia alba Chemotypes

The table below summarizes the major volatile constituents and their relative percentages in the Citral, Carvone-Limonene, and Linalool chemotypes of Lippia alba. The data is compiled from various studies to provide a representative comparison.[2][8][9][19][20]

CompoundChemical ClassCitral Chemotype (%)Carvone-Limonene Chemotype (%)Linalool Chemotype (%)
Neral Monoterpenoid25.9 - 26.3--
Geranial Monoterpenoid29.8 - 29.9--
Geraniol Monoterpenoid15.2 - 16.2--
(E)-Caryophyllene Sesquiterpenoid5.7 - 6.1PresentPresent
Germacrene D Sesquiterpenoid5.2 - 5.7PresentPresent
Limonene MonoterpenoidTracesMajorPresent
Carvone Monoterpenoid-Major-
Linalool Monoterpenoid--Major
Myrcene MonoterpenoidPresentPresentPresent
α-Pinene MonoterpenoidTracesPresentPresent

Note: "-" indicates that the compound is not a major constituent of that chemotype. "Present" indicates that the compound is found, but not as a defining major component. "Traces" indicates very low relative abundance.

Mandatory Visualization: Biosynthetic Pathway and Experimental Workflow

Below are diagrams illustrating a key biosynthetic pathway for volatile terpenoids and a typical experimental workflow for their analysis.

Terpenoid_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) cluster_Downstream Downstream Synthesis Pyruvate Pyruvate DXP DXP Pyruvate->DXP GAP Glyceraldehyde-3-Phosphate GAP->DXP MEP MEP DXP->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP GPP Geranyl Pyrophosphate (GPP, C10) DMAPP_MEP->GPP + IPP Acetyl_CoA Acetyl-CoA MVA Mevalonic Acid Acetyl_CoA->MVA IPP_MVA IPP MVA->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA FPP Farnesyl Pyrophosphate (FPP, C15) DMAPP_MVA->FPP + 2x IPP GPP->FPP + IPP Monoterpenes Monoterpenes (e.g., Limonene, Linalool) GPP->Monoterpenes GGPP Geranylgeranyl Pyrophosphate (GGPP, C20) FPP->GGPP + IPP Sesquiterpenes Sesquiterpenes (e.g., Caryophyllene) FPP->Sesquiterpenes Diterpenes Diterpenes GGPP->Diterpenes Experimental_Workflow Plant_Material 1. Plant Material (Lippia alba leaves) HS_SPME 2. Headspace SPME (Volatile Extraction) Plant_Material->HS_SPME GC_MS 3. GC-MS Analysis (Separation & Identification) HS_SPME->GC_MS Data_Processing 4. Data Processing (Peak Integration & Library Search) GC_MS->Data_Processing Comparative_Analysis 5. Comparative Analysis (Chemotype Determination) Data_Processing->Comparative_Analysis

References

A Comparative Guide to Beta-Ocimene Quantification: GC-FID vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile compounds like beta-ocimene (B41892) is critical for product quality control, formulation development, and therapeutic efficacy studies. Gas chromatography (GC) is the cornerstone of volatile analysis, and the choice of detector—flame ionization detector (FID) or mass spectrometer (MS)—can significantly impact the results. This guide provides an objective comparison of GC-FID and GC-MS for the quantification of beta-ocimene, supported by representative experimental data and detailed methodologies.

At a Glance: GC-FID vs. GC-MS for Beta-Ocimene Analysis

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantifying organic compounds. It offers high precision and a wide linear range. However, it provides no structural information, relying solely on retention time for compound identification.

Gas Chromatography with Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. This technique provides detailed structural information, allowing for confident peak identification. While highly sensitive and specific, its quantitative performance can sometimes be surpassed by the precision of GC-FID.

The choice between GC-FID and GC-MS depends on the specific analytical needs. For routine quantification of well-characterized beta-ocimene in a simple matrix, GC-FID may be the more efficient choice. For complex matrices where peak purity and confident identification are paramount, GC-MS is indispensable.

Quantitative Performance Comparison

The following table summarizes typical validation parameters for the quantification of beta-ocimene using GC-FID and GC-MS. The data presented is a composite from various studies on terpene analysis and serves as a representative comparison.

ParameterGC-FIDGC-MS
Linearity (R²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) ~5 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~15 µg/mL~0.3 µg/mL
Accuracy (% Recovery) 95-105%87-117%[1][2]
Precision (%RSD) < 5%< 15%

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the quantification of beta-ocimene using GC-FID and GC-MS.

Sample Preparation (Liquid Extraction)
  • Weigh approximately 100-200 mg of the homogenized sample into a centrifuge tube.

  • Add a suitable solvent (e.g., hexane, ethanol, or ethyl acetate) and an internal standard (e.g., n-tridecane).

  • Vortex or sonicate the sample to ensure thorough extraction.

  • Centrifuge the sample to pellet any solid material.

  • Transfer the supernatant to a GC vial for analysis.

GC-FID Methodology
  • Gas Chromatograph: Agilent 7890 or similar.

  • Column: HP-INNOWAX capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]

  • Carrier Gas: Nitrogen, constant flow at 2 mL/min.[3]

  • Injector: Split/splitless inlet at 180°C with a split ratio of 90:1.[3]

  • Oven Program:

    • Initial temperature: 70°C, hold for 0.5 min.

    • Ramp to 190°C at 20°C/min.

    • Hold at 190°C for 4 min.[3]

  • Detector: FID at 220°C.[3]

  • Injection Volume: 1 µL.[3]

GC-MS Methodology
  • Gas Chromatograph: Agilent 7890A GC system or similar.[4]

  • Mass Spectrometer: Agilent 5975C MS or similar.[4]

  • Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

  • Injector: Split/splitless inlet at 250°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 3 min.

    • Ramp to 160°C at 50°C/min, hold for 3 min.

    • Ramp to 280°C at 50°C/min, hold for 5 min.[4]

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.[5]

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

  • Injection Volume: 1 µL.

Workflow and Logic Diagrams

To visualize the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_detectors Detectors cluster_data Data Analysis Sample Sample Weighing Extraction Solvent Extraction (with Internal Standard) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection GC Injection Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection FID GC-FID Detection->FID MS GC-MS Detection->MS Quantification Quantification FID->Quantification MS->Quantification Identification Identification MS->Identification decision_logic Start Start: Need to quantify beta-ocimene Well_Characterized Is the sample matrix well-characterized and simple? Start->Well_Characterized Routine_QC Is this for routine QC of a known product? Well_Characterized->Routine_QC Yes Complex_Matrix Is the sample matrix complex or unknown? Well_Characterized->Complex_Matrix No GC_FID Use GC-FID Routine_QC->GC_FID Yes Identification_Needed Is confident peak identification critical? Routine_QC->Identification_Needed No GC_MS Use GC-MS Complex_Matrix->GC_MS Identification_Needed->GC_FID No Identification_Needed->GC_MS Yes

References

A Comparative Analysis of the Pheromonal Activity of (3E)- and (3Z)-Ocimene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ocimene, a monoterpene hydrocarbon with the chemical formula C10H16, exists as several isomers, with (3E)- and (3Z)-β-ocimene being two prominent stereoisomers found in a variety of plants.[1] These volatile organic compounds play crucial roles in plant-insect interactions, acting as pheromones and allomones that mediate processes such as pollination, herbivore deterrence, and attraction of natural enemies. This guide provides a comparative overview of the pheromonal activities of (3E)- and (3Z)-ocimene, based on available scientific literature. It is important to note that direct comparative studies evaluating the activity of both isomers on the same insect species are limited. The majority of research has focused on the effects of (E)-β-ocimene, with the activities of (Z)-β-ocimene being less characterized.

Pheromonal Activity of (3E)-Ocimene

(3E)-Ocimene, also known as trans-β-ocimene, is frequently the more abundant of the two isomers in floral scents and herbivore-induced plant volatiles.[1] It has been identified as a key semiochemical in various insect species, primarily functioning as an attractant for pollinators and parasitoids, and as a brood pheromone in social insects.

Table 1: Summary of Pheromonal and Allelochemical Effects of (3E)-Ocimene

Insect SpeciesFamilyBioassay TypeObserved Response
Apis mellifera (Honeybee)ApidaeBehavioral AssayBrood pheromone; inhibits worker ovary development and accelerates the age of onset of foraging.[2][3]
Spodoptera litura (Tobacco cutworm)NoctuidaeDual-choice BioassayRepellent effect on larvae at concentrations of 1 µg/µL and 10 µg/µL.[4]
Parapanteles hyposidrae (Parasitoid wasp)BraconidaeY-tube Olfactometer & GC-EADStrong electrophysiological response and attraction of both male and female wasps.
Microplitis croceipes (Parasitoid wasp)BraconidaeElectroantennography (EAG)Elicited antennal responses, indicating perception by the wasp.

Pheromonal Activity of (3Z)-Ocimene

(3Z)-Ocimene, or cis-β-ocimene, is often found in smaller quantities alongside its (E)-isomer.[1] Due to its lower natural abundance, its specific pheromonal roles have been less extensively studied. However, it is recognized as a component of the volatile blends that mediate insect behavior.

Table 2: Summary of Pheromonal and Allelochemical Effects of (3Z)-Ocimene

Insect SpeciesFamilyBioassay TypeObserved Response
General--Often found as a minor component in floral scents and herbivore-induced volatiles, contributing to the overall olfactory landscape perceived by insects.[1]

Note: The lack of specific data for (3Z)-ocimene in the table above highlights the significant knowledge gap in the scientific literature regarding its distinct pheromonal activities compared to the (E)-isomer.

Experimental Protocols

The evaluation of pheromonal activity relies on standardized bioassays that measure electrophysiological and behavioral responses in insects. Below are detailed protocols for two of the most common methods cited in the study of ocimene isomers.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summed electrical response of an insect's antenna to a volatile stimulus.

1. Insect Preparation:

  • Anesthetize the insect by chilling it on ice.

  • Under a stereomicroscope, carefully excise one antenna at its base using fine micro-scissors.

  • Mount the excised antenna between two electrodes using conductive gel. The basal end is connected to the reference electrode and the distal tip to the recording electrode.

2. Stimulus Preparation:

  • Prepare serial dilutions of (3E)- and (3Z)-ocimene in a suitable solvent (e.g., hexane (B92381) or paraffin (B1166041) oil).

  • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.

  • Insert the filter paper into a Pasteur pipette, which serves as the stimulus cartridge. A control pipette with solvent only should also be prepared.

3. Data Recording:

  • Place the mounted antenna in a continuous stream of humidified, purified air.

  • Deliver a puff of air through the stimulus pipette, introducing the ocimene isomer to the antenna.

  • Record the resulting depolarization of the antennal membrane as a negative voltage deflection (in millivolts).

  • Randomize the order of stimulus presentation and allow sufficient time between puffs for the antenna to recover.

Olfactometer Bioassay

Olfactometer assays are used to assess the behavioral response of an insect to different odor sources. The Y-tube olfactometer is a common setup for two-choice experiments.

1. Apparatus Setup:

  • A Y-shaped glass or acrylic tube is used, with a single entry arm and two branching arms.

  • Each of the two branching arms is connected to an odor source container.

  • A controlled airflow is passed through the odor source containers and into the respective arms of the Y-tube.

2. Stimulus and Insect Preparation:

  • Place a filter paper treated with one ocimene isomer in one odor source container and a solvent-treated filter paper (control) in the other. To compare the two isomers, one can be placed in each arm.

  • Acclimatize the test insects to the experimental conditions for a specified period before the assay.

3. Behavioral Observation:

  • Introduce a single insect into the entry arm of the olfactometer.

  • Observe the insect's movement and record its first choice of arm and the time spent in each arm over a set duration.

  • After each trial, clean the olfactometer thoroughly to remove any residual odors.

  • A sufficient number of replicates should be performed for statistical analysis.

Visualizations

Signaling Pathway and Experimental Workflow

experimental_workflow cluster_prep Stimulus & Insect Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis cluster_conclusion Conclusion stimulus Stimulus Preparation (Ocimene Isomer Dilutions) eag Electroantennography (EAG) stimulus->eag olfactometer Olfactometer Assay stimulus->olfactometer insect Insect Acclimatization insect->eag insect->olfactometer eag_data EAG Response Analysis (Amplitude Measurement) eag->eag_data behav_data Behavioral Data Analysis (Choice & Residence Time) olfactometer->behav_data conclusion Determination of Pheromonal Activity eag_data->conclusion behav_data->conclusion

olfactory_signaling odorant Odorant Molecule ((3E)- or (3Z)-Ocimene) receptor Odorant Receptor (OR) + Orco odorant->receptor Binding channel Ion Channel Opening receptor->channel Conformational Change depolarization Neuron Depolarization channel->depolarization Ion Influx (e.g., Ca²⁺, Na⁺) signal Signal to Antennal Lobe depolarization->signal Action Potential Firing

Conclusion

The available evidence strongly suggests that (3E)-ocimene is a significant semiochemical in the insect world, acting as an attractant for beneficial insects and a repellent for certain herbivores. Its role as a brood pheromone in honeybees highlights its importance in regulating social behavior. In contrast, the specific pheromonal activities of (3Z)-ocimene remain largely uninvestigated. While it is a common component of plant volatile blends, its individual contribution to insect behavior is not well understood.

This guide underscores a critical gap in the current understanding of insect chemical ecology. Future research should focus on direct comparative studies of (3E)- and (3Z)-ocimene to elucidate their distinct or synergistic effects on a wider range of insect species. Such studies, employing the standardized protocols outlined herein, will be invaluable for advancing our knowledge of pheromonal communication and for the development of novel, environmentally friendly pest management strategies.

References

Confirmation of (3E)-3,7-dimethylocta-1,3,6-triene Structure using 2D-NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy for the structural elucidation of the acyclic monoterpene, (3E)-3,7-dimethylocta-1,3,6-triene, also known as β-ocimene. Through a detailed examination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) data, this document serves as a practical resource for the unambiguous confirmation of its chemical structure. The methodologies and data presented herein offer a comparative framework for researchers engaged in natural product chemistry, metabolite identification, and small molecule drug discovery.

Chemical Structure and Atom Numbering

The structure of this compound is presented below with conventional atom numbering for clarity in the subsequent NMR data tables.

Chemical structure of this compound with atom numbering

Figure 1. Chemical structure of this compound with atom numbering.

Comparative 2D-NMR Data for Structural Confirmation

The following tables summarize the expected 2D-NMR correlations for this compound based on its known chemical structure. These tables provide a clear and concise reference for comparing experimentally obtained data with predicted correlations, facilitating rapid and accurate structural confirmation.

Table 1: Predicted ¹H-¹H COSY Correlations

This table outlines the expected through-bond proton-proton couplings (typically over two to three bonds).

Proton (δ ppm)Correlating Proton(s) (δ ppm)
H-1 (δ ~5.0-5.2)H-2 (δ ~6.4)
H-2 (δ ~6.4)H-1 (δ ~5.0-5.2)
H-4 (δ ~5.4)H-5 (δ ~2.8)
H-5 (δ ~2.8)H-4 (δ ~5.4), H-6 (δ ~5.1)
H-6 (δ ~5.1)H-5 (δ ~2.8)
Table 2: Predicted ¹H-¹³C HSQC Correlations

This table details the one-bond correlations between protons and their directly attached carbon atoms.

Carbon (δ ppm)Proton (δ ppm)
C-1 (δ ~115.3)H-1 (δ ~5.0-5.2)
C-2 (δ ~142.1)H-2 (δ ~6.4)
C-4 (δ ~124.2)H-4 (δ ~5.4)
C-5 (δ ~40.7)H-5 (δ ~2.8)
C-6 (δ ~123.7)H-6 (δ ~5.1)
C-8 (δ ~17.7)H-8 (δ ~1.8)
C-9 (δ ~25.7)H-9 (δ ~1.7)
C-10 (δ ~16.8)H-10 (δ ~1.6)
Table 3: Predicted ¹H-¹³C HMBC Correlations

This table presents the long-range (typically two and three-bond) correlations between protons and carbons, which are crucial for piecing together the carbon skeleton.

Proton (δ ppm)Correlating Carbon(s) (δ ppm)
H-1 (δ ~5.0-5.2)C-2 (δ ~142.1), C-3 (δ ~131.9)
H-2 (δ ~6.4)C-1 (δ ~115.3), C-3 (δ ~131.9), C-4 (δ ~124.2), C-10 (δ ~16.8)
H-4 (δ ~5.4)C-2 (δ ~142.1), C-5 (δ ~40.7), C-6 (δ ~123.7), C-10 (δ ~16.8)
H-5 (δ ~2.8)C-3 (δ ~131.9), C-4 (δ ~124.2), C-6 (δ ~123.7), C-7 (δ ~131.5)
H-6 (δ ~5.1)C-5 (δ ~40.7), C-7 (δ ~131.5), C-8 (δ ~17.7), C-9 (δ ~25.7)
H-8 (δ ~1.8)C-6 (δ ~123.7), C-7 (δ ~131.5), C-9 (δ ~25.7)
H-9 (δ ~1.7)C-6 (δ ~123.7), C-7 (δ ~131.5), C-8 (δ ~17.7)
H-10 (δ ~1.6)C-2 (δ ~142.1), C-3 (δ ~131.9), C-4 (δ ~124.2)

Experimental Protocols

A detailed methodology for acquiring the necessary 2D-NMR data for the structural confirmation of this compound is provided below.

1. Sample Preparation:

2. NMR Instrumentation and 1D Spectra Acquisition:

  • All NMR spectra should be recorded on a 500 MHz spectrometer equipped with a cryoprobe.

  • Acquire a standard ¹H NMR spectrum to determine the proton chemical shifts and multiplicities.

  • Acquire a standard ¹³C{¹H} NMR spectrum to determine the carbon chemical shifts.

3. 2D-NMR Spectra Acquisition:

  • COSY: Acquire a gradient-enhanced COSY (gCOSY) spectrum. Key parameters include a spectral width of 12 ppm in both dimensions, 2048 data points in the direct dimension (t₂), and 256 increments in the indirect dimension (t₁).

  • HSQC: Acquire a phase-sensitive gradient-enhanced HSQC spectrum optimized for a one-bond ¹J(CH) coupling constant of 145 Hz. The spectral width in the ¹H dimension should be 12 ppm and in the ¹³C dimension should be 160 ppm.

  • HMBC: Acquire a gradient-enhanced HMBC spectrum optimized for a long-range coupling constant of 8 Hz. The spectral width in the ¹H dimension should be 12 ppm and in the ¹³C dimension should be 200 ppm. A relaxation delay of 1.5 seconds should be used.

4. Data Processing:

  • Process all 2D-NMR data using appropriate software (e.g., MestReNova, TopSpin).

  • Apply a sine-bell window function in both dimensions before Fourier transformation.

  • Manually phase the spectra and calibrate them using the residual solvent peak or the TMS signal.

Visualization of Experimental Workflow and Structural Correlations

The following diagrams, generated using Graphviz, illustrate the logical workflow of the 2D-NMR based structural elucidation process and the key correlations for this compound.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Elucidation 1D_H 1D ¹H NMR Proton_Shifts Proton Chemical Shifts & Multiplicities 1D_H->Proton_Shifts 1D_C 1D ¹³C NMR Carbon_Shifts Carbon Chemical Shifts 1D_C->Carbon_Shifts 2D_COSY 2D COSY HH_Correlations ¹H-¹H Correlations (Spin Systems) 2D_COSY->HH_Correlations 2D_HSQC 2D HSQC CH_One_Bond ¹H-¹³C One-Bond Correlations 2D_HSQC->CH_One_Bond 2D_HMBC 2D HMBC CH_Long_Range ¹H-¹³C Long-Range Correlations 2D_HMBC->CH_Long_Range Fragment_Assembly Assemble Molecular Fragments Proton_Shifts->Fragment_Assembly Carbon_Shifts->Fragment_Assembly HH_Correlations->Fragment_Assembly CH_One_Bond->Fragment_Assembly CH_Long_Range->Fragment_Assembly Final_Structure Confirm Final Structure Fragment_Assembly->Final_Structure

Caption: Workflow for 2D-NMR based structure elucidation.

G cluster_structure This compound cluster_correlations Key 2D-NMR Correlations structure H1 H-1 H2 H-2 H1->H2 COSY C3 C-3 H1->C3 HMBC C4 C-4 H2->C4 C10 C-10 H2->C10 H4 H-4 H5 H-5 H4->H5 C2 C-2 H4->C2 H6 H-6 H5->H6 C7 C-7 H5->C7 C8 C-8 H6->C8 C9 C-9 H6->C9 H8 H-8 H9 H-9 H10 H-10 H10->C4 C1 C-1 C5 C-5 C6 C-6

Caption: Key COSY and HMBC correlations for structural confirmation.

Interspecific Variation in the Emission of (3E)-3,7-dimethylocta-1,3,6-triene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(3E)-3,7-dimethylocta-1,3,6-triene , more commonly known as (E)-β-ocimene , is a ubiquitous acyclic monoterpene volatile organic compound emitted by a wide variety of plants and is also found in some insects. This guide provides a comparative overview of the interspecific variation in its emission, detailing quantitative data, experimental protocols for its analysis, and the underlying biosynthetic pathways. This information is crucial for researchers in chemical ecology, plant science, and drug development, as (E)-β-ocimene plays significant roles in plant defense, pollinator attraction, and plant-plant communication.[1][2][3][4][5]

Quantitative Comparison of (E)-β-Ocimene Emission

The emission of (E)-β-ocimene varies significantly across different plant species, influenced by factors such as genetics, developmental stage, and environmental stimuli like herbivory and pollination.[2][3][4][6] The following tables summarize quantitative data on (E)-β-ocimene emission from various plant species, compiled from multiple studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental methodologies.

Table 1: (E)-β-Ocimene Emission Rates in Different Plant Species

SpeciesTissue/ConditionEmission Rate (unit)Reference
Antirrhinum majus (Snapdragon)Flower (peak emission)31.9 μ g/flower/24h [6]
Laelia anceps (Orchid)Flower87% of total floral scent[6]
Brugmansia × candidaFlower52% of total floral scent[6]
Syzygium cuminiLeaf essential oil11.80% of total oil[7]
Descurainia sophiaEssential oil20.1% (as cis-β-ocimene)[8]
Pyrus betuleafolia (Pear)Leaves (herbivore-infested)Upregulated emission[5]
Medicago truncatulaLeaves (herbivore-attacked)Increased production and emission[2]

Table 2: Relative Abundance of (E)-β-Ocimene in Floral Scents

Plant FamilyPresence of (E)-β-OcimeneNotes
90 plant families (compiled by Knudsen et al.)Present in 71% of familiesHighlights the widespread occurrence.[1]
63 plant families (meta-analysis)Present in 75% of familiesConfirms the broad distribution.[1]
291 plant species (meta-analysis)Present in 47.5% of speciesIndicates it is a common floral volatile.[1]

Experimental Protocols

The analysis of (E)-β-ocimene and other volatile organic compounds relies heavily on precise collection and analytical techniques. The most common methods involve headspace sampling followed by gas chromatography-mass spectrometry (GC-MS).

Volatile Collection: Dynamic Headspace Sampling

Dynamic headspace sampling is a widely used technique for collecting plant volatiles.[9][10][11][12] This method involves passing a purified stream of air over the plant material enclosed in a chamber and trapping the emitted volatiles on an adsorbent material.

  • Apparatus:

    • A glass chamber or bag to enclose the plant material (e.g., flower, leaf, or whole plant).

    • A pump to create a controlled airflow.

    • An adsorbent trap (e.g., a glass tube packed with Tenax® TA, Porapak™ Q, or a mixture of adsorbents).

    • Flow meters to regulate the airflow.

  • Procedure:

    • Enclose the plant material in the sampling chamber.

    • Use a "push-pull" system where purified air is pushed into the chamber at a constant rate (e.g., 1 L/min) and pulled through the adsorbent trap at a slightly lower rate (e.g., 0.8 L/min) to maintain a slight positive pressure and prevent contamination from ambient air.[9][12]

    • Collect volatiles for a defined period (e.g., 1 to 24 hours), depending on the expected emission rates.

    • After collection, the adsorbent trap is removed and prepared for analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile compounds.[8][13][14]

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer.

    • A capillary column suitable for terpene analysis (e.g., DB-5, HP-5MS).

  • Procedure:

    • Thermal Desorption: The trapped volatiles are thermally desorbed from the adsorbent trap and cryofocused at the head of the GC column.

    • Separation: The GC oven temperature is programmed to separate the compounds based on their boiling points and affinity for the column's stationary phase. A typical temperature program might be:

      • Initial temperature of 40°C held for 2 minutes.

      • Ramp up to 240°C at a rate of 5°C/min.

      • Hold at 240°C for 5 minutes.

    • Detection and Identification: As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to spectral libraries (e.g., NIST, Wiley) for identification.

    • Quantification: The amount of (E)-β-ocimene can be quantified by comparing its peak area to that of an internal or external standard of a known concentration.

Biosynthesis and Signaling Pathway

(E)-β-ocimene is a monoterpene synthesized in plants via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway .[5] The key precursor is geranyl diphosphate (B83284) (GPP) , which is converted to (E)-β-ocimene by the enzyme (E)-β-ocimene synthase (OCS) .[1]

The emission of (E)-β-ocimene is often induced by biotic stresses such as herbivory. This induction is regulated by complex signaling networks involving phytohormones, primarily the jasmonic acid (JA) and salicylic acid (SA) pathways. Herbivore damage triggers the JA pathway, leading to the upregulation of transcription factors that activate the expression of genes encoding enzymes like OCS.

biosynthesis_pathway cluster_plastid Plastid (MEP Pathway) cluster_cytosol Cytosol cluster_signaling Induction by Herbivory G3P Glyceraldehyde-3-phosphate DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP IPP Isopentenyl pyrophosphate MEP->IPP DMAPP Dimethylallyl pyrophosphate MEP->DMAPP GPP Geranyl diphosphate IPP->GPP DMAPP->GPP OCS (E)-β-ocimene synthase GPP->OCS Substrate Ocimene (E)-β-ocimene OCS->Ocimene Catalysis Herbivore_Damage Herbivore Damage JA_Pathway Jasmonic Acid (JA) Pathway Herbivore_Damage->JA_Pathway Transcription_Factors Transcription Factors JA_Pathway->Transcription_Factors OCS_Gene OCS Gene Expression Transcription_Factors->OCS_Gene OCS_Gene->OCS Upregulation

Caption: Biosynthesis of (E)-β-ocimene via the MEP pathway and its induction by herbivory.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the emission of (E)-β-ocimene between different plant species or under different conditions.

experimental_workflow Plant_Selection Plant Species Selection Experimental_Conditions Define Experimental Conditions (e.g., Control vs. Herbivory) Plant_Selection->Experimental_Conditions Volatile_Collection Volatile Collection (Dynamic Headspace Sampling) Experimental_Conditions->Volatile_Collection GCMS_Analysis GC-MS Analysis Volatile_Collection->GCMS_Analysis Data_Processing Data Processing (Identification & Quantification) GCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Results Results & Comparison Statistical_Analysis->Results

Caption: A generalized workflow for the comparative analysis of (E)-β-ocimene emission.

References

A Comparative Analysis of (3E)-3,7-dimethylocta-1,3,6-triene and Synthetic Pesticides in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and environmentally sustainable pest control strategies is a cornerstone of modern agricultural and plant science research. This guide provides a detailed comparison between the naturally occurring plant volatile, (3E)-3,7-dimethylocta-1,3,6-triene (commonly known as β-ocimene), and conventional synthetic pesticides. By examining their mechanisms of action, efficacy, and experimental validation, this document aims to offer an objective resource for professionals in the field.

Introduction to Pest Control Agents

This compound (β-ocimene) is an acyclic monoterpene naturally emitted by a wide variety of plants from their leaves and flowers.[1][2] It plays a crucial role in plant communication and defense.[1] As a semiochemical, it can act as a repellent to herbivores, an attractant for pollinators, and a signal to neighboring plants to prime their own defense systems.[1][3] Its role as an herbivore-induced plant volatile (HIPV) that attracts natural enemies of pests makes it a significant candidate for integrated pest management (IPM) strategies.[1][4]

Synthetic Pesticides are man-made chemical compounds designed to kill, repel, or mitigate pests.[5] They are widely used in commercial agriculture due to their high efficacy and often rapid action.[6] Common classes include organophosphates, pyrethroids, and neonicotinoids, which typically act as neurotoxins.[6][7][8] While effective, their use raises concerns about pest resistance, environmental persistence, and negative impacts on non-target organisms, including beneficial insects and pollinators.[8][9][10][11]

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between β-ocimene and most synthetic pesticides lies in their mode of action.

  • β-Ocimene: The Indirect Defender: β-ocimene primarily functions by modulating plant defenses and influencing insect behavior. When a plant is attacked by herbivores, it can increase its emission of β-ocimene.[1][12] This volatile compound acts as a signal that:

    • Induces Direct Plant Defense: Triggers defensive pathways in the emitting plant and neighboring plants, leading to the production of anti-herbivore compounds.[3][13] For example, it can stimulate the production of salicylic (B10762653) acid and jasmonic acid, which are key hormones in plant defense.[3]

    • Promotes Indirect Defense: Attracts natural enemies (parasitoids and predators) of the attacking herbivores, a phenomenon known as "tritrophic interaction".[1]

    • Acts as a Repellent: Can directly deter pests from feeding or settling on the plant.[3][14]

  • Synthetic Pesticides: The Direct Approach: Most synthetic insecticides are designed for direct toxicity. They often target the nervous system of insects, causing paralysis and death.[6][15] Other modes of action include disruption of insect growth and development (Insect Growth Regulators) or physical suffocation (horticultural oils).[7][15] This direct approach can lead to rapid pest population decline but also creates strong selective pressure for the evolution of resistance.[10]

Caption: Signaling pathway of β-ocimene as an inducer of plant defense.

Comparative Efficacy Data

The efficacy of a pesticide is context-dependent, varying with the target pest, crop, and environmental conditions. The following tables summarize available data on the performance of β-ocimene against common pests in comparison to representative synthetic pesticides.

Table 1: Efficacy Against Aphids (e.g., Macrosiphum euphorbiae, Myzus persicae)

Treatment AgentActive Ingredient/CompoundMechanismObserved EfficacyCitation(s)
Natural Volatile This compoundInduces plant defense, repels aphids, attracts parasitoids- Significantly lower number of settled aphids- Significantly lower number of newborn nymphs- Reduced weight of feeding aphids- Increased attraction of parasitoid Aphidius ervi[13]
Neonicotinoid ImidaclopridSystemic neurotoxinHighly effective, provides long-lasting protection through systemic action in the plant.[6][8]
Organophosphate MalathionContact neurotoxinBroad-spectrum, effective against aphids and other pests but can harm beneficial insects.[8][10]
Pyrethroid Permethrin / BifenthrinContact neurotoxinActs as a fast-acting contact killer; can be harmful to pollinators.[6][16]
Botanical Neem Oil (Azadirachtin)Growth regulator, antifeedant, repellentEffective against immature insects, disrupts molting and feeding.[7][8]
Insecticidal Soap Potassium salts of fatty acidsDisrupts cell membranes, physical actionContact-only, requires thorough coverage, can suppress populations.[5][7][8]

Table 2: Efficacy Against Spider Mites (e.g., Tetranychus urticae)

Treatment AgentActive Ingredient/CompoundMechanismObserved EfficacyCitation(s)
Natural Volatile This compoundInduces plant defense gene expression (via jasmonic acid pathway)Primes plant defenses in advance of mite attack. Attracts predatory mites.[1]
Miticides (Specific) Abamectin, Bifenazate, EtoxazoleVarious (e.g., nerve/muscle paralysis, growth inhibition)Specifically target mites; can be highly effective but resistance is a concern.[17][18]
Horticultural Oil Petroleum-based or Neem OilSuffocation (physical action)Effective by contact, can control eggs and adults. Low risk of resistance.[7][17]
Pyrethroids e.g., BifenthrinNeurotoxinOften not very effective against mites and can kill natural predators, leading to population spikes.[9]
Organophosphates e.g., MalathionNeurotoxinCan aggravate spider mite problems by killing natural enemies.[10]

Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating pesticide efficacy. Below are representative protocols for testing both β-ocimene and synthetic pesticides.

Protocol 1: Assessing β-Ocimene-Induced Plant Defense (Indirect Efficacy)

This protocol is based on studies evaluating plant-to-plant communication and induced defenses.[13]

  • Plant Preparation: Use two sets of receiver plants (e.g., tomato, Solanum lycopersicum) and one set of emitter plants (e.g., transgenic tobacco overexpressing β-ocimene).

  • Exposure Setup: Place receiver plants in a sealed chamber connected via airflow to the emitter plants releasing β-ocimene. A control group of receiver plants is exposed to airflow from non-transgenic plants. The exposure period typically lasts for a set duration (e.g., 72 hours).

  • Pest Infestation: After the exposure period, introduce a controlled number of pests (e.g., 10 adult Macrosiphum euphorbiae aphids) onto a leaf of each receiver plant.

  • Data Collection:

    • Aphid Performance (Direct Defense): At 24, 48, and 72-hour intervals, record the number of aphids that have settled, the number of nymphs produced, and the weight of the adult aphids.

    • Parasitoid Attraction (Indirect Defense): In a Y-tube olfactometer, give parasitoids (Aphidius ervi) a choice between air streams passing over the control vs. β-ocimene-exposed tomato plants. Record the number of parasitoids choosing each arm of the olfactometer.

  • Volatile Analysis: Collect and analyze the volatile organic compounds (VOCs) released by both sets of receiver plants using gas chromatography-mass spectrometry (GC-MS) to identify defensive compounds induced by β-ocimene exposure.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the results between the treatment and control groups.

Protocol 2: Evaluating Synthetic Pesticide Efficacy (Direct Toxicity)

This protocol is a standard method for field or greenhouse evaluation of contact or systemic insecticides.[16]

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with multiple replications (e.g., 3-4) for each treatment. Treatments should include the synthetic pesticide(s) at recommended application rates, a positive control (a known effective pesticide), and a negative control (water or solvent spray).

  • Plant Cultivation and Infestation: Grow host plants (e.g., cabbage, Brassica oleracea) under controlled conditions. Allow a natural or artificial infestation of the target pest (e.g., cabbage white butterfly, Pieris brassicae) to establish a baseline population.

  • Pre-Treatment Count: Before application, count the number of pests (e.g., larvae per plant) on a set number of randomly selected plants in each plot.

  • Pesticide Application: Apply the treatments using a calibrated sprayer to ensure uniform coverage according to the manufacturer's recommendations.

  • Post-Treatment Data Collection: Count the pest population on the selected plants at specified intervals after application (e.g., 1, 3, and 7 days after spray).

  • Efficacy Calculation: Calculate the percentage of pest mortality or population reduction for each treatment relative to the control group. The Henderson-Tilton formula or simple percent control can be used.[5]

  • Statistical Analysis: Analyze the data using ANOVA to determine if there are significant differences between the treatments. Use a mean separation test (e.g., Tukey's HSD) to compare the efficacy of the different pesticides.

G cluster_workflow Comparative Efficacy Experimental Workflow cluster_treatments Treatment Application A Experimental Setup (Randomized Block Design) B Pre-Treatment Pest Count (Baseline Data) A->B T1 β-Ocimene Exposure B->T1 T2 Synthetic Pesticide Spray B->T2 T3 Control (No Treatment) B->T3 C Post-Treatment Data Collection (e.g., 1, 3, 7 Days) T1->C T2->C T3->C D Measure Key Metrics (Pest Mortality, Plant Damage, Beneficial Insect Counts) C->D E Statistical Analysis (ANOVA, Mean Separation) D->E F Efficacy Comparison & Conclusion E->F

Caption: A generalized workflow for comparing pesticide efficacy.

Conclusion

This compound and synthetic pesticides represent two distinct paradigms in pest control.

β-Ocimene offers a sophisticated, indirect approach to pest management. Its strength lies in its ability to recruit natural allies and enhance a plant's innate defenses, making it a highly attractive component for sustainable and ecologically-based IPM programs.[13] While it may not provide the rapid knockdown of a conventional insecticide, its multi-faceted action can contribute to a more resilient and balanced agroecosystem.

Synthetic pesticides provide powerful, direct, and often immediate control of pest populations.[6] Their reliability has made them indispensable in many large-scale agricultural systems. However, their long-term sustainability is challenged by the evolution of pest resistance, harm to non-target species including pollinators and natural predators, and broader environmental concerns.[11][19]

For researchers and developers, the future of pest management likely involves an integration of both approaches. Harnessing the signaling properties of compounds like β-ocimene to reduce reliance on broad-spectrum synthetic agents represents a promising frontier. The choice between these alternatives is not merely about immediate efficacy but about balancing productivity with long-term ecological stability. All pesticides, regardless of their natural or synthetic origin, require rigorous empirical evaluation to ascertain their true environmental and toxicological impact.[11]

References

Unraveling the Genetic Blueprint of a Key Volatile: A Comparative Guide to Gene Expression and (E)-β-Ocimene Production

Author: BenchChem Technical Support Team. Date: December 2025

(3E)-3,7-dimethylocta-1,3,6-triene , more commonly known as (E)-β-ocimene , is a monoterpene volatile organic compound of significant interest to researchers in plant science, ecology, and biotechnology. Its roles as a signaling molecule in plant defense, an attractant for pollinators, and a key component of floral scents and fruit aromas underscore the importance of understanding its biosynthetic regulation. The production of (E)-β-ocimene is intrinsically linked to the expression of specific genes, primarily belonging to the terpene synthase (TPS) family. This guide provides a comparative analysis of key research findings, presenting quantitative data on gene expression, detailing experimental protocols, and visualizing the underlying biological processes to aid researchers, scientists, and drug development professionals in this field.

Quantitative Correlation of Gene Expression with (E)-β-Ocimene Production

The biosynthesis of (E)-β-ocimene from geranyl diphosphate (B83284) (GPP) is catalyzed by specialized (E)-β-ocimene synthases (OCSs), a subgroup of the TPS family. Numerous studies have identified and characterized these genes in various plant species, often demonstrating a strong positive correlation between their transcript abundance and the emission of (E)-β-ocimene.

Plant SpeciesGene(s)Experimental ConditionFold Change in Gene Expression (approx.)Corresponding Change in (E)-β-Ocimene ProductionReference
Antirrhinum majus (Snapdragon)ama0a23 ((E)-β-ocimene synthase)Developmental (peak emission)High expression in petals(E)-β-ocimene is a major component of floral scent[1][2][1][2]
Pyrus betuleafolia (Wild Pear)PbeOCSHerbivory by Spodoptera lituraUpregulatedIncreased emission of (E)-β-ocimene[3][4][3][4]
Arabidopsis thalianaAtTPS03Mechanical wounding, Jasmonic acid treatmentUpregulatedInduced emission of (E)-β-ocimene[5][5]
Glycine max (Soybean)GmOCSHerbivory by Spodoptera lituraSubstantially activatedIncreased production of (E)-β-ocimene[6][7][6][7]
Citrus sinensis (Sweet Orange)Not specifiedDifferent tissues (leaf, flower, fruit)Varied expressionβ-ocimene is a major compound in all tissues[8][8]

Experimental Protocols: A Methodological Overview

The following section details the typical experimental workflows employed to investigate the correlation between gene expression and (E)-β-ocimene production.

Plant Material and Treatment
  • Plant Growth: Plants are typically grown under controlled greenhouse conditions (e.g., specific photoperiod, temperature, and humidity) to ensure uniformity.

  • Treatments: To induce gene expression and volatile production, plants are subjected to various stimuli. Common treatments include:

    • Herbivory: Introduction of insect herbivores (e.g., Spodoptera litura larvae) to feed on the leaves.[3][4][6][7]

    • Mechanical Wounding: Damaging plant tissues using forceps or other mechanical means to simulate herbivory.[5]

    • Hormonal Application: Spraying plants with solutions of phytohormones like jasmonic acid (JA) or salicylic (B10762653) acid (SA).[5]

    • Developmental Staging: Collecting samples from different developmental stages (e.g., flower buds vs. fully open flowers).[1][2]

Volatile Collection and Analysis
  • Headspace Collection: Volatiles emitted from plants are collected using dynamic or static headspace sampling methods. This often involves enclosing the plant material in a glass chamber and pulling air through an adsorbent trap.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The collected volatiles are then analyzed by GC-MS to identify and quantify the different compounds, including (E)-β-ocimene.

Gene Expression Analysis
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues (e.g., leaves, petals) using commercially available kits or established protocols. First-strand complementary DNA (cDNA) is then synthesized from the RNA template.[9]

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., OCS) are quantified using qRT-PCR. This technique uses fluorescent probes to measure the amount of amplified DNA in real-time. The relative expression is often calculated using the 2-ΔΔCt method, with a reference gene (e.g., Actin) for normalization.[10][11][12]

Visualizing the Biological Pathways and Workflows

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a generalized signaling pathway for herbivore-induced (E)-β-ocimene production and a typical experimental workflow.

Herbivore_Induced_Ocimene_Production Herbivory Herbivore Feeding Wounding Mechanical Wounding Herbivory->Wounding Oral_Secretions Oral Secretions (Elicitors) Herbivory->Oral_Secretions JA_Pathway Jasmonic Acid (JA) Signaling Pathway Wounding->JA_Pathway Oral_Secretions->JA_Pathway SA_Pathway Salicylic Acid (SA) Signaling Pathway Oral_Secretions->SA_Pathway Other_Pathways Other Signaling Pathways (e.g., Ethylene) Oral_Secretions->Other_Pathways Transcription_Factors Activation of Transcription Factors JA_Pathway->Transcription_Factors SA_Pathway->Transcription_Factors Other_Pathways->Transcription_Factors OCS_Gene OCS Gene Expression Transcription_Factors->OCS_Gene OCS_Protein OCS Enzyme Synthesis OCS_Gene->OCS_Protein GPP Geranyl Diphosphate (GPP) Ocimene (E)-β-Ocimene Production GPP->Ocimene OCS Enzyme Experimental_Workflow Plant_Treatment Plant Treatment (e.g., Herbivory, Wounding) Volatile_Collection Volatile Collection (Headspace Sampling) Plant_Treatment->Volatile_Collection Tissue_Harvesting Tissue Harvesting Plant_Treatment->Tissue_Harvesting GC_MS GC-MS Analysis Volatile_Collection->GC_MS Ocimene_Quantification (E)-β-Ocimene Quantification GC_MS->Ocimene_Quantification Correlation_Analysis Correlation Analysis Ocimene_Quantification->Correlation_Analysis RNA_Extraction RNA Extraction Tissue_Harvesting->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR Analysis cDNA_Synthesis->qRT_PCR Gene_Expression_Quantification Gene Expression Quantification qRT_PCR->Gene_Expression_Quantification Gene_Expression_Quantification->Correlation_Analysis

References

Safety Operating Guide

Proper Disposal of (3E)-3,7-dimethylocta-1,3,6-triene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (3E)-3,7-dimethylocta-1,3,6-triene (CAS No. 3779-61-1), a flammable and hazardous chemical. All personnel must adhere to these procedures to ensure a safe laboratory environment and compliance with regulations.

This compound , also known as trans-β-Ocimene, requires careful handling during its disposal due to its hazardous properties. This substance is classified as harmful if swallowed, may be fatal if swallowed and enters airways, and causes skin irritation[1][2]. It is also a flammable liquid. Therefore, drain disposal is strictly prohibited[3][4].

I. Immediate Safety Protocols

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.

II. Waste Collection and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions[5][6]. This compound waste must be collected and segregated as a flammable organic solvent .

Key Segregation Principles:

  • Do not mix with incompatible waste streams such as acids, bases, or oxidizing agents[5][7].

  • Collect in a designated, properly labeled waste container[8][9].

  • Separate halogenated and non-halogenated solvent waste where possible[6].

III. Step-by-Step Disposal Procedure

  • Container Selection:

    • Use a clean, dry, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) or the original container, if in good condition, are suitable choices[5][9].

    • The container must have a secure, leak-proof cap[3].

  • Waste Collection:

    • Carefully transfer the waste this compound into the designated waste container.

    • Do not fill the container to more than 90% capacity to allow for vapor expansion[7][9].

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., Flammable, Irritant, Harmful)[1][2]

      • The date of accumulation (when the first drop of waste was added)

      • The name of the principal investigator or laboratory supervisor.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA)[5][8].

    • The SAA should be at or near the point of generation and under the control of laboratory personnel[8][9].

    • Ensure the storage area is well-ventilated and away from sources of ignition.

    • Store in a secondary containment tray to prevent spills.

  • Request for Disposal:

    • Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's Environmental Health & Safety (EHS) department), arrange for its disposal.

    • Contact your institution's EHS or equivalent department to schedule a waste pickup[4][8]. Do not transport the waste yourself[4].

IV. Hazard Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement (Disposal)
Flammable LiquidH226: Flammable liquid and vaporP501: Dispose of contents/container to an approved waste disposal plant
Acute Toxicity (Oral), Category 4H302: Harmful if swallowed[1][2]
Aspiration Hazard, Category 1H304: May be fatal if swallowed and enters airways[1][2]
Skin Irritation, Category 2H315: Causes skin irritation[1][2]

V. Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

G A Step 1: Wear Appropriate PPE B Step 2: Select & Prepare Waste Container A->B C Step 3: Transfer Waste to Container (Do not overfill) B->C D Step 4: Securely Cap & Label Container Immediately C->D E Step 5: Store in Designated Satellite Accumulation Area (SAA) D->E F Step 6: Arrange for Waste Pickup (Contact EHS) E->F G Disposal Complete F->G

References

Personal protective equipment for handling (3E)-3,7-dimethylocta-1,3,6-triene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (3E)-3,7-dimethylocta-1,3,6-triene

This guide provides crucial safety and logistical information for the handling and disposal of this compound (also known as trans-β-Ocimene). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is a flammable liquid and vapor that can cause skin irritation and may lead to an allergic skin reaction.[1][2] Ingestion followed by entry into the airways can be fatal.[1][3] It is also very toxic to aquatic life with long-lasting effects.[1]

Hazard ClassGHS Hazard Statement
Flammable liquidsH226: Flammable liquid and vapor.[1][4]
Skin irritationH315: Causes skin irritation.[1][3]
Skin sensitizationH317: May cause an allergic skin reaction.[1]
Aspiration hazardH304: May be fatal if swallowed and enters airways.[1][3]
Hazardous to the aquatic environment (acute)H400: Very toxic to aquatic life.[1]
Hazardous to the aquatic environment (chronic)H411: Toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this substance.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical safety goggles that meet EN 166 (EU) or NIOSH (US) standards are required.[2]
Face ShieldA face shield should be worn over safety glasses if there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn.[5] Inspect gloves before use and replace if damaged.
Body Protection Laboratory CoatA standard laboratory coat should be worn and kept buttoned.
Chemical-resistant Apron/CoverallsFor tasks with a higher risk of exposure, a chemical-resistant apron or coveralls may be appropriate.[2]
Respiratory Protection RespiratorIf ventilation is inadequate or exposure limits are exceeded, a full-face respirator should be used.[2][5]
Footwear Closed-toe ShoesClosed-toe and closed-heel shoes that cover the entire foot are required.

Operational and Disposal Plan

Follow these step-by-step protocols for the safe handling and disposal of this compound.

Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal prep_ppe Don appropriate PPE prep_area Prepare well-ventilated work area prep_ppe->prep_area prep_safety Locate safety shower and eyewash prep_area->prep_safety handle_chemical Handle (3E)-3,7-dimethylocta- 1,3,6-triene prep_safety->handle_chemical handle_ignition Keep away from ignition sources handle_chemical->handle_ignition handle_spill Contain any spills immediately handle_chemical->handle_spill dispose_waste Collect waste in a labeled, sealed container handle_spill->dispose_waste dispose_ppe Dispose of contaminated PPE dispose_waste->dispose_ppe dispose_cleanup Clean work area dispose_ppe->dispose_cleanup

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area is clean and well-ventilated. An operational fume hood is required.

    • Confirm that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station before beginning work.

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

    • Ground and bond the container and receiving equipment to prevent static discharge.[2]

    • Use only non-sparking tools.[1]

  • Handling:

    • Avoid breathing vapors or spray.[1]

    • Prevent contact with skin and eyes.

    • Do not eat, drink, or smoke when using this product.[3]

    • Keep the container tightly closed when not in use.[1]

  • In Case of a Spill:

    • For small spills, absorb the material with an inert absorbent material (e.g., sand, diatomite, acid binders, universal binders, sawdust).[6]

    • Collect the absorbed material and place it into a suitable, labeled container for disposal.

    • Ventilate the affected area.

    • Clean the spill area thoroughly with soap and water.

Disposal Plan
  • Waste Chemical: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1][5] Do not release into the environment.[5]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

  • Empty Containers: Empty containers may retain product residues and can be hazardous. Do not reuse empty containers.

First Aid Measures
  • If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[3]

  • If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. If symptoms develop, seek medical attention.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.